Diethyl 2,6-dibromoheptanedioate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJSPERKKWTTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCC(C(=O)OCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301007088 | |
| Record name | Diethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-68-8 | |
| Record name | 1,7-Diethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2,6-dibromoheptanedioate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-68-8 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,6-dibromoheptanedioate | |
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| Record name | Diethyl 2,6-dibromoheptanedioate | |
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Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,6-dibromoheptanedioate is a bifunctional organobromine compound with the CAS number 868-68-8. Its structure features a seven-carbon chain with bromine atoms at the alpha positions to the two terminal ethyl ester groups. This arrangement makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules and as a bifunctional initiator in polymerization reactions. The presence of two reactive centers allows for the formation of cyclic structures or the synthesis of symmetrical molecules. While specific applications in drug development are not extensively documented in publicly available literature, its nature as a bifunctional alkylating agent suggests potential for investigation in anticancer research, where such molecules can induce DNA cross-linking in cancer cells.
Chemical Properties and Data
| Property | Value | Source |
| CAS Number | 868-68-8 | [1][2] |
| Molecular Formula | C₁₁H₁₈Br₂O₄ | [1][3] |
| Molecular Weight | 374.07 g/mol | [1] |
| Boiling Point | 170 °C (predicted) | [4] |
| SMILES Code | O=C(OCC)C(Br)CCCC(Br)C(OCC)=O | [1] |
Synthesis of this compound
The most probable synthetic route to this compound is through the α-bromination of the parent diester, diethyl heptanedioate (also known as diethyl pimelate), via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is a standard method for the α-halogenation of carboxylic acids and their derivatives.
The reaction proceeds by first converting the carboxylic acid groups (if starting from heptanedioic acid) to acyl bromides, which then tautomerize to enols. The enol form readily reacts with bromine at the α-position. In the case of starting with the diethyl ester, the reaction likely proceeds via an acid-catalyzed enolization followed by bromination.
Proposed Experimental Protocol: Hell-Volhard-Zelinsky Bromination
This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and should be optimized for this specific substrate.
Materials:
-
Diethyl heptanedioate
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous diethyl ether or carbon tetrachloride
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl heptanedioate and a catalytic amount of red phosphorus.
-
Add a suitable anhydrous solvent such as diethyl ether or carbon tetrachloride.
-
From the dropping funnel, add bromine dropwise to the stirred reaction mixture. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, gently heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and slowly pour it into cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification
The crude product can be purified using standard laboratory techniques such as vacuum distillation or column chromatography.
Proposed Purification Protocol: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The predicted boiling point is around 170 °C, but this will be lower under vacuum.
Proposed Purification Protocol: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl groups and a quartet for the methylene protons of the ethyl groups. The methine protons at the 2 and 6 positions, adjacent to the bromine atoms, would likely appear as a multiplet. The methylene protons of the heptanedioate backbone would also appear as multiplets.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons bonded to bromine, the carbons of the ethyl groups, and the carbons of the central chain. Carbonyl carbons typically appear in the 160-180 ppm range.[6][7] Carbons attached to bromine would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. C-Br stretching vibrations are typically observed in the 500-700 cm⁻¹ region.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the two α-bromo ester moieties. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution, likely via an SN2 mechanism.[8]
Bifunctional Initiator in Polymer Chemistry
By analogy to its dimethyl counterpart, this compound is expected to be an effective bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10][11] In these processes, the bromine atoms can be homolytically cleaved to generate two radical centers, initiating polymer chain growth in two directions. This allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity, as well as the creation of block copolymers.
DOT Diagram: Role as a Bifunctional ATRP Initiator
Caption: Initiation of ATRP using this compound.
Synthesis of Cyclic Compounds
The presence of two electrophilic centers allows for intramolecular cyclization reactions with a suitable bis-nucleophile, leading to the formation of cyclic compounds. For example, reaction with a diamine could yield a diazacycloalkane derivative.
DOT Diagram: Cyclization Reaction
Caption: General scheme for the synthesis of cyclic compounds.
Potential in Drug Development: Bifunctional Alkylating Agent
Bifunctional alkylating agents are a class of anticancer drugs that can form covalent bonds with two nucleophilic sites on biological macromolecules, most notably DNA.[12][13][14] This cross-linking can occur between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand).[15] Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription, leading to cell cycle arrest and apoptosis.[16]
Given its structure, this compound has the potential to act as a bifunctional alkylating agent. The two electrophilic α-carbons could react with nucleophilic sites on DNA bases, such as the N7 position of guanine. While there is no specific research found on this compound for this application, its structural motif is of interest to medicinal chemists designing novel DNA cross-linking agents.
Safety and Handling
Safety data for this compound is not extensively published, but based on analogous α-bromo esters and general chemical safety principles, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17]
-
Skin: Wash off with soap and water. Remove contaminated clothing.[17]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile bifunctional molecule with significant potential in polymer chemistry and as a building block in organic synthesis. Its probable role as a bifunctional initiator for controlled radical polymerization techniques like ATRP and RAFT is a key area of application. Furthermore, its structure as a bifunctional alkylating agent suggests a potential, albeit underexplored, avenue for research in the development of novel anticancer therapeutics. Researchers working with this compound should exercise appropriate safety precautions due to its potential hazards as an alkylating agent and irritant. Further research into the specific applications and reaction protocols for this compound would be a valuable contribution to the fields of polymer science and medicinal chemistry.
References
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Sigma-Aldrich. Dimethyl 2,6-dibromoheptanedioate 97%. SLS. [Link]
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Carnegie Mellon University. Initiators. Matyjaszewski Polymer Group. [Link]
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National Institutes of Health. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. [Link]
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MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]
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National Center for Biotechnology Information. Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Chemcd. This compound Spectrum 868-68-8. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
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BioPharma Notes. Alkylating agents. [Link]
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ResearchGate. The effects of bifunctional alkylating agents on DNA. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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OChem Incorporation. Diol. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
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PubChemLite. Dimethyl 2,6-dibromoheptanedioate (C9H14Br2O4). [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]
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Chemcd. This compound | 868-68-8. [Link]
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National Institutes of Health. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. [Link]
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PubMed. Synthesis of tricyclic and tetracyclic benzo[13][14]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. [Link]
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NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]
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Chemsrc. Diethyl 2,5-dibromohexanedioate | CAS#:54221-37-3. [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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National Institutes of Health. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. [Link]
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MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. [Link]
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OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]
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ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]
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Sciforum. Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. [Link]
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Semantic Scholar. Reactions of alkylenebisbromomalonates with nucleophiles. [Link]
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PubChem. 3,4-Diethyl-2,6-dimethylheptane. [Link]
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PubChem. 2,6-Dimethyl-2-heptanol. [Link]
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An In-depth Technical Guide to the Physical Properties of Diethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,6-dibromoheptanedioate (CAS No. 868-68-8), a halogenated diester of interest in synthetic organic chemistry and materials science. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to offer a predictive yet scientifically grounded profile. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of this compound and to design experimental protocols for its synthesis, purification, and characterization.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule featuring two ester groups and two bromine atoms at the alpha-positions to the carbonyls. This structure makes it a versatile building block in organic synthesis, potentially serving as a precursor for the formation of various heterocyclic compounds, polymers, and complex organic architectures. The presence of two chiral centers at the C2 and C6 positions indicates the possible existence of diastereomers (a meso compound and a pair of enantiomers), a factor of critical importance in stereoselective synthesis and drug development.
Molecular Formula: C₁₁H₁₈Br₂O₄[1]
Molecular Weight: 374.07 g/mol [1]
CAS Number: 868-68-8[2]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Bromination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place Diethyl heptanedioate (1.0 eq).
-
Initiation: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.05 eq).
-
Bromination: Heat the mixture to 80-90 °C. Add bromine (Br₂, 2.2 eq) dropwise from the dropping funnel. The addition rate should be controlled to maintain a steady reflux and to manage the evolution of hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.
-
Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture for several hours until the red color of bromine disappears, indicating its consumption.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any remaining PBr₃. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 4.25-4.15 (m, 4H): Quartet of triplets corresponding to the -OCH₂CH₃ methylene protons.
-
δ 4.10 (t, J = 7.5 Hz, 2H): Triplet for the two equivalent methine protons (-CH(Br)-) at the C2 and C6 positions.
-
δ 2.20-2.00 (m, 4H): Multiplet for the methylene protons adjacent to the chiral centers (C3 and C5).
-
δ 1.80-1.65 (m, 2H): Multiplet for the central methylene protons (C4).
-
δ 1.30 (t, J = 7.0 Hz, 6H): Triplet for the methyl protons of the ethyl ester groups (-OCH₂CH₃).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 169.5: Carbonyl carbons of the ester groups (C1 and C7).
-
δ 62.0: Methylene carbons of the ethyl ester groups (-OCH₂CH₃).
-
δ 48.0: Methine carbons bearing the bromine atoms (C2 and C6).
-
δ 34.5: Methylene carbons adjacent to the chiral centers (C3 and C5).
-
δ 28.0: Central methylene carbon (C4).
-
δ 14.0: Methyl carbons of the ethyl ester groups (-OCH₂CH₃).
Predicted Infrared (IR) Spectrum
-
2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
1740 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional groups.
-
1250-1100 cm⁻¹: C-O stretching vibrations of the ester groups.
-
700-600 cm⁻¹: C-Br stretching vibration.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Likely to be a severe irritant to the eyes, skin, and respiratory tract.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a potentially valuable, yet under-characterized, bifunctional molecule. This technical guide provides a foundational understanding of its predicted physical properties, a plausible synthetic route, and expected spectroscopic data. It is our hope that this information will facilitate further research and application of this versatile chemical compound. Researchers are strongly encouraged to perform their own comprehensive safety assessments and experimental characterization.
References
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SLS. Dimethyl 2,6-dibromoheptanedioate. [Link]
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Organic Syntheses. Ethyl Bromomalonate. [Link]
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ResearchGate. Basic physicochemical properties of the halogenated ethers. [Link]
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Filo. Give the products of the following reactions:a. diethyl heptanedioate: (1) sodium ethoxide. [Link]
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Chemcd. This compound. [Link]
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Pearson. Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. [Link]
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PubChem. Diethyl pimelate. [Link]
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RSC Publishing. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]
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Study.com. The reaction of diethyl heptanedioate with sodium ethoxide would give as the product: (mechanism). [Link]
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Stenutz. diethyl heptanedioate. [Link]
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Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]
-
Wikipedia. Diethyl ether. [Link]
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Diethyl 2,6-dibromoheptanedioate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2,6-dibromoheptanedioate is a halogenated aliphatic diester with significant potential in various fields of chemical synthesis. Its bifunctional nature, owing to the two bromine atoms at the α-positions to the carbonyl groups, makes it a valuable building block for the introduction of complex functionalities and the construction of diverse molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic approach, and potential applications, with a focus on providing a strong technical foundation for its use in research and development.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a cornerstone for its application in experimental design.
Molecular Identity
-
IUPAC Name: this compound
-
Synonyms: 2,6-Dibromoheptanedioic acid diethyl ester[1]
-
Molecular Formula: C₁₁H₁₈Br₂O₄[3]
Physicochemical Data
A compilation of the key quantitative data for this compound is presented in Table 1. This information is critical for stoichiometric calculations, reaction condition optimization, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 374.07 g/mol | [2][3] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
Structural Representation
The molecular structure of this compound consists of a seven-carbon dioate backbone with bromine atoms substituted at the C2 and C6 positions. The terminal carboxylic acids are esterified with ethanol.
Caption: 2D structure of this compound.
Synthesis of this compound
Plausible Synthetic Workflow: Hell-Volhard-Zelinsky Bromination
The synthesis would involve the α-bromination of both acidic protons of the starting diethyl pimelate.
Caption: Proposed synthesis of this compound via Hell-Volhard-Zelinsky reaction.
Generalized Experimental Protocol
The following is a generalized, step-by-step methodology based on the principles of the Hell-Volhard-Zelinsky reaction for the preparation of α-bromo esters.[5][6] Note: This protocol is illustrative and requires optimization for the specific synthesis of this compound.
-
Reaction Setup:
-
A multi-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
-
Initial Charge:
-
The flask is charged with diethyl pimelate.
-
-
Addition of Phosphorus Tribromide:
-
A catalytic amount of phosphorus tribromide (PBr₃) is added to the reaction vessel. PBr₃ reacts with the trace amounts of carboxylic acid present (or added) to form the acyl bromide, which is the active intermediate for enolization.[6]
-
-
Bromination:
-
At least two equivalents of bromine (Br₂) are added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, the mixture is heated to reflux to ensure complete dibromination.
-
-
Work-up:
-
After the reaction is complete (monitored by techniques such as TLC or GC), the reaction mixture is cooled.
-
Excess bromine can be quenched, for example, with a solution of sodium thiosulfate.
-
The crude product is then carefully added to an excess of cold absolute ethanol. This step converts the intermediate α-bromo acyl bromide to the desired diethyl ester.
-
-
Purification:
-
The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The final product, this compound, would likely be purified by vacuum distillation.
-
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented, the utility of its close analog, Dimethyl 2,6-dibromoheptanedioate, provides strong indications of its potential uses. The primary application lies in its role as a bifunctional initiator in controlled radical polymerization techniques.[10]
-
Atom Transfer Radical Polymerization (ATRP): The two bromine atoms can act as initiation sites for the growth of polymer chains in opposite directions, leading to the formation of α,ω-functionalized polymers or block copolymers.[10]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: It can be used in the synthesis of RAFT agents, which are crucial for controlling polymerization and producing polymers with well-defined architectures.[10]
-
Synthesis of Macroinitiators: It can serve as a precursor for the preparation of macroinitiators, which are then used to initiate the polymerization of other monomers to form block copolymers.[10]
-
Organic Synthesis: As a bifunctional electrophile, it can be used in cyclization reactions and in the synthesis of heterocyclic compounds.
Conclusion
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Schwenk, E., & Papa, D. (1948). α-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627. [Link]
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A Comprehensive Technical Guide to Diethyl 2,6-dibromoheptanedioate for Advanced Drug Development
Introduction: The Strategic Importance of Bifunctional Linkers in Modern Therapeutics
In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation, the chemical entities that connect distinct molecular functionalities are of paramount importance. Diethyl 2,6-dibromoheptanedioate is one such critical molecule, serving as a versatile bifunctional linker. Its seven-carbon backbone provides a flexible yet defined spacer, while the bromine atoms at the 2 and 6 positions act as reactive handles for covalent attachment to other molecular moieties. This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and professionals in drug development who are leveraging advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] They are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy and selectivity of the PROTAC.[3][4] this compound, with its alkyl chain, offers a synthetically accessible and tunable linker component for the construction of PROTAC libraries aimed at optimizing target protein degradation.[5]
Part 1: Commercial Availability and Procurement
While the dimethyl ester analog, Dimethyl 2,6-dibromoheptanedioate (CAS No. 868-73-5), is more commonly listed by major chemical suppliers, this compound (CAS No. 868-68-8) is indeed commercially available from a range of specialized vendors. Researchers should exercise diligence in specifying the correct CAS number to ensure procurement of the diethyl ester.
Below is a comparative table of potential commercial suppliers. Availability and purity should be confirmed directly with the suppliers at the time of ordering.
| Supplier | Purity | Availability | Notes |
| Sigma-Aldrich | AldrichCPR | Check Website | May be listed under their "AldrichCPR" (ChemProductRequest) line, indicating it may be synthesized on demand. |
| BLD Pharm | >95% | In Stock | Often provides detailed product information and may offer various pack sizes. |
| ChemCD | Varies | Marketplace | A chemical database that lists multiple international suppliers. |
| ChemicalBook | Varies | Directory | Provides a list of suppliers, primarily based in Asia. |
Part 2: Synthesis and Purification Protocols
The synthesis of this compound can be approached as a two-stage process: the dibromination of the free diacid followed by esterification. A scientifically sound, though hypothetical, protocol based on well-established organic chemistry reactions is presented below.
Stage 1: α,α'-Dibromination of Heptanedioic Acid (Pimelic Acid)
The selective bromination at the alpha-carbons of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8] This reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position.[9]
Diagram 1: Hell-Volhard-Zelinsky Reaction Workflow
Caption: Key steps in the Fischer esterification of 2,6-dibromoheptanedioic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2,6-dibromoheptanedioic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reflux: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. [10]4. Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 3: Analytical and Quality Control Methods
Ensuring the purity and structural integrity of this compound is crucial for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.
Chromatography
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.
Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.
Predicted ¹H NMR Spectrum:
-
δ ~4.2 ppm (quartet): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester groups, coupled to the methyl protons.
-
δ ~4.1 ppm (triplet): Methine protons (-CH (Br)-) at the 2 and 6 positions, coupled to the adjacent methylene protons.
-
δ ~1.5-2.0 ppm (multiplets): Methylene protons at the 3, 4, and 5 positions of the heptanedioate backbone.
-
δ ~1.2 ppm (triplet): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester groups, coupled to the methylene protons.
Predicted ¹³C NMR Spectrum:
-
δ ~170 ppm: Carbonyl carbons (C =O) of the ester groups.
-
δ ~62 ppm: Methylene carbons (-O-C H₂-CH₃) of the ethyl ester groups.
-
δ ~50 ppm: Methine carbons (-C H(Br)-) at the 2 and 6 positions.
-
δ ~25-35 ppm: Methylene carbons of the heptanedioate backbone.
-
δ ~14 ppm: Methyl carbons (-O-CH₂-C H₃) of the ethyl ester groups.
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. Online NMR prediction tools can provide more detailed estimations. [11][12] Infrared (IR) Spectroscopy:
-
~1735 cm⁻¹: Strong C=O stretch characteristic of the ester functional group.
-
~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
~1100-1300 cm⁻¹: C-O stretching vibrations.
-
~500-700 cm⁻¹: C-Br stretching vibration.
Part 4: Applications in Drug Discovery - A Focus on PROTACs
This compound serves as a valuable building block for the synthesis of PROTACs. The two bromine atoms provide reactive sites for the attachment of a target protein ligand and an E3 ligase ligand through nucleophilic substitution reactions.
Diagram 3: General PROTAC Synthesis Strategy
Caption: A generalized synthetic route for incorporating this compound into a PROTAC.
The synthesis of a PROTAC using this linker typically involves a stepwise approach. First, one of the bromine atoms is displaced by a nucleophilic group on either the target protein ligand or the E3 ligase ligand. After purification of this intermediate, the second bromine atom is displaced by the other ligand. The choice of which ligand to attach first will depend on the relative stability and reactivity of the starting materials and intermediates.
The flexibility of the seven-carbon chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. [13][14]Researchers can synthesize a library of PROTACs with varying linker lengths and compositions to empirically determine the optimal linker for a given target and E3 ligase pair. []
Conclusion
This compound is a valuable chemical tool for researchers and drug development professionals. Its bifunctional nature, coupled with a flexible alkyl backbone, makes it an attractive linker component for the construction of advanced therapeutic agents like PROTACs. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective utilization in the quest for novel and potent medicines.
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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-
Royal Society of Chemistry. Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. [Link]
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An In-depth Technical Guide to the Reactivity of the Bromine Atoms in Diethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2,6-dibromoheptanedioate is a highly functionalized aliphatic diester that serves as a versatile building block in modern organic synthesis. The strategic placement of bromine atoms on the carbons alpha to the ester carbonyls (C2 and C6) confers a unique and predictable reactivity profile. This guide provides a comprehensive analysis of the electronic and stereochemical factors governing the reactivity of these bromine atoms. It details the primary reaction pathways, including intermolecular and intramolecular nucleophilic substitutions, elimination reactions, and the formation of organometallic intermediates. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as an essential resource for chemists aiming to leverage this scaffold in the construction of complex cyclic and acyclic molecules, particularly within the context of pharmaceutical and materials science research.
Introduction: The Synthetic Potential of a Bifunctional Scaffold
This compound, a derivative of pimelic acid, is a symmetrical molecule featuring two secondary alkyl bromide functionalities. Its significance in synthetic chemistry stems from the dual reactivity imparted by the two α-bromo ester motifs. The electron-withdrawing nature of the ester groups profoundly influences the adjacent C-Br bond, making it a potent electrophilic center for a range of transformations.
The molecule possesses two stereocenters at the C2 and C6 positions, meaning it can exist as a pair of enantiomers ((2R, 6R) and (2S, 6S)) and a meso compound ((2R, 6S)). This stereochemical complexity, coupled with its bifunctional nature, opens avenues for the stereocontrolled synthesis of complex target molecules, including substituted cyclopentane rings, which are prevalent structural motifs in natural products and pharmaceutical agents. This guide will elucidate the principles that dictate its reactivity and provide a framework for its strategic application in synthesis.
Structural and Electronic Analysis: The Source of Reactivity
The reactivity of the bromine atoms in this compound is not merely that of a typical secondary alkyl bromide. It is significantly modulated by the adjacent ester functionality.
Key Influencing Factors:
-
Inductive Effect: The ester carbonyl group is strongly electron-withdrawing. This creates a significant dipole along the C2-C(O)OEt bond, which inductively pulls electron density away from the C2 carbon. This polarization enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles.
-
Enhanced Acidity of α-Protons: The same inductive effect that activates the C-Br bond also increases the acidity of the proton on the C2 carbon. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate, a key intermediate in intramolecular reactions.
-
Steric Hindrance: As a secondary bromide, the reaction site is more sterically hindered than a primary bromide. This factor influences the kinetics of substitution reactions, particularly favoring conditions that promote SN2 reactions over SN1, as the formation of a secondary carbocation is less favorable.[1]
These electronic and steric properties create a delicate balance, allowing chemists to selectively favor either substitution or elimination pathways, or to engage the molecule in powerful intramolecular cyclization cascades.
Major Reaction Pathways and Mechanisms
The dual α-bromo ester functionality allows for a variety of synthetically useful transformations. The choice of reagents and reaction conditions dictates which pathway will predominate.
3.1 Nucleophilic Substitution Reactions
The polarized C-Br bond is highly susceptible to attack by a wide range of nucleophiles in classic SN2 reactions.[1][2] The reaction proceeds with inversion of configuration at the stereocenter. Given the molecule's symmetry, both bromine atoms can be substituted.
Common Nucleophiles and Products:
| Nucleophile | Reagent Example | Product Type |
| Azide | Sodium Azide (NaN₃) | 2,6-Diazidoheptanedioate |
| Hydroxide | Sodium Hydroxide (NaOH) | 2,6-Dihydroxyheptanedioate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2,6-Bis(phenylthio)heptanedioate |
| Amines | Ammonia (NH₃), Primary/Secondary Amines | 2,6-Diaminoheptanedioate derivatives |
| Cyanide | Sodium Cyanide (NaCN) | 2,6-Dicyanoheptanedioate |
-
Causality: Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway, leading to clean substitution products.[2] The use of two or more equivalents of the nucleophile ensures disubstitution.
3.2 Intramolecular Cyclization: The Thorpe-Ziegler Analogy
Perhaps the most powerful application of this scaffold is in intramolecular cyclization. This reaction is analogous to the Dieckmann condensation (for diesters) and the Thorpe-Ziegler reaction (for dinitriles).[3][4][5] It provides a highly efficient route to functionalized five-membered rings.
Mechanism:
-
Deprotonation: A base (e.g., sodium ethoxide, LDA) abstracts the acidic α-proton from C2 (or C6), generating a resonance-stabilized enolate.[3]
-
Intramolecular SN2 Attack: The nucleophilic enolate attacks the electrophilic carbon (C6 or C2) bearing the other bromine atom in an intramolecular SN2 fashion.
-
Cyclization: This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of a diethyl cyclopentane-1,2-dicarboxylate derivative.
The overall transformation converts a linear seven-carbon chain into a highly functionalized five-membered ring structure.
3.3 Formation of Organometallic Reagents: The Reformatsky Reaction
The α-bromo ester functionality is ideal for generating organozinc reagents, also known as Reformatsky enolates.[6][7] This reaction involves the oxidative insertion of metallic zinc into the C-Br bond.
Mechanism:
-
Oxidative Addition: Zinc dust inserts into one of the C-Br bonds to form an organozinc intermediate (a zinc enolate).[8]
-
Nucleophilic Addition: This less reactive enolate (compared to Grignard or organolithium reagents) can then add to electrophiles, such as aldehydes or ketones, without attacking the ester groups present in the molecule.[6]
This pathway allows for one end of the molecule to be converted into a nucleophile while the other C-Br bond remains intact for subsequent transformations, showcasing the molecule's potential for sequential, site-selective functionalization.
Experimental Protocols: A Practical Guide
The following protocols are representative examples designed to be self-validating systems for achieving high-yield transformations.
Protocol 1: Intramolecular Cyclization to Diethyl Cyclopentane-1,2-dicarboxylate
This protocol details the base-mediated cyclization of the title compound.
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.
-
Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Substrate Addition: Add this compound dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the product via flash column chromatography on silica gel.
Protocol 2: Disubstitution with Sodium Azide
This protocol describes a robust method for installing azide functionalities, which are precursors to amines.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add sodium azide and anhydrous DMF. Stir the suspension.
-
Substrate Addition: Add this compound to the flask at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash several times with water to remove DMF, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2,6-diazidoheptanedioate.
Applications in Drug Development and Advanced Synthesis
The unique reactivity of this compound and its derivatives makes it a valuable intermediate in several areas:
-
Scaffold Synthesis: The intramolecular cyclization provides rapid access to substituted cyclopentane cores, which are present in prostaglandins, carbocyclic nucleosides, and various other biologically active molecules.
-
Polymer Chemistry: The dimethyl ester analog, dimethyl 2,6-dibromoheptanedioate, is used as a difunctional initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of dibromo-terminated polymers.[9][10]
-
Amino Acid Synthesis: The diazido product from Protocol 2 can be readily reduced (e.g., via hydrogenation or Staudinger reaction) to the corresponding diamine, a precursor for non-proteinogenic amino acids and complex ligands.
Conclusion
This compound is a synthetically powerful and versatile building block. The reactivity of its two bromine atoms is precisely controlled by the α-ester groups, enabling a diverse range of transformations. A thorough understanding of the interplay between nucleophile strength, base choice, and reaction conditions allows researchers to selectively engage in intermolecular substitutions, intramolecular cyclizations, or organometallic preparations. The ability to efficiently construct complex cyclic and functionalized acyclic systems from this readily accessible precursor ensures its continued relevance in the fields of medicinal chemistry, total synthesis, and materials science.
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-
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-
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-
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A Comparative Analysis of Diethyl and Dimethyl 2,6-dibromoheptanedioate: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Diethyl 2,6-dibromoheptanedioate and its dimethyl analog, Dimethyl 2,6-dibromoheptanedioate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of these two critical building blocks. By understanding the nuanced differences between these analogs, researchers can make more informed decisions in the design and execution of novel synthetic pathways.
Introduction: The Significance of α,α'-Dihalo Dicarboxylic Acid Esters
α,α'-Dihalo dicarboxylic acid esters are versatile intermediates in organic synthesis, serving as precursors to a wide array of cyclic and acyclic compounds. Their bifunctional nature, possessing two electrophilic carbon centers, allows for the construction of complex molecular architectures. This compound and Dimethyl 2,6-dibromoheptanedioate are key examples of this class of compounds, offering a seven-carbon backbone amenable to various cyclization and substitution reactions. The choice between the diethyl and dimethyl ester can have subtle yet significant implications for reaction kinetics, yields, and the stereochemical outcome of synthetic transformations. This guide aims to elucidate these differences, providing a rational basis for selecting the appropriate analog for specific synthetic goals.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a reagent dictate its behavior in a reaction, influencing solubility, reaction rates, and purification strategies. While comprehensive experimental data for this compound is less readily available in public literature, we can infer some of its properties based on its structure and compare them with the known properties of its dimethyl counterpart.
| Property | This compound | Dimethyl 2,6-dibromoheptanedioate |
| CAS Number | 868-68-8[1] | 868-73-5 |
| Molecular Formula | C₁₁H₁₈Br₂O₄ | C₉H₁₄Br₂O₄ |
| Molecular Weight | 374.07 g/mol | 346.01 g/mol |
| Appearance | Likely a liquid | Liquid |
| Boiling Point | Expected to be higher than the dimethyl analog | 130-140 °C at 0.01 mmHg |
| Density | Expected to be slightly lower than the dimethyl analog | 1.59 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.501 |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |
The primary structural difference lies in the ester alkyl groups: ethyl versus methyl. The larger ethyl groups in the diethyl analog lead to a higher molecular weight and are expected to result in a higher boiling point due to increased van der Waals forces. Conversely, the density is anticipated to be slightly lower than that of the dimethyl analog.
Synthesis of Diethyl and Dimethyl 2,6-dibromoheptanedioate
A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While specific, detailed procedures for the synthesis of both Diethyl and Dimethyl 2,6-dibromoheptanedioate are not extensively documented in readily accessible literature, a plausible and robust synthetic route involves the α-bromination of the corresponding dicarboxylic acid esters. The Hell-Volhard-Zelinskii reaction provides a well-established precedent for such transformations.[2]
Experimental Protocol: Synthesis of Dimethyl 2,6-dibromoheptanedioate
This protocol is a proposed method based on the principles of the Hell-Volhard-Zelinskii reaction, adapted for the synthesis of the target molecule.
Materials:
-
Dimethyl heptanedioate
-
Red phosphorus
-
Bromine
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dimethyl heptanedioate and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is typically initiated by gentle heating. Once the reaction begins, the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux until the evolution of hydrogen bromide gas ceases.
-
Esterification of Acid Bromide: Cool the reaction mixture to room temperature. Slowly add anhydrous methanol to the mixture to convert any acyl bromide intermediates back to the methyl ester.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Experimental Protocol: Synthesis of this compound
The synthesis of the diethyl analog follows a similar procedure, substituting the corresponding diethyl heptanedioate and anhydrous ethanol.
Materials:
-
Diethyl heptanedioate
-
Red phosphorus
-
Bromine
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethyl heptanedioate and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine from the dropping funnel to the stirred mixture, initiating the reaction with gentle heating if necessary. Control the addition rate to maintain a steady reflux.
-
Reaction Completion: Continue heating at reflux after the addition is complete until the evolution of hydrogen bromide gas stops.
-
Esterification of Acid Bromide: After cooling the mixture, slowly add anhydrous ethanol to convert any acyl bromide intermediates to the ethyl ester.
-
Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic solution with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by vacuum distillation.
Comparative Reactivity: Steric and Electronic Effects
The primary difference in reactivity between the diethyl and dimethyl analogs stems from the steric and electronic properties of the ester groups.
Steric Hindrance
The ethyl group is sterically more demanding than the methyl group. This increased steric bulk in this compound can hinder the approach of nucleophiles to the electrophilic α-carbon. Consequently, in nucleophilic substitution reactions (e.g., SN2), the dimethyl analog is expected to exhibit a faster reaction rate. This is a critical consideration in the synthesis of complex molecules where reaction kinetics can influence product distribution and yield.
Electronic Effects
Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect (+I) than the methyl group. This increased electron-donating character can slightly reduce the electrophilicity of the carbonyl carbon in the diethyl ester compared to the dimethyl ester. However, this electronic effect is generally considered to be less significant than the steric effect in determining the overall reactivity of α-bromo esters in nucleophilic substitution reactions.
Hydrolysis
The rate of ester hydrolysis, under both acidic and basic conditions, is also influenced by the nature of the alkyl group. Due to the reduced steric hindrance around the carbonyl carbon, Dimethyl 2,6-dibromoheptanedioate is expected to undergo hydrolysis at a faster rate than its diethyl counterpart.
Applications in Drug Development and Organic Synthesis
Both Diethyl and Dimethyl 2,6-dibromoheptanedioate are valuable precursors for the synthesis of various heterocyclic compounds and carbocyclic systems. Their ability to undergo intramolecular cyclization upon reaction with a dinucleophile can lead to the formation of seven-membered rings, which are present in a number of biologically active molecules.
Furthermore, these compounds can serve as bifunctional initiators in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with bromine end-groups.[3] These telechelic polymers can be further functionalized, making them useful in the development of drug delivery systems and biomaterials.
The choice between the diethyl and dimethyl analog in these applications will depend on the specific requirements of the subsequent reaction steps. For instance, if a subsequent step involves a sterically demanding transformation, the less hindered dimethyl analog might be preferred. Conversely, the slightly greater stability of the diethyl ester might be advantageous in reactions requiring higher temperatures or longer reaction times.
Conclusion
References
-
Schwenk, E., & Papa, D. (1948). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627. [Link]
-
SLS. Dimethyl 2,6-dibromoheptanedio | 419214-50ML | SIGMA-ALDRICH. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Intramolecular Cyclization of Diethyl 2,6-Dibromoheptanedioate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of diethyl cyclopentane-1,2-dicarboxylate through the base-mediated intramolecular cyclization of diethyl 2,6-dibromoheptanedioate. Substituted cyclopentane scaffolds are pivotal structural motifs in numerous natural products and pharmaceutically active compounds. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and troubleshooting. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Rationale
The construction of five-membered carbocyclic rings is a cornerstone of modern organic synthesis. The diethyl cyclopentane-1,2-dicarboxylate synthesized via this protocol serves as a versatile precursor for a wide array of more complex molecules, including prostaglandins, steroids, and various therapeutic agents. The target transformation is achieved through an intramolecular nucleophilic substitution, a robust and high-yielding strategy for forming strained and unstrained ring systems.
The choice of this compound as the linear precursor is strategic; the seven-carbon backbone is perfectly primed for the formation of a thermodynamically stable five-membered ring. The bromine atoms at the C2 and C6 positions serve a dual purpose: they activate the adjacent α-protons, facilitating their abstraction by a base, and act as excellent leaving groups in the subsequent ring-closing nucleophilic attack. This protocol employs sodium hydride, a strong, non-nucleophilic base, to minimize side reactions and maximize the yield of the desired cyclic product.
Reaction Mechanism: An Intramolecular Williamson Ether Synthesis Analogue
The cyclization proceeds via a mechanism analogous to an intramolecular Williamson ether synthesis, but for carbon-carbon bond formation. The reaction is initiated by the deprotonation of one of the α-carbons (C2 or C6), which are rendered acidic by the adjacent ester group.
Step 1: Enolate Formation A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from either C2 or C6 of the this compound. This deprotonation is an irreversible step that generates a resonance-stabilized enolate, which acts as the key nucleophilic intermediate.
Step 2: Intramolecular S_N2 Cyclization The newly formed enolate attacks the other electrophilic α-carbon in an intramolecular fashion. This nucleophilic attack proceeds via an S_N2 mechanism, displacing the bromide ion and resulting in the formation of a new carbon-carbon single bond. This ring-closing step forms the stable cyclopentane ring.[1]
The overall process is thermodynamically driven by the formation of the stable five-membered ring and the irreversible nature of the initial deprotonation step.[2]
Caption: Proposed reaction mechanism for the cyclization.
Experimental Protocol
This protocol is designed for a 0.1 molar scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Grade | Supplier | Quantity | Moles (mmol) |
| This compound | >97% | Commercial Source | 37.6 g | 100 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial Source | 4.4 g | 110 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source | 500 mL | - |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial Source | 200 mL | - |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial Source | 3 x 150 mL | - |
| Brine (Saturated NaCl solution) | ACS Grade | Commercial Source | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | ~20 g | - |
Equipment
-
1000 mL three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, for substrate addition)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (1000 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Silica gel for column chromatography
Step-by-Step Procedure
Sources
Application Notes and Protocols for Diethyl 2,6-dibromoheptanedioate as a Crosslinking Agent
Introduction: Unlocking Network Architectures with a Versatile Crosslinker
In the realm of polymer science and drug delivery, the precise control over the three-dimensional architecture of polymer networks is paramount to tailoring material properties such as mechanical strength, degradation kinetics, and drug release profiles. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, transforms linear or branched polymers into insoluble, swollen networks.[1] Diethyl 2,6-dibromoheptanedioate is a bifunctional molecule poised for utility as a crosslinking agent. Its structure features two α-bromo ester moieties, which are susceptible to nucleophilic substitution, making it an ideal candidate for covalently linking polymer chains functionalized with appropriate nucleophiles.
This guide provides a comprehensive overview of the principles and a detailed protocol for the application of this compound as a crosslinking agent for polymers bearing nucleophilic functional groups, such as amines or thiols. The methodologies described herein are designed for researchers and professionals in materials science and drug development seeking to create novel crosslinked polymer systems with tunable properties.
Chemical Structure and Properties of this compound
This compound is a diester with bromine atoms positioned on the carbon atoms alpha to the carbonyl groups. This positioning significantly activates the carbon-bromine bond towards nucleophilic attack. While specific properties for the diethyl ester are not extensively documented, its dimethyl analog, Dimethyl 2,6-dibromoheptanedioate, is a liquid with a boiling point of 130-140 °C at 0.01 mmHg and a density of 1.59 g/mL at 25 °C.[2] It is reasonable to expect this compound to have similar physical properties.
Caption: Chemical structure of this compound.
Principle of Crosslinking: A Nucleophilic Substitution Approach
The crosslinking strategy presented here is based on the nucleophilic substitution reaction between the α-bromo esters of this compound and nucleophilic functional groups on polymer chains. This reaction is a well-established method for forming stable covalent bonds.[3] For this application note, we will focus on the reaction with primary or secondary amine functional groups, a common functionality in many natural and synthetic polymers. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. Since this compound possesses two such reactive sites, it can bridge two different polymer chains, leading to the formation of a three-dimensional network.
Caption: Reaction scheme for amine-based polymer crosslinking.
Application Protocol: Crosslinking of an Amine-Functionalized Polymer
This protocol provides a general procedure for the crosslinking of a polymer containing primary or secondary amine groups using this compound. The specific reaction conditions may need to be optimized depending on the polymer's properties, such as its molecular weight, amine content, and solubility.
Materials and Reagents
-
Amine-functionalized polymer (e.g., polyethyleneimine, chitosan, or custom synthesized polymer)
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Precipitation solvent (e.g., diethyl ether, cold methanol, or water, depending on the polymer)
-
Dialysis tubing (if applicable for purification)
-
Standard laboratory glassware, magnetic stirrer, and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow
Caption: Experimental workflow for polymer crosslinking.
Step-by-Step Procedure
-
Polymer Solution Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine-functionalized polymer in the chosen anhydrous solvent to the desired concentration (e.g., 1-10% w/v). The choice of solvent will depend on the solubility of the polymer.[4]
-
Ensure the polymer is completely dissolved. This may require gentle heating or extended stirring.
-
Purge the flask with an inert gas (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
-
Addition of Base:
-
To the polymer solution, add a non-nucleophilic base, such as triethylamine. The base acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, preventing the protonation of the amine groups on the polymer, which would render them non-nucleophilic. A typical molar ratio of base to bromine atoms on the crosslinker is 2:1.
-
-
Crosslinker Addition:
-
In a separate vial, prepare a solution of this compound in the same anhydrous solvent. The amount of crosslinker to be added will determine the crosslinking density. This can be expressed as a molar ratio of the crosslinker to the amine functional groups on the polymer.
-
Slowly add the crosslinker solution dropwise to the stirring polymer solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C) to control the reaction rate and promote uniform network formation.
-
-
Reaction:
-
Allow the reaction to proceed for a specified period, typically ranging from a few hours to overnight, depending on the reactivity of the polymer and the desired degree of crosslinking. The reaction progress can be monitored by observing the increase in viscosity of the solution or the formation of a gel.
-
-
Isolation and Purification of the Crosslinked Polymer:
-
Once the reaction is complete, the crosslinked polymer can be isolated by precipitation. Pour the reaction mixture into a large volume of a non-solvent for the polymer (e.g., diethyl ether, cold methanol).
-
The precipitated crosslinked polymer is then collected by filtration or centrifugation.
-
Wash the collected material several times with the precipitation solvent to remove unreacted crosslinker, base, and salt byproducts.
-
For further purification, especially for biomedical applications, the crosslinked polymer can be redispersed in a suitable solvent (if it forms a stable dispersion) and dialyzed against a large volume of the same solvent or water to remove low molecular weight impurities.
-
Finally, dry the purified crosslinked polymer under vacuum to a constant weight.
-
Table 1: Example Reaction Parameters
| Parameter | Value | Rationale |
| Polymer Concentration | 5% (w/v) | Balances reaction rate and prevents premature gelation. |
| Molar Ratio (Amine:Crosslinker) | 10:1 to 2:1 | Allows for tuning of the crosslinking density. |
| Molar Ratio (Base:Crosslinker) | 2:1 | Ensures complete neutralization of the HBr byproduct. |
| Reaction Temperature | 50 °C | Provides sufficient energy to overcome the activation barrier without causing polymer degradation. |
| Reaction Time | 12 hours | Allows for a high degree of conversion. |
| Solvent | Anhydrous DMF | A good solvent for many polar polymers and reactants. |
Characterization of the Crosslinked Polymer
Confirmation of successful crosslinking and characterization of the network properties are crucial steps. The following techniques are recommended:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the progress of the crosslinking reaction by observing changes in the characteristic absorption bands of the functional groups involved.[5][6]
-
Procedure: Obtain FTIR spectra of the starting polymer, the crosslinking agent, and the final crosslinked product.
-
Expected Observations:
-
A decrease in the intensity of the N-H stretching vibrations of the primary or secondary amines in the polymer.
-
The appearance of new bands corresponding to the C-N bond formation.
-
The disappearance or significant reduction of the C-Br stretching vibration from the crosslinker.
-
Swelling Studies
The degree of crosslinking can be quantitatively assessed by swelling studies. A higher degree of crosslinking will result in a lower degree of swelling.[7][8]
-
Procedure:
-
Weigh a known amount of the dry crosslinked polymer (W_d).
-
Immerse the polymer in a suitable solvent (e.g., water for hydrogels, or the reaction solvent) for a period sufficient to reach swelling equilibrium (typically 24-48 hours).
-
Remove the swollen polymer, gently blot the surface to remove excess solvent, and weigh it (W_s).
-
-
Calculation: The swelling ratio (SR) can be calculated using the following formula: SR = (W_s - W_d) / W_d
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state or gel-state NMR can provide detailed structural information about the crosslinked network.[9] Solution-state NMR can be used if the crosslinked polymer is still partially soluble or for analyzing the reaction mixture before gelation.
-
Procedure: Acquire ¹H and ¹³C NMR spectra of the crosslinked polymer.
-
Expected Observations:
-
The appearance of new signals corresponding to the protons and carbons at the newly formed crosslinking junctions.
-
A broadening of the NMR signals is typically observed in crosslinked polymers due to restricted chain mobility.
-
Conclusion
This compound is a promising crosslinking agent for the preparation of novel polymer networks. Its bifunctional nature and the reactivity of its α-bromo ester groups allow for the efficient covalent linking of polymer chains containing nucleophilic functionalities. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule in designing advanced materials for a wide range of applications, from drug delivery systems to high-performance composites. The ability to tune the crosslinking density by simply adjusting the stoichiometry of the reactants offers a powerful tool for controlling the final properties of the material.
References
- Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. Annual Reports on NMR Spectroscopy, 34, 105-183.
-
Whittaker, A. K. (1997). NMR Studies of Cross linked Polymers. UQ eSpace. [Link]
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Educational series: characterizing crosslinked polymer networks. (2023). RSC Publishing. [Link]
- Goworek, J., et al. (2018). Swelling effects in cross-linked polymers by thermogravimetry. Journal of Thermal Analysis and Calorimetry, 133(1), 227-235.
- Blümich, B., et al. (1994). Material properties imaging of cross-linked polymers by NMR. Magnetic Resonance Imaging, 12(2), 207-211.
- Dibanti, M. K. (2015). Study of polymer cross-link density by time domain NMR spectroscopy.
-
Blümich, B., et al. (1994). Material properties imaging of cross-linked polymers by NMR. Semantic Scholar. [Link]
- Truong, V. X., et al. (2018). Bioorthogonal hydrogels by thiol–halide click crosslinking with fast gelation time and tunable stability in aqueous media. Journal of Polymer Science Part A: Polymer Chemistry, 57(17), 1872-1876.
- Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1364-1368.
- Tropea, C. I., et al. (2019). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges. Polymers, 11(12), 2026.
- Dusek, K., & Prins, W. (1969). Structure and elasticity of non-crystalline polymer networks. In Advances in Polymer Science (pp. 1-102). Springer, Berlin, Heidelberg.
- Gu, J. F., et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Molecules, 23(11), 2845.
- Nair, D. P., et al. (2017). Thiol-functionalized nanogels as reactive plasticizers for crosslinked polymer networks.
-
Truong, V. X., et al. (2018). Bioorthogonal hydrogels by thiol–halide click crosslinking with fast gelation time and tunable stability in aqueous media. ResearchGate. [Link]
- Fair, C. L., et al. (2014). High Refractive Index Polymers Based on Thiol-Ene Cross-Linking Using Polarizable Inorganic/Organic Monomers. Macromolecules, 47(1), 45-53.
- Google Patents. US10294255B1 - Multifunctional crosslinking agent, crosslinked polymer, and method of making same.
-
Pressure Sensitive Tape Council. IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. [Link]
-
ResearchGate. Possible crosslinking methods in polymers containing carboxyl groups. [Link]
- Google Patents.
-
ResearchGate. Characterization of Polymer Blends with FTIR Spectroscopy. [Link]
-
IntechOpen. Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions. [Link]
-
PIKE Technologies. Analysis of Polymers by ATR/FT-IR Spectroscopy. [Link]
-
ResearchGate. How to prepare a thin polymer film by post-polymerization/crosslinking?. [Link]
-
MDPI. Computational Approach to the Surface-Crosslinking Process of Superabsorbent Polymer via Central Composite Design. [Link]
- Ye, Q., et al. (2015). Effect of crosslinking density of polymers and chemical structure of amine-containing monomers on the neutralization capacity of dentin adhesives.
-
NPTEL. #76 Crosslinking | Polymers Concepts, Properties, Uses & Sustainability. [Link]
-
ACS Publications. FTIR Characterization of Water–Polymer Interactions in Superacid Polymers. [Link]
-
ResearchGate. Aldehyde-mediated crosslinking of polymers comprising alcohol, amine, hydrazide groups. [Link]
- Tatar, J., et al. (2009). Reactions of ortho-substituted α,α-dibromoacetophenones with nucleophiles: first examples of combined carbophilic and bromophilic attack on C–Br bonds. Tetrahedron Letters, 50(6), 700-703.
- Khan, F., et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 13(16), 2648.
-
MDPI. Synthesis of Crosslinkable Alkali-Soluble Resins and Self-Crosslinking Polyacrylic Latexes. [Link]
-
Park, K. Reactivity of Nucleophilic Reagents toward Esters. [Link]
- Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 843393.
- Fu, G. C., & Dai, C. (2008). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 130(44), 14462-14463.
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The Versatile Role of Diethyl 2,6-dibromoheptanedioate in Advanced Polymer Synthesis
For distribution to: Researchers, scientists, and drug development professionals engaged in polymer synthesis and materials science.
Introduction: A Bifunctional Building Block for Precision Polymers
Diethyl 2,6-dibromoheptanedioate is a key bifunctional molecule that serves primarily as a robust initiator in controlled/living radical polymerization (CLRP), most notably in Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure, featuring two secondary bromide groups, allows for the simultaneous growth of polymer chains from a central core, leading to the formation of well-defined telechelic polymers. These polymers, bearing reactive halogen end-groups, are valuable macroinitiators for the synthesis of more complex architectures such as block copolymers. This application note provides a comprehensive overview of the utility of this compound in polymer synthesis, including detailed protocols and the underlying chemical principles. While many published examples utilize the analogous dimethyl ester (dimethyl 2,6-dibromoheptanedioate, DMDBHD), the reactivity is comparable, and the protocols herein are presented for the diethyl ester with the expectation of similar performance.[1]
Core Application: A Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
The primary application of this compound is as a bifunctional initiator for ATRP.[1] This controlled polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2] The presence of two initiating sites on the molecule enables the synthesis of α,ω-dihalogenated polymers, which are crucial precursors for subsequent chain extension or block copolymerization.[3]
Mechanism of Action in ATRP
In a typical ATRP process, a transition metal complex, commonly a copper(I) halide complexed with a nitrogen-based ligand, reversibly activates the carbon-bromine bonds of the this compound initiator. This generates a radical species that can then propagate by adding to a monomer. The higher oxidation state metal complex (e.g., Cu(II)Br₂) formed during activation can deactivate the propagating radical, reforming the dormant species. This dynamic equilibrium between active and dormant species is the key to the controlled nature of ATRP, minimizing termination reactions.[2]
The bifunctionality of this compound ensures that this process occurs at both ends of the molecule, leading to the growth of two polymer chains from the central heptanedioate core.
Figure 1: General mechanism of ATRP initiated by a bromo-initiator.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route for this compound via the bromination of diethyl heptanedioate. This is a standard organic chemistry transformation.
Materials:
-
Diethyl heptanedioate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl heptanedioate in CCl₄.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol 2: ATRP of Styrene using this compound as Initiator
This protocol outlines the synthesis of a dibromo-terminated polystyrene, a telechelic polymer, using this compound as the initiator. This procedure is adapted from protocols for the analogous dimethyl ester.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).
-
Add the desired amount of styrene monomer and anisole as a solvent.
-
The flask is sealed with a rubber septum and subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
While under an inert atmosphere (argon or nitrogen), add PMDETA (1 equivalent relative to CuBr) via a degassed syringe.
-
Add the this compound initiator (degassed) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Monitor the monomer conversion over time by taking samples and analyzing them by ¹H NMR or GC.
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Isolate the white polymer by filtration, wash with methanol, and dry under vacuum.
Table 1: Example Reaction Conditions for ATRP of Styrene
| Parameter | Value |
| Monomer:Initiator:CuBr:PMDETA | 100:1:1:1 |
| Solvent | Anisole (50% v/v) |
| Temperature | 110 °C |
| Reaction Time | 6-8 hours |
| Target Molecular Weight (Mn) | ~10,000 g/mol |
| Expected Dispersity (Đ) | < 1.2 |
Application in Block Copolymer Synthesis
The dibromo-terminated polymers synthesized using this compound are valuable macroinitiators for the synthesis of ABA triblock copolymers.[4][5] The two bromine end-groups can initiate the polymerization of a second monomer, leading to the formation of a triblock copolymer with a central "A" block (from the first polymerization) and two outer "B" blocks (from the second polymerization).
Figure 2: Workflow for ABA triblock copolymer synthesis.
Potential as a Chain Extender
While less documented, this compound has the potential to act as a chain extender in polycondensation reactions.[6][7] In this application, the bromine atoms would react with nucleophilic end-groups of pre-formed polymer chains, such as hydroxyl or amine groups, to link them together and increase the overall molecular weight. This would typically require conditions that favor nucleophilic substitution, such as the presence of a non-nucleophilic base and an appropriate solvent.
For example, it could potentially be used to increase the molecular weight of polyesters or polyamides that have terminal hydroxyl or amine functionalities, respectively. The reaction would proceed via a nucleophilic substitution mechanism where the polymer chain ends displace the bromide ions.
Conclusion and Future Outlook
This compound is a valuable and versatile tool in the polymer chemist's arsenal. Its primary utility as a bifunctional initiator in ATRP enables the straightforward synthesis of well-defined telechelic polymers, which are key intermediates for more complex macromolecular architectures like block copolymers. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage the capabilities of this molecule in the development of advanced polymeric materials. Further exploration of its role as a chain extender could open up new avenues for its application in polymer modification and recycling.
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Application Notes and Protocols for Nucleophilic Substitution on Diethyl 2,6-dibromoheptanedioate
Introduction: Unlocking the Synthetic Potential of Diethyl 2,6-dibromoheptanedioate
This compound is a versatile difunctionalized substrate that serves as a valuable building block in organic synthesis. Its structure, featuring two stereocenters and two reactive α-bromo ester moieties, presents a unique platform for the synthesis of a diverse array of complex molecules, including substituted pimelic acid derivatives, heterocyclic compounds, and precursors for polymers and bioactive molecules. The bromine atoms, positioned at the α-carbons to the ester carbonyl groups, are susceptible to nucleophilic displacement, primarily through an SN2 mechanism.[1][2][3] This reactivity is often enhanced by the electron-withdrawing nature of the adjacent ester group, which can stabilize the transition state of the substitution reaction.[4]
This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this substrate in their synthetic endeavors. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for various nucleophiles, and discuss potential side reactions and strategies to mitigate them.
Mechanistic Considerations: A Foundation for Rational Design
The nucleophilic substitution reactions on this compound predominantly follow a bimolecular nucleophilic substitution (SN2) pathway. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry at the reaction center.
Caption: Generalized SN2 mechanism on one electrophilic center.
Several factors influence the rate and outcome of the SN2 reaction:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[5]
-
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.
-
Leaving Group: Bromide is an excellent leaving group, facilitating the substitution.
Potential Side Reactions and Mitigation Strategies
While SN2 substitution is the primary pathway, other reactions can compete, leading to undesired byproducts.
-
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination can occur to form an α,β-unsaturated ester. To minimize this, it is advisable to use non-basic or weakly basic nucleophiles, or if a base is required, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) should be used in stoichiometric amounts.
-
Intramolecular Cyclization: With certain nucleophiles, particularly those that can form a stable five or six-membered ring, intramolecular cyclization can be a significant side reaction.[6][7][8][9] This is especially true if the nucleophile is difunctional or if the initial substitution product can act as a nucleophile itself. Using dilute reaction conditions can sometimes favor the intermolecular reaction over the intramolecular one.
-
Di-substitution vs. Mono-substitution: As the substrate has two reactive sites, controlling the stoichiometry of the nucleophile is crucial for achieving selective mono-substitution if desired. Using a slight excess of the dibromoester can favor mono-substitution, while an excess of the nucleophile will drive the reaction towards di-substitution.
Caption: Competing reaction pathways.
Experimental Protocols
The following protocols provide a starting point for conducting nucleophilic substitution reactions on this compound. Optimization of these conditions may be necessary for specific nucleophiles and desired outcomes.
Protocol 1: Reaction with Amine Nucleophiles
This protocol is suitable for the di-substitution of this compound with primary or secondary amines to yield the corresponding 2,6-diaminoheptanedioate derivatives.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | This compound (1.0 eq.), Amine (2.2-2.5 eq.), Base (e.g., K₂CO₃ or Et₃N) (2.2-2.5 eq.) | An excess of the amine and base is used to drive the reaction to completion and neutralize the HBr formed.[1] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents facilitate the SN2 reaction. |
| Temperature | Room temperature to 80 °C | The reaction temperature depends on the nucleophilicity of the amine. Less reactive amines may require heating. |
| Reaction Time | 12-48 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add the amine (2.2 mmol) and potassium carbonate (2.2 mmol).
-
Stir the reaction mixture at room temperature or heat to the desired temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol describes the di-substitution with thiol nucleophiles to form 2,6-dithioether derivatives. Thiols are generally excellent nucleophiles.[10][11][12]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | This compound (1.0 eq.), Thiol (2.2 eq.), Base (e.g., NaH or K₂CO₃) (2.2 eq.) | A base is required to deprotonate the thiol to the more nucleophilic thiolate. |
| Solvent | Anhydrous THF or DMF | These solvents are suitable for reactions involving sodium hydride. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic and may require initial cooling. |
| Reaction Time | 2-12 hours | Thiolate substitutions are generally fast. |
Step-by-Step Methodology:
-
To a suspension of sodium hydride (2.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the thiol (2.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Reaction with Azide Nucleophiles
The reaction with sodium azide is a common method to introduce azide functionalities, which can be further transformed, for example, via Huisgen cycloaddition ("click chemistry") or reduction to amines.[13]
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | This compound (1.0 eq.), Sodium Azide (NaN₃) (2.5-3.0 eq.) | A moderate excess of sodium azide is used to ensure complete conversion. |
| Solvent | DMF or DMSO | These solvents are effective at dissolving sodium azide. |
| Temperature | Room temperature to 60 °C | Gentle heating may be required to increase the reaction rate. |
| Reaction Time | 12-24 hours | The reaction progress should be monitored. |
Step-by-Step Methodology:
-
Caution: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Dissolve this compound (1.0 mmol) and sodium azide (2.5 mmol) in DMF (10 mL) in a round-bottom flask.
-
Stir the mixture at the desired temperature and monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.
-
The crude diethyl 2,6-diazidoheptanedioate can often be used in the next step without further purification, but can be purified by column chromatography if necessary.
Workflow Visualization
Caption: General experimental workflow for nucleophilic substitution.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile substrate for constructing complex molecular architectures. The protocols and guidelines presented herein provide a solid foundation for researchers to explore its synthetic utility. By understanding the underlying mechanistic principles and potential side reactions, chemists can rationally design and execute nucleophilic substitution reactions to achieve their desired synthetic targets. The diastereoselectivity of these reactions, particularly when using chiral nucleophiles or catalysts, remains an interesting area for further investigation and could open doors to the asymmetric synthesis of novel compounds.[14][15][16]
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Organic Chemistry Portal. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Organic Chemistry Portal. Retrieved from [Link]
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MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Retrieved from [Link]
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YouTube. Reactions of thiols. YouTube. Retrieved from [Link]
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NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. NC State University Libraries. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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ResearchGate. Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. Prins Cyclization of Bis(silyl) Homoallylic Alcohols to Form 2,6‐ cis ‐Tetrahydropyrans Containing a Geometrically Defined Exocyclic Vinylsilane: Efficient Synthesis of Ring B of the Bryostatins | Request PDF. ResearchGate. Retrieved from [Link]
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YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.. YouTube. Retrieved from [Link]
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Application Notes & Protocols: Diethyl 2,6-dibromoheptanedioate in the Synthesis of Pharmaceutical Intermediates
Abstract
This technical guide details the application of Diethyl 2,6-dibromoheptanedioate (CAS No. 868-68-8) as a versatile C7 building block for the synthesis of key pharmaceutical intermediates. While direct literature on its extensive use in drug synthesis is emerging, its bifunctional nature, with two reactive α-bromo ester moieties, makes it an ideal precursor for constructing seven-membered heterocyclic scaffolds. Such scaffolds, particularly azepanes, oxepanes, and thiepanes, are of significant interest in modern drug discovery due to the unique three-dimensional chemical space they occupy.[1][2] This document provides a scientific overview of its potential, grounded in the established reactivity of analogous α,ω-dibromo dicarboxylic acid esters, and presents detailed protocols for the synthesis of high-value heterocyclic intermediates.
Introduction: The Strategic Value of a C7 Dibromo-Dieester Synthon
This compound is a derivative of pimelic acid, a seven-carbon dicarboxylic acid whose derivatives are involved in key biological pathways, such as the biosynthesis of lysine and biotin.[3][4] The introduction of bromine atoms at the C2 and C6 positions transforms this simple carbon chain into a highly reactive and versatile synthon.
The two primary reactive sites are:
-
α-Bromo Positions: These are susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of heteroatoms.
-
Ester Moieties: These can be hydrolyzed, reduced, or otherwise modified, providing further handles for molecular elaboration.
The key strategic advantage of this molecule is its potential to undergo intramolecular cyclization reactions with dinucleophiles to form seven-membered rings, which are notoriously challenging to synthesize due to unfavorable entropic and enthalpic factors.[5] The presence of azepane and oxepane cores in numerous biologically active natural products and synthetic drugs underscores the importance of developing robust synthetic routes to these scaffolds.[1][6][7]
While its closest analog, Dimethyl 2,6-dibromoheptanedioate, has documented applications in polymer science as an initiator for atom transfer radical polymerization (ATRP) and in electrochemical cyclizations, this guide will focus on the untapped potential of the diethyl ester in constructing heterocyclic systems relevant to medicinal chemistry.[8]
Core Application: Synthesis of Seven-Membered Heterocyclic Scaffolds
The primary application of this compound in pharmaceutical intermediate synthesis is its role as a precursor to saturated seven-membered heterocycles. The distance between the two electrophilic carbons (C2 and C6) is perfectly suited for reaction with a range of dinucleophiles to forge a stable heterocyclic ring.
Mechanistic Principle: Intramolecular Double Nucleophilic Substitution
The fundamental reaction pathway involves a double SN2 reaction. A dinucleophile, H-X-(CH₂)n-Y-H (where X and Y are nucleophilic atoms like N, O, or S), reacts sequentially with the two electrophilic C-Br bonds. In the case of a symmetrical dinucleophile (e.g., H₂N-R, H₂S, H₂O), a one-pot cyclization is highly efficient.
The workflow can be visualized as a straightforward process leading to a core heterocyclic structure with two ester functionalities, which are valuable for creating libraries of compounds for drug discovery.
Figure 1: General workflow for heterocyclic synthesis.
Experimental Protocols: Synthesis of Key Pharmaceutical Scaffolds
The following protocols are presented as robust, scientifically-grounded procedures for the synthesis of high-value heterocyclic intermediates. They are based on established chemical principles and the known reactivity of analogous substrates.
Protocol 1: Synthesis of Diethyl 1-benzylazepane-2,6-dicarboxylate
Azepanes are a critical scaffold in medicinal chemistry, yet they are underrepresented in compound libraries due to synthetic challenges.[2] This protocol provides a direct route to a protected azepane dicarboxylate, a versatile intermediate for drug discovery.[9]
Reaction Scheme:
Figure 2: Synthesis of a protected azepane dicarboxylate.
Methodology:
-
Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 26.6 mmol, 1.0 equiv.), anhydrous potassium carbonate (11.0 g, 79.8 mmol, 3.0 equiv.), and anhydrous acetonitrile (150 mL).
-
Addition of Nucleophile: Add benzylamine (3.2 mL, 29.3 mmol, 1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
-
Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. The benzyl group serves as a protecting group that can be readily removed by hydrogenolysis to yield the secondary amine.
Protocol 2: Synthesis of Diethyl Thiepane-2,6-dicarboxylate
Thiepane rings are found in various bioactive compounds, and their synthesis is of significant interest.[6] This protocol utilizes sodium sulfide as a direct and efficient sulfur source.
Reaction Scheme:
Figure 3: Synthesis of a thiepane dicarboxylate.
Methodology:
-
Reagents & Setup: In a 250 mL round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 7.0 g, 29.2 mmol, 1.1 equiv.) in dimethylformamide (DMF, 100 mL).
-
Addition of Electrophile: Add a solution of this compound (10.0 g, 26.6 mmol, 1.0 equiv.) in DMF (20 mL) dropwise to the sulfide solution over 30 minutes with vigorous stirring.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours. The formation of sodium bromide precipitate may be observed.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the resulting oil by flash chromatography (eluent: hexane/ethyl acetate) to afford the target thiepane.
-
Causality: DMF is a suitable solvent that dissolves both the ionic nucleophile and the organic electrophile. The reaction is a classic example of thioether formation via Williamson ether synthesis analogy, applied twice intramolecularly.
Quantitative Data Summary
The following table summarizes the key physical properties of the starting material and the expected properties of the heterocyclic products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Key Applications |
| This compound | C₁₁H₁₈Br₂O₄ | 374.07 | Liquid | Precursor for 7-membered rings |
| Diethyl 1-benzylazepane-2,6-dicarboxylate | C₂₀H₂₉NO₄ | 347.45 | Oil / Low-melting solid | Intermediate for azepane-based drugs |
| Diethyl thiepane-2,6-dicarboxylate | C₁₁H₁₈O₄S | 246.32 | Oil | Intermediate for sulfur-containing heterocycles |
Conclusion and Future Outlook
This compound represents a powerful, yet underutilized, building block for the synthesis of pharmaceutically relevant seven-membered heterocyclic systems. The protocols detailed herein provide a clear and rational pathway to access azepane and thiepane dicarboxylates, which are versatile intermediates for further chemical exploration. The principles of double nucleophilic substitution are fundamental and can be extended to the synthesis of other heterocyclic systems, such as oxepanes, by selecting appropriate dinucleophiles. As drug discovery continues to push into more complex and three-dimensional chemical space, the strategic use of synthons like this compound will be paramount in accessing novel and patentable molecular architectures.
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Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. National Institutes of Health (NIH). [Link]
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Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. ResearchGate. [Link]
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experimental setup for reactions involving Diethyl 2,6-dibromoheptanedioate
Application Notes & Protocols for Diethyl 2,6-dibromoheptanedioate
A Senior Application Scientist's Guide to Intramolecular Cyclization and Substitution Reactions
Introduction and Scope
This compound is a versatile, difunctionalized aliphatic ester. Its structure, featuring two ester groups and two bromine atoms at the α-positions, presents multiple reactive sites, making it a valuable building block in organic synthesis. This guide provides an in-depth exploration of the experimental setups for key reactions involving this substrate, with a focus on intramolecular cyclization via Dieckmann condensation and nucleophilic substitution reactions.
The protocols and mechanistic discussions herein are designed for researchers, scientists, and drug development professionals. The causality behind the choice of reagents, solvents, and conditions is emphasized to empower users to not only replicate these procedures but also to adapt them for novel synthetic challenges. While direct literature on this compound is sparse, the principles outlined are based on well-established reactions of analogous α-halo esters and diesters, such as the closely related dimethyl 2,6-dibromoheptanedioate.[1][2]
Molecular Profile and Reactivity Overview
The key to harnessing the synthetic potential of this compound lies in understanding its primary reactive centers.
Caption: Key reactive sites on this compound.
-
α-Protons: These protons are rendered acidic by the adjacent electron-withdrawing ester group. Their removal by a suitable base generates an enolate, which is the key intermediate in Dieckmann condensation.
-
α-Carbons: The carbon atoms bonded to the bromine atoms are electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group.
-
Carbonyl Carbons: These are also electrophilic centers. In the context of the Dieckmann condensation, one ester's carbonyl carbon is attacked by the enolate formed from the other ester group.[3][4]
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Classified as a combustible liquid.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed inside a certified chemical fume hood.[1][5]
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes and inhalation of vapors. Use in a well-ventilated area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Application Protocol 1: Intramolecular Cyclization (Dieckmann Condensation)
The Dieckmann condensation is a robust method for forming five- and six-membered rings through the intramolecular cyclization of diesters.[3][4] For this compound, this reaction is expected to yield a substituted cyclohexane ring, a common scaffold in natural products and pharmaceuticals.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate at one α-carbon, which then acts as an internal nucleophile, attacking the carbonyl carbon of the second ester group.[7] The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is preferred to avoid competitive substitution reactions.[3] The reaction must be performed under anhydrous conditions as the enolate intermediate is highly sensitive to water.
Caption: General workflow for Dieckmann Condensation.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 2,6-dibromo-1-oxocyclohexane-2-carboxylate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Addition funnel (optional)
-
Low-temperature thermometer
-
Ice bath
Procedure:
-
Preparation: Dry all glassware in an oven overnight at >120 °C and assemble hot, allowing it to cool under a stream of dry nitrogen or argon.[8]
-
Reagent Setup: In the three-necked flask equipped with a stir bar, nitrogen inlet, and septum, add sodium hydride (1.2 equivalents). Carefully wash the NaH dispersion with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes via cannula each time. Add anhydrous THF to the flask.
-
Reaction Initiation: Cool the stirred NaH/THF suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back down to 0 °C with an ice bath. Quench the reaction by slowly and carefully adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.[9] Expertise Note: Quenching with acid is a common final step in Dieckmann condensations to protonate the resulting enolate, which is stabilized between two carbonyl groups.[7][10]
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether and wash with water, followed by brine. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure cyclic β-keto ester.
| Parameter | Recommended Condition | Rationale / Notes |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Ensures deprotonation without SN2 side reactions. |
| Solvent | Anhydrous THF | Aprotic polar solvent, good for solvating intermediates without interfering.[3] |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity and allows the reaction to proceed to completion. |
| Stoichiometry | ~1.2 eq. of Base | A slight excess of base ensures complete deprotonation of the diester. |
| Reaction Time | 2-4 hours | Monitor by TLC for optimal results. |
| Quenching Agent | Sat. aq. NH₄Cl | Mildly acidic quench to neutralize the base and protonate the product enolate. |
Application Protocol 2: Nucleophilic Substitution
The two α-bromo positions are prime sites for Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups, making this compound a useful precursor for complex linear molecules or for subsequent cyclization reactions with the newly introduced functionalities.
General Considerations
The success of the substitution reaction depends on the nucleophile's strength and the reaction conditions.
-
Strong Nucleophiles (e.g., NaN₃, NaCN, Malonates): These reactions typically proceed well under standard Sₙ2 conditions.
-
Weaker Nucleophiles (e.g., Amines, Thiols): May require a non-nucleophilic base to facilitate the reaction and prevent the formation of ammonium or sulfonium salts.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt while leaving the anion highly reactive.
Detailed Experimental Protocol (Example: Azide Substitution)
Objective: To synthesize Diethyl 2,6-diazidoheptanedioate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (2.2-2.5 equivalents) to the solution. Expertise Note: A slight excess of the nucleophile is used to ensure the reaction goes to completion and to account for any potential side reactions.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water (to remove DMF) and then brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Diethyl 2,6-diazidoheptanedioate can be purified by column chromatography if necessary. Safety Warning: Organic azides can be energetic and potentially explosive. Handle with extreme care, avoid heating neat, and use appropriate shielding.
Advanced Application: Initiator for ATRP
The dimethyl analog of the title compound has been successfully used as an initiator for Atom Transfer Radical Polymerization (ATRP).[1][2] The carbon-bromine bonds can be homolytically cleaved in the presence of a suitable transition metal catalyst (e.g., Cu(I) complex) to generate radicals, initiating the polymerization of monomers like styrene or acrylates. This bifunctionality allows for the synthesis of ABA triblock copolymers.[2] A detailed protocol for ATRP is beyond the scope of this guide but represents a significant application for this class of molecules.
References
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SLS - Lab Supplies. Dimethyl 2,6-dibromoheptanedioate 97%. [Link]
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Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
YouTube. The Organic Chemistry Tutor: Dieckmann Condensation. [Link]
-
Organic Syntheses. Procedure for Quenching and Work-up. [Link]
-
YouTube. Dieckmann Condensation Reaction Mechanism. [Link]
-
Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters. [Link]
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Application Notes and Protocols for the Purification of Products Derived from Diethyl 2,6-dibromoheptanedioate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Navigating the Purification Landscape of Diethyl 2,6-dibromoheptanedioate Derivatives
This compound is a versatile difunctionalized substrate, poised for a variety of synthetic transformations. Its twin electrophilic centers at the C2 and C6 positions, activated by adjacent ester functionalities, render it an excellent precursor for a range of valuable molecular architectures. These include acyclic disubstituted derivatives and a variety of cyclic compounds, such as substituted cyclopentanes and cyclohexanes, and potentially even seven-membered rings. The successful synthesis of these target molecules is, however, only half the journey. The isolation and purification of the desired product in high purity is a critical, and often challenging, subsequent step.
This comprehensive guide provides a detailed exploration of the purification techniques pertinent to the diverse products derived from this compound. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of each technique, offering insights into the rationale behind experimental choices. It is designed to empower researchers, from seasoned drug development professionals to academic scientists, with the knowledge to devise and execute robust and efficient purification strategies. We will explore the purification of two primary classes of products: acyclic substitution products and cyclic derivatives, each presenting unique challenges and requiring tailored approaches.
I. Foundational Principles of Purification
Before delving into specific protocols, it is crucial to grasp the fundamental principles that govern the separation of chemical compounds. The choice of a purification strategy is dictated by the physicochemical properties of the desired product and its impurities. Key properties to consider include:
-
Polarity: The distribution of electron density within a molecule, which influences its solubility in various solvents and its affinity for stationary phases in chromatography.
-
Solubility: The extent to which a compound dissolves in a particular solvent. This is a cornerstone of both extraction and crystallization techniques.
-
Volatility: The tendency of a substance to vaporize, which is exploited in distillation.
-
Ionic Character: The presence of acidic or basic functional groups that can be protonated or deprotonated to alter a molecule's solubility.
A thorough understanding of these properties for your target molecule will enable you to make informed decisions throughout the purification process.
II. Purification of Acyclic Disubstitution Products
The reaction of this compound with a variety of nucleophiles can lead to the formation of acyclic disubstituted products. Common nucleophiles include amines, leading to amino esters, and carbanions like those derived from malonates, resulting in more complex carbon skeletons. The purification of these products typically involves a multi-step approach, beginning with a reaction workup to remove the bulk of impurities, followed by a more refined purification technique.
A. Reaction Workup: The First Line of Defense
The initial step after a reaction is complete is the workup, which aims to separate the desired product from unreacted starting materials, reagents, and inorganic byproducts. Liquid-liquid extraction is the most common and powerful technique for this purpose.[1][2][3][4]
Core Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[1][3]
Visualizing the Workflow:
Caption: General workflow for reaction workup using liquid-liquid extraction.
Protocol 1: General Workup for Nucleophilic Substitution Reactions
-
Quenching: Once the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC), the reaction mixture is cooled to room temperature. The reaction is then "quenched" by the slow addition of a suitable aqueous solution to neutralize any reactive species. For reactions involving strong bases like sodium hydride, a saturated aqueous solution of ammonium chloride is a common quenching agent.[1] For reactions with acidic or basic byproducts, a simple wash with water may suffice.
-
Extraction: The quenched reaction mixture is transferred to a separatory funnel. An appropriate organic solvent is added to dissolve the desired product. Common choices include diethyl ether, ethyl acetate, or dichloromethane. The volume of the organic solvent should be roughly equal to that of the aqueous phase. The funnel is stoppered, inverted, and shaken gently, with periodic venting to release any pressure buildup.[4]
-
Phase Separation: The funnel is allowed to stand until the two immiscible layers have clearly separated. The denser layer (often the aqueous layer, but not always) is drained off.
-
Back-Extraction: To maximize the recovery of the product, the aqueous layer is typically extracted two more times with fresh portions of the organic solvent.
-
Washing: The combined organic layers are then washed to remove residual impurities.
-
Acid Wash: A wash with a dilute acid (e.g., 1 M HCl) can remove basic impurities, such as unreacted amines.[5]
-
Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will neutralize and remove acidic impurities.[5]
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove the bulk of the dissolved water from the organic layer.[5]
-
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
Table 1: Common Solvents for Liquid-Liquid Extraction
| Organic Solvent | Density (g/mL) | Properties and Considerations |
| Diethyl Ether | 0.71 | Highly volatile, flammable. Good for less polar compounds. |
| Ethyl Acetate | 0.90 | Moderately polar, good general-purpose solvent. |
| Dichloromethane | 1.33 | Denser than water. Good for a wide range of compounds. |
| Hexanes/Heptane | ~0.66 | Nonpolar, used for extracting nonpolar compounds. |
B. Flash Column Chromatography: The Workhorse of Purification
For most non-crystalline crude products, flash column chromatography is the preferred method for achieving high purity.[6]
Core Principle: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). A positive pressure is applied to the column to accelerate the flow of the mobile phase.
Visualizing the Workflow:
Caption: General workflow for flash column chromatography.
Protocol 2: Flash Column Chromatography of Acyclic Diethyl 2,6-Disubstituted Heptanedioates
-
Choosing the Solvent System (Eluent): The key to a successful separation is selecting the right eluent. This is typically done by running analytical TLC plates of the crude product in various solvent systems. A good starting point for the relatively polar disubstituted heptanedioate derivatives is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
-
Preparing the Column: A glass chromatography column is packed with silica gel as a slurry in the initial, least polar eluent. The amount of silica gel used is typically 50-100 times the weight of the crude product.[5]
-
Loading the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (often dichloromethane or the eluent). This solution can be directly applied to the top of the silica gel bed. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[5]
-
Elution: The column is eluted with the chosen solvent system. Often, a gradient elution is employed, where the polarity of the eluent is gradually increased over time by increasing the proportion of the more polar solvent. This allows for the separation of compounds with a wider range of polarities.
-
Fraction Collection and Analysis: The eluent is collected in a series of fractions. Each fraction is then analyzed by TLC to determine which fractions contain the pure product.
-
Isolation of the Pure Product: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified compound.
Table 2: Suggested Starting Solvent Systems for Flash Chromatography
| Product Type | Suggested Starting Eluent (Hexanes/Ethyl Acetate) | Comments |
| Diethyl 2,6-diaminoheptanedioate derivatives | 70:30 to 50:50 | The amino groups increase polarity. |
| Diethyl 2,6-bis(malonyl)heptanedioate derivatives | 80:20 to 60:40 | The additional ester groups increase polarity. |
| Mixed substitution products | Start with a less polar mixture and gradually increase polarity. | TLC is crucial for optimization. |
III. Purification of Cyclic Products: Navigating Stereoisomers
Intramolecular reactions of this compound can lead to the formation of five- or six-membered rings. For instance, reaction with a malonate anion followed by intramolecular cyclization can yield substituted cyclopentane or cyclohexane dicarboxylates. A key challenge in the purification of these cyclic products is the potential for the formation of diastereomers (e.g., cis and trans isomers), which often have very similar physical properties.
A. Separation of Diastereomers by Flash Column Chromatography
While challenging, it is often possible to separate diastereomers by carefully optimized flash column chromatography.
Key Considerations for Diastereomer Separation:
-
Solvent System Optimization: Extensive TLC screening is necessary to find a solvent system that provides even a small difference in the Rf values of the diastereomers.
-
Column Dimensions and Packing: A longer and narrower column can provide better resolution. Careful and uniform packing of the silica gel is also critical.
-
Slow Elution: A slower flow rate can improve the separation of closely eluting compounds.
Protocol 3: Separation of cis and trans Isomers of Diethyl Cyclopentane/Cyclohexane Dicarboxylate Derivatives
-
TLC Analysis: Run TLC plates of the crude mixture in various solvent systems, paying close attention to spot shape and any indication of multiple, closely spaced spots. A common eluent for these types of compounds is a mixture of hexanes and ethyl acetate.[7]
-
Column Chromatography: Perform flash chromatography as described in Protocol 2, but with the following modifications:
-
Use a higher ratio of silica gel to crude product (e.g., 100:1 or greater).
-
Employ a very shallow polarity gradient, or even isocratic elution (using a single solvent mixture) if the Rf values of the isomers are very close.
-
Collect smaller fractions to maximize the chances of isolating pure isomers.
-
-
Analysis and Characterization: Analyze the fractions by TLC and combine those containing the pure, separated isomers. The stereochemical assignment of the isomers often requires further analysis, such as by NMR spectroscopy.
B. Recrystallization: The Art of Crystal Perfection
If the cyclic products are crystalline solids, recrystallization can be a highly effective method for both purification and, in some cases, the separation of diastereomers.
Core Principle: Recrystallization relies on the difference in solubility of a compound in a hot solvent versus a cold solvent. Impurities are ideally either insoluble in the hot solvent or remain dissolved in the cold solvent.
Visualizing the Workflow:
Caption: General workflow for purification by recrystallization.
Protocol 4: Recrystallization of Cyclic Diethyl Ester Derivatives
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A good starting point is to test the solubility of a small amount of the crude product in various solvents, such as ethanol, methanol, ethyl acetate, or mixtures of solvents (e.g., ethyl acetate/hexanes).
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated to the boiling point of the solvent with stirring until the solid completely dissolves. More solvent is added in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be quickly filtered through a pre-warmed funnel with fluted filter paper.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the desired compound decreases, and crystals will begin to form. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried thoroughly to remove any residual solvent.
Diastereomeric Recrystallization: In favorable cases, one diastereomer may be significantly less soluble than the other in a particular solvent, allowing for its selective crystallization from the mixture. This can be a powerful method for obtaining diastereomerically pure compounds.
IV. Characterization of Purified Products
Following purification, it is essential to confirm the identity and assess the purity of the isolated product. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): To confirm the presence of a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound and confirm its identity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
V. Conclusion: A Strategic Approach to Purification
The purification of products derived from this compound is a multifaceted challenge that requires a strategic and well-informed approach. The choice of purification techniques should be guided by the nature of the product, whether it is an acyclic disubstituted derivative or a cyclic compound, and the specific impurities present. A combination of a robust workup procedure, such as liquid-liquid extraction, followed by a high-resolution technique like flash column chromatography or recrystallization will, in most cases, yield the desired product in high purity. By understanding the principles behind these techniques and carefully optimizing the experimental conditions, researchers can confidently navigate the path from a complex reaction mixture to a pure, well-characterized compound, ready for the next steps in their research and development endeavors.
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Syrris. Liquid-Liquid Extraction: An Overview. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021-06-20). [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
MIT Digital Lab Techniques Manual. Reaction Work-Up I. (2010-02-04). [Link]
-
Aurora Biomed. Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019-08-07). [Link]
-
Professor Dave Explains. Liquid-Liquid Extraction. (2022-10-03). [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]
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Organic Syntheses. DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. [Link]
- Google Patents.
-
Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. [Link]
-
ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2025-08-07). [Link]
-
Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020-07-28). [Link]
-
Longdom Publishing. Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]
-
PubMed. Identification of the Oxidation Products of the Reaction Between Alpha-Pinene and Hydroxyl Radicals by Gas and High-Performance Liquid Chromatography With Mass Spectrometric Detection. [Link]
-
PubChem. Diethyl 1,2-cyclopentanedicarboxylate. [Link]
-
National Institute of Standards and Technology. Diethyl pimelate - the NIST WebBook. [Link]
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PubChem. Diethyl pimelate. [Link]
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MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
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Introduction: The Synthetic Versatility of Diethyl 2,6-dibromoheptanedioate
An Application Guide for the Scalable Synthesis of Diethyl 2,6-dibromoheptanedioate
This compound is a valuable difunctional molecule, primarily utilized as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers and block copolymers.[1] Its two α-bromo ester moieties provide reactive sites for initiating polymerization from both ends of the molecule, leading to telechelic polymers with terminal bromine groups. These can be further functionalized, making this compound a key building block in advanced materials science.
However, scaling the synthesis of α-bromo esters from the laboratory bench to pilot or production scale introduces significant challenges. These include managing the safety risks associated with corrosive and toxic brominating agents, controlling reaction exotherms, preventing the formation of impurities like over-brominated byproducts, and developing robust purification methods.[2][3]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful scale-up of reactions involving this compound. It is intended for researchers, chemists, and process development professionals seeking to transition from gram-scale synthesis to kilogram-scale production.
Part 1: Pre-Reaction Considerations for a Successful Scale-Up
A successful scale-up is predicated on meticulous planning before the reaction begins. Overlooking these fundamental aspects can lead to failed batches, safety incidents, and significant financial loss.
Reagent & Solvent Selection: The Foundation of Purity
-
Starting Material Purity: The purity of the starting diester, Diethyl heptanedioate, is paramount. Non-volatile impurities can be carried through the synthesis and complicate the final purification. It is recommended to distill the starting diester under vacuum if its purity is below 98%.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is a potent brominating agent, its use on a large scale is fraught with hazards due to its high volatility, corrosivity, and toxicity.[4][5][6] For processes requiring kilogram quantities, N-Bromosuccinimide (NBS) is a significantly safer and easier-to-handle crystalline solid.[2][4] It provides a low equilibrium concentration of Br₂, minimizing side reactions and improving selectivity.[7]
-
Solvent System: The choice of solvent is critical for reaction kinetics, temperature control, and workup efficiency.
-
Chlorinated Solvents (e.g., CCl₄, CH₂Cl₂): While historically common for radical brominations, the toxicity and environmental impact of carbon tetrachloride limit its industrial use. Dichloromethane can be a suitable alternative.
-
Ethers (e.g., THF): Tetrahydrofuran (THF) is a good solvent for many bromination reactions, but peroxide formation must be rigorously monitored and controlled, especially when heating.[2]
-
Acetonitrile: Offers good solubility for NBS and is often a good choice for radical reactions.[8]
-
Equipment Design for Safety and Efficiency at Scale
A standard laboratory glassware setup is inadequate for kilogram-scale production. A dedicated reactor system is essential for containment, control, and safety.
-
Reactor: A jacketed glass reactor is ideal, allowing for precise temperature control via a circulating heating/cooling system. The reactor should be equipped with a multi-port lid.
-
Agitation: A mechanical overhead stirrer with a high-torque motor is non-negotiable. Magnetic stirring is insufficient for ensuring homogenous mixing in large, viscous reaction mixtures.
-
Reagent Addition: A pressure-equalizing dropping funnel or a metering pump should be used for the controlled, subsurface addition of liquid reagents. For solid reagents like NBS, a solids charging port is required.
-
Condenser: A large, efficient reflux condenser is necessary to manage solvent vapors.
-
Gas Scrubbing: Bromination reactions, particularly those involving Br₂ or generating HBr as a byproduct, must be vented through a gas scrubber.[9][10] This typically contains a stirred solution of sodium hydroxide or sodium thiosulfate to neutralize corrosive and toxic fumes.[11]
Part 2: Protocol for Kilogram-Scale Synthesis
This protocol details the α-bromination of Diethyl heptanedioate using NBS as the brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator. This method is chosen for its enhanced safety profile compared to using liquid bromine.
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Step-by-Step Methodology
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 kg scale) | Molar Equivalents |
| Diethyl heptanedioate | 216.28 | 1.00 kg | 1.0 |
| N-Bromosuccinimide (NBS) | 177.99 | 1.74 kg | 2.1 |
| AIBN | 164.21 | 76 g | 0.1 |
| Acetonitrile | - | 10 L | - |
| Sodium Thiosulfate | 158.11 | 5% w/v aq. solution | - |
| Sodium Bicarbonate | 84.01 | Sat. aq. solution | - |
| Brine | - | Sat. aq. solution | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Reactor Setup: Assemble the jacketed reactor system under a fume hood. Ensure all joints are properly sealed. Connect the overhead stirrer, reflux condenser, and a gas outlet leading to a scrubber containing 1 M NaOH solution.
-
Charging: Charge the reactor with Diethyl heptanedioate (1.00 kg, 4.62 mol) and acetonitrile (10 L). Begin stirring to ensure the mixture is homogenous.
-
Inerting and Heating: Purge the reactor with nitrogen or argon for 15 minutes. Begin heating the mixture to reflux (approx. 82°C for acetonitrile) using the circulating bath.
-
Initiator and Brominating Agent Addition: Once the solution is refluxing steadily, add the AIBN initiator (76 g, 0.46 mol). Immediately begin the portion-wise addition of NBS (1.74 kg, 9.78 mol) over 2-3 hours. Causality: Adding NBS in portions prevents a rapid, uncontrolled exotherm from the radical chain reaction. Slow addition maintains a steady reaction rate.
-
Reaction Monitoring: Maintain the reaction at reflux for an additional 4-6 hours after the final NBS addition. Monitor the reaction progress every hour using GC-MS or TLC.[7][12] The goal is the complete disappearance of the starting diester.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate. Filter the mixture through a coarse fritted funnel to remove the bulk of the succinimide solids. Wash the solids with a small amount of cold acetonitrile.
-
Quenching and Washing: Transfer the filtrate to a large separatory funnel or extraction vessel. Wash the organic layer sequentially with:
-
5% sodium thiosulfate solution (2 x 2 L) to quench any remaining bromine or NBS.[13]
-
Saturated sodium bicarbonate solution (2 x 2 L) to neutralize any residual HBr.
-
Brine (1 x 2 L) to aid in layer separation and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. The boiling point of the related dimethyl ester is 130-140 °C at 0.01 mmHg, providing a target for the diethyl ester.[14] Collect the fraction corresponding to pure this compound.
Part 3: In-Process Control and Decision Making
Effective in-process control (IPC) is crucial for ensuring batch-to-batch consistency and maximizing yield at scale.
Analytical Monitoring Techniques
-
Thin-Layer Chromatography (TLC): A rapid, qualitative tool to visualize the consumption of starting material and the appearance of the product. A potassium permanganate stain is effective for visualizing these compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantitative analysis.[12] It can accurately determine the ratio of starting material, mono-brominated intermediate, and the desired di-brominated product. It is also excellent for identifying potential side-products.
-
Nuclear Magnetic Resonance (¹H NMR): Provides unambiguous structural confirmation and can be used to determine conversion by integrating the signals of the starting material's α-protons against the product's α-proton.[12]
IPC Decision-Making Workflow
Caption: Decision tree for in-process control based on GC-MS analysis.
Part 4: Safety and Hazard Management
Scaling up reactions with α-bromo esters and brominating agents requires a strict adherence to safety protocols.
Chemical Hazards
-
α-Bromo Esters (Product): These compounds are lachrymators (cause tearing) and are corrosive, capable of causing severe skin and eye burns upon contact.[15][16]
-
N-Bromosuccinimide (NBS): An irritant and a source of bromine. Handle in a well-ventilated area and avoid inhalation of dust.[17]
-
Hydrogen Bromide (HBr): A potential byproduct, HBr is a toxic and highly corrosive gas.[18] Inhalation can cause severe respiratory damage.
-
Acetonitrile (Solvent): Flammable and toxic. Absorbed through the skin.
Engineering Controls and PPE
-
Ventilation: All operations must be conducted within a certified chemical fume hood with a robust airflow.[19]
-
Scrubber: The reactor must be vented through an active caustic scrubber to neutralize HBr gas and any volatile bromine.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) are required.[18]
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing.
-
Spill and Waste Management
-
Spill Response: Have a bromine spill kit readily available. Small spills of bromine-containing compounds can be neutralized with a 10% sodium thiosulfate solution.[5]
-
Waste Disposal: All halogenated organic waste must be collected in designated, properly labeled containers. Aqueous waste from the workup should be neutralized before disposal. Follow all local and institutional guidelines for hazardous waste disposal.
References
-
ACS Publications. (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2024). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry. [Link]
-
AKJournals. (2015). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]
-
ACS Publications. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]
-
YouTube. (2021). Bromination part III - quench. [Link]
-
ACS Publications. (2020). Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. [Link]
-
ResearchGate. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]
-
ResearchGate. (2015). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]
-
National Institutes of Health (NIH). (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
Organic Syntheses. Procedure for (E)-2,3-dibromobut-2-enoic acid. [Link]
-
Chemical Education Xchange. (2023). Reaction of Aluminum with Bromine. [Link]
-
National Institutes of Health (NIH). (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
National Environmental Methods Index. EPA-NERL: 320.1: Bromide by Titration. [Link]
-
Slideshare. (2014). Bromine handling and safety. [Link]
-
ICL Group. BROMINE - Safety Handbook. [Link]
- Google Patents.
-
National Institutes of Health (NIH). (2009). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. [Link]
-
Chemistry Stack Exchange. (2020). Safest way to conduct a reaction with bromine under reflux conditions. [Link]
-
ResearchGate. (2025). Analytical Methods for Methyl Bromide. [Link]
-
ResearchGate. (2018). How to neutralize gaseous bromine?. [Link]
-
Journal of the American Chemical Society. (1951). THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. [Link]
-
RSC Publishing. (2022). Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids. [Link]
-
SLS - Lab Supplies. Dimethyl 2,6-dibromoheptanedio | 419214-50ML | SIGMA-ALDRICH. [Link]
Sources
- 1. scientificlabs.com [scientificlabs.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Bromine handling and safety | DOCX [slideshare.net]
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- 8. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Diethyl 2,6-dibromoheptanedioate Cyclization
Introduction: Navigating the Challenges of Intramolecular Cyclization
Welcome to the technical support guide for the cyclization of diethyl 2,6-dibromoheptanedioate. This reaction is a powerful method for synthesizing the diethyl cyclopentane-1,2-dicarboxylate scaffold, a valuable intermediate in medicinal chemistry and materials science. The reaction proceeds via a base-mediated intramolecular nucleophilic substitution, where an enolate formed alpha to one ester group attacks the carbon bearing the second bromide, forming a stable five-membered ring.
However, researchers frequently encounter challenges with low yields. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations to help you optimize your reaction outcomes. Our goal is to empower you with the expertise to diagnose issues and achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the cyclization of this compound?
A1: This reaction is an intramolecular SN2 alkylation, conceptually similar to the cyclization step in a malonic ester synthesis. It is not a Dieckmann condensation, which involves the condensation of two ester groups to form a β-keto ester.[1][2] The mechanism proceeds as follows:
-
Deprotonation: A strong, non-nucleophilic base abstracts an acidic α-proton from either C2 or C6, generating a resonance-stabilized enolate.
-
Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbon at the other end of the chain (C6 or C2, respectively), displacing the bromide leaving group in an SN2 fashion.
-
Ring Formation: This irreversible step forms the thermodynamically stable diethyl cyclopentane-1,2-dicarboxylate.
Q2: What are the most common causes of low yields in this reaction?
A2: The three most prevalent issues are:
-
Intermolecular Polymerization: This is the most significant competing reaction. Instead of reacting with itself, one molecule's enolate reacts with the halo-ester end of another molecule, leading to linear polymer chains. This is especially problematic at high concentrations.[3]
-
Incorrect Base Selection: The choice of base is critical. An inappropriate base can be too weak to generate the enolate efficiently, or it can be nucleophilic, leading to ester hydrolysis or other side reactions.[4][5]
-
Elimination Side Reactions: The base can promote the elimination of HBr from the starting material to form α,β-unsaturated ester byproducts.
Q3: Why are "high dilution" conditions so critical for this type of cyclization?
A3: The high dilution principle is a strategy to favor intramolecular reactions over their intermolecular counterparts.[6][7] The rationale lies in reaction kinetics:
-
Intramolecular Cyclization: This is a first-order process; its rate depends only on the concentration of the starting diester. Rate = kintra[diester].[3]
-
Intermolecular Polymerization: This is a second-order process; its rate depends on the concentration of two reacting molecules (the enolate and another diester molecule). Rate = kinter[diester]2.
By significantly lowering the concentration of the diester, the second-order intermolecular reaction is drastically slowed, while the first-order intramolecular reaction is less affected, thus becoming the dominant pathway.[8] This is typically achieved by the slow addition of the reactant solution to a large volume of solvent, often using a syringe pump.[6][7]
Troubleshooting Guide: From Low Yields to Optimized Results
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My reaction yields are very low, and I primarily recover the unreacted starting material.
-
Potential Cause 1: Insufficiently Strong Base. The pKa of the α-proton on the ester is approximately 22-24. The base must have a conjugate acid with a significantly higher pKa to effectively deprotonate the diester and drive the reaction forward.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[4][5] Avoid weaker bases like sodium ethoxide (NaOEt) unless reaction conditions are harsh, as the equilibrium may not favor the enolate.
-
-
Potential Cause 2: Presence of Protic Contaminants. Trace amounts of water or alcohol in the solvent or glassware will quench the enolate intermediate as soon as it forms, preventing cyclization.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use freshly distilled, anhydrous solvents (e.g., THF, toluene). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 3: Reaction Temperature is Too Low. While some strong bases work at low temperatures, the activation energy for the reaction may not be met.
-
Solution: If using a base like NaH, gently heating the reaction mixture (e.g., to 50-80 °C in THF or toluene) can increase the reaction rate. Monitor the reaction by TLC to track the consumption of starting material.
-
Issue 2: The reaction produces a significant amount of a sticky, high-molecular-weight polymer instead of the desired product.
-
Potential Cause: Reactant Concentration is Too High. As detailed in FAQ 3, high concentrations strongly favor the intermolecular polymerization side reaction.
-
Solution: Implement the high dilution principle .[9][10] Do not add the diester all at once. Instead, use a syringe pump to add a dilute solution of the this compound over a long period (e.g., 4-10 hours) to a heated solution of the base in a large volume of anhydrous solvent. This maintains a near-zero concentration of the starting material in the reaction flask, maximizing the probability of intramolecular cyclization.[6]
-
Issue 3: My TLC plate shows multiple new spots, and the yield of the desired product is low.
-
Potential Cause 1: Elimination Side Reactions. Sterically hindered bases, while excellent for deprotonation, can also promote E2 elimination of HBr to form unsaturated byproducts, especially at higher temperatures.
-
Solution: If elimination is suspected, try running the reaction at a lower temperature. For example, when using LDA or LHMDS, reactions can often be performed at temperatures ranging from -78 °C to room temperature.[5]
-
-
Potential Cause 2: Base-Induced Ester Hydrolysis or Transesterification. If using an alkoxide base (e.g., NaOEt), it must match the ester group to prevent transesterification.[1] Any moisture present can lead to saponification.
-
Solution: Use a non-nucleophilic base like NaH or LHMDS.[4] Ensure strictly anhydrous conditions to prevent hydrolysis. The workup should involve a careful quench with a non-aqueous acid source (like saturated NH4Cl solution) before exposure to water.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Starting material recovered | Base too weak; protic contamination. | Use a stronger base (NaH, LDA); ensure strictly anhydrous conditions. | The base must be strong enough to deprotonate the ester (pKa ~22-24); protic sources quench the necessary enolate intermediate. |
| Polymer formation | Reactant concentration too high. | Implement high dilution protocol using a syringe pump for slow addition. | Favors first-order intramolecular cyclization over second-order intermolecular polymerization.[3] |
| Multiple side products | Elimination (E2); ester hydrolysis. | Lower reaction temperature; use a non-nucleophilic base (NaH, LHMDS). | Reduces the rate of competing elimination reactions; avoids nucleophilic attack on the ester carbonyl.[5] |
| Difficulty in subsequent decarboxylation | Steric hindrance; harsh conditions required. | Use Krapcho decarboxylation conditions (NaCl in wet DMSO at high temp). | Provides a milder, neutral pathway for decarboxylation, especially for sterically hindered esters.[11] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the cyclization reaction.
Caption: Troubleshooting flowchart for low-yield cyclization.
Experimental Protocols
Protocol 1: Optimized High-Dilution Cyclization
This protocol is designed to minimize intermolecular polymerization.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Syringe pump and gas-tight syringes
-
Inert atmosphere setup (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Preparation: Set up a three-neck round-bottom flask equipped with a reflux condenser, an inert gas inlet, and a rubber septum. Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere.
-
Base Suspension: To the flask, add anhydrous THF (e.g., 400 mL for a 10 mmol scale reaction) and NaH (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil). Stir the suspension.
-
Reactant Solution: In a separate dry flask, prepare a dilute solution of this compound (1.0 equivalent) in anhydrous THF (e.g., 100 mL).
-
Slow Addition: Draw the diester solution into a gas-tight syringe and place it on a syringe pump. Insert the syringe needle through the septum of the reaction flask. Begin adding the diester solution to the stirred NaH suspension at a very slow rate (e.g., 10 mL/hour). The total addition time should be 8-10 hours.
-
Reaction: During the addition, gently heat the reaction mixture to 50 °C. After the addition is complete, maintain the temperature and stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous NH4Cl solution to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain pure diethyl cyclopentane-1,2-dicarboxylate.
Protocol 2: Saponification and Decarboxylation of the Product
The resulting cyclic diester can be converted to cyclopentanecarboxylic acid.
Materials:
-
Diethyl cyclopentane-1,2-dicarboxylate (from Protocol 1)
-
Potassium hydroxide (KOH)
-
Ethanol, Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Saponification: Dissolve the diester in a mixture of ethanol and water. Add an excess of KOH (3-4 equivalents) and heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the dicarboxylic acid should form.
-
Decarboxylation: Collect the crude dicarboxylic acid by filtration. Without extensive purification, gently heat the solid acid to just above its melting point. CO2 will evolve. Continue heating until gas evolution ceases.
-
Purification: The resulting crude cyclopentanecarboxylic acid can be purified by distillation or recrystallization.
References
-
Wikipedia. High dilution principle. [Link]
-
ZambiaWiki. High dilution principle. [Link]
-
Grokipedia. Intramolecular reaction. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Grokipedia. Thorpe reaction. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]
-
Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry. [Link]
-
NPTEL. 7.1 Synthesis by high dilution principle. [Link]
-
Vögtle, F., & Rossa, L. (1979). High dilution reactions — New synthetic applications. Angewandte Chemie International Edition in English. [Link]
-
Wikipedia. Intramolecular reaction. [Link]
-
JoVE. Radical Reactivity: Intramolecular vs Intermolecular. [Link]
-
YouTube. Intermolecular vs intramolecular reactions. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
ACS Publications. Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
L.S.College, Muzaffarpur. Thorpe reaction. [Link]
-
JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. [Link]
-
Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
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- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Side Reactions of Diethyl 2,6-dibromoheptanedioate with Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using diethyl 2,6-dibromoheptanedioate in reactions with amines, a common pathway for the synthesis of piperidine derivatives and other nitrogen-containing heterocycles. This resource is designed to help you navigate the complexities of this reaction, optimize your experimental outcomes, and ensure the integrity of your results.
Introduction
The reaction of this compound with primary amines is a cornerstone for the synthesis of 2,6-disubstituted piperidines, a scaffold of significant interest in medicinal chemistry.[1] While the desired outcome is a clean intramolecular cyclization to form the piperidine ring, the reality of the laboratory often involves a landscape of competing side reactions that can diminish yield and complicate purification. Understanding the mechanistic underpinnings of these side reactions is paramount to developing robust and reproducible synthetic protocols.
This guide will address the most frequently encountered challenges in a question-and-answer format, providing not only solutions but also the rationale behind them, grounded in established chemical principles.
Troubleshooting Guide & FAQs
Section 1: Unexpected Product Formation
Question 1: My reaction is producing a significant amount of a linear, di-substituted amine instead of the cyclized piperidine. What is happening and how can I favor cyclization?
Answer:
This is a classic case of intermolecular versus intramolecular reaction kinetics. The formation of the linear di-substituted amine indicates that a single amine molecule is reacting with two different molecules of this compound before the intramolecular cyclization can occur.
Causality:
-
Concentration Effects: At high concentrations of your reactants, the probability of an amine molecule encountering a second molecule of the dibromoester is significantly increased, favoring the intermolecular reaction. The intramolecular cyclization is a first-order process, while the intermolecular side reaction is second-order. Therefore, the rate of the intermolecular reaction is more sensitive to concentration changes.
-
Steric Hindrance: A sterically bulky amine may react at one electrophilic carbon and then be too hindered to readily attack the second electrophilic carbon on the same molecule, making it more likely to react with a less hindered carbon of another dibromoester molecule.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| High Dilution | By significantly lowering the concentration of both the amine and the dibromoester, you decrease the frequency of intermolecular collisions, thereby favoring the intramolecular cyclization. | 1. Prepare separate solutions of the this compound and the amine in a suitable solvent (e.g., anhydrous acetonitrile or DMF).2. Using a syringe pump, add both solutions simultaneously and slowly over a period of several hours to a larger volume of the refluxing solvent containing a non-nucleophilic base (e.g., potassium carbonate or triethylamine). |
| Choice of Base | A non-nucleophilic, hindered base will deprotonate the amine without competing as a nucleophile.[2] | Use bases such as diisopropylethylamine (DIPEA) or potassium carbonate. Avoid smaller, more nucleophilic bases like sodium hydroxide or sodium ethoxide if possible. |
Question 2: I am observing the formation of elimination byproducts, specifically unsaturated esters. What is causing this E2 elimination and how can I suppress it?
Answer:
The formation of unsaturated esters is a result of an E2 (elimination, bimolecular) side reaction.[3] In this pathway, the amine, or another base in the reaction mixture, acts as a base to abstract a proton from a carbon adjacent to the carbon bearing a bromine atom, leading to the formation of a double bond and elimination of HBr.
Causality:
-
Basicity of the Amine: Amines are not only nucleophiles but also bases. A more basic amine will have a greater propensity to abstract a proton, leading to elimination.
-
Steric Hindrance: A sterically hindered amine may find it difficult to attack the electrophilic carbon (SN2 pathway) and will preferentially act as a base, abstracting a less hindered proton.[4]
-
Reaction Temperature: Higher reaction temperatures generally favor elimination reactions over substitution reactions.[5]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use a Less Hindered Amine (if possible) | A less sterically demanding amine will favor the SN2 substitution required for cyclization over the E2 elimination. | If your synthetic route allows, consider using a less bulky primary amine. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can decrease the rate of the elimination reaction more than the substitution reaction. | Start the reaction at room temperature and monitor for progress. If the reaction is too slow, gradually increase the temperature, monitoring for the formation of elimination byproducts by TLC or GC-MS. |
| Choice of Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can solvate the cation of the base, increasing its effective basicity, but do not participate in hydrogen bonding with the amine, which can hinder its nucleophilicity.[6] | Use anhydrous polar aprotic solvents to favor the SN2 pathway. |
Diagram of Desired Cyclization vs. E2 Elimination:
Caption: Competing pathways: SN2 cyclization vs. E2 elimination.
Section 2: Low Yield and Incomplete Reactions
Question 3: My reaction is sluggish and gives a low yield of the desired piperidine, with a significant amount of starting material remaining even after prolonged reaction times. What are the potential causes?
Answer:
A sluggish reaction with low conversion can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.
Causality:
-
Poor Reagent Quality: The amine or the this compound may be of low purity. The dibromoester can degrade over time, especially if exposed to moisture.
-
Insufficient Base: An inadequate amount of base will result in the protonation of the amine by the HBr generated during the reaction, rendering the amine non-nucleophilic.
-
Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.
-
Catalyst Deactivation (if applicable): If a catalyst is being used, it may be poisoned by impurities in the starting materials or solvent.[7]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Verify Reagent Purity | Ensure the integrity of your starting materials. | 1. Check the purity of the amine and dibromoester by NMR or GC-MS.2. If necessary, purify the amine by distillation and the dibromoester by column chromatography or recrystallization. |
| Use Excess Base | Using a slight excess of a non-nucleophilic base ensures that the amine remains in its free, nucleophilic form throughout the reaction.[8] | Use at least 2.2 equivalents of a base like potassium carbonate or triethylamine for each equivalent of the dibromoester. |
| Optimize Reaction Temperature | Systematically increase the reaction temperature to find the optimal balance between reaction rate and side product formation. | Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress of each by TLC or GC-MS to determine the ideal temperature for your specific substrate. |
Logical Workflow for Troubleshooting Low Yield:
Caption: A systematic approach to troubleshooting low reaction yields.
Section 3: Over-alkylation and Quaternary Salt Formation
Question 4: I am forming a quaternary ammonium salt as a significant byproduct. How does this happen and how can I prevent it?
Answer:
The formation of a quaternary ammonium salt occurs when the desired secondary amine product (the piperidine) is further alkylated by another molecule of this compound. This is a common issue as the product amine is often more nucleophilic than the starting primary amine.[9]
Causality:
-
Increased Nucleophilicity of the Product: The secondary amine product is generally more nucleophilic than the primary amine starting material due to the electron-donating effect of the alkyl groups.[9]
-
Stoichiometry: If the dibromoester is used in excess or if the reaction is not sufficiently dilute, the product amine has a higher chance of reacting with another molecule of the electrophile.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Use an Excess of the Primary Amine | Using the primary amine in excess ensures that the dibromoester is more likely to react with the starting amine rather than the product amine. | Use 2 to 3 equivalents of the primary amine for every equivalent of this compound. |
| Control the Addition of the Dibromoester | Adding the dibromoester slowly to the reaction mixture containing the amine ensures that the concentration of the electrophile remains low at all times, minimizing the chance of over-alkylation. | Dissolve the this compound in a suitable solvent and add it dropwise to the stirred solution of the amine and base over several hours. |
Section 4: Hofmann Elimination of Quaternary Salts
Question 5: During workup or purification, I am observing the formation of an alkene and a tertiary amine. What is this reaction?
Answer:
This is likely a Hofmann elimination, which is an elimination reaction of a quaternary ammonium salt to form an alkene and a tertiary amine.[10][11] This can occur if a quaternary ammonium salt was formed as a byproduct and is then subjected to basic conditions and/or heat during workup or purification.
Causality:
-
Formation of a Quaternary Ammonium Salt: As discussed in the previous question, over-alkylation can lead to the formation of a quaternary ammonium salt.
-
Presence of Base and Heat: The workup or purification process (e.g., extraction with a basic aqueous solution, or distillation at high temperatures) can provide the necessary conditions for the Hofmann elimination to occur.[12] The hydroxide ion or another base abstracts a beta-hydrogen, leading to the elimination of the tertiary amine as a leaving group.[13]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Avoid Over-alkylation | The best way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor in the first place. | Follow the strategies outlined in the previous section to minimize over-alkylation. |
| Mild Workup and Purification | If the formation of some quaternary salt is unavoidable, use mild conditions during workup and purification. | 1. Use a mild base (e.g., sodium bicarbonate) for extractions.2. Avoid excessive heat during solvent removal.3. Purify the product using column chromatography at room temperature instead of distillation. |
Diagram of Hofmann Elimination Pathway:
Caption: The Hofmann elimination pathway for quaternary ammonium salts.
Conclusion
The reaction of this compound with amines, while powerful for the synthesis of substituted piperidines, is not without its challenges. By understanding the underlying mechanisms of the common side reactions—intermolecular substitution, E2 elimination, over-alkylation, and Hofmann elimination—researchers can proactively design their experiments to favor the desired cyclization pathway. Careful control of reaction parameters such as concentration, temperature, stoichiometry, and the choice of base and solvent are critical for achieving high yields and simplifying product purification. This guide serves as a starting point for troubleshooting, and we encourage researchers to systematically optimize these parameters for their specific substrates.
References
-
24.7: Reactions of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC - NIH. (n.d.). Retrieved from [Link]
-
Hofmann elimination - Wikipedia. (n.d.). Retrieved from [Link]
-
Hofmann Elimination Reaction | Definition, Mechanism & Applications - Allen. (n.d.). Retrieved from [Link]
-
23.3: Hofmann Elimination - Chemistry LibreTexts. (2019). Retrieved from [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved from [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024). Retrieved from [Link]
-
Preparation of Piperidines, Part 3: Substituted at Position 4 - YouTube. (2024). Retrieved from [Link]
-
Elimination Reactions. (n.d.). Retrieved from [Link]
-
Elimination Reactions. (n.d.). Retrieved from [Link]
-
Elimination reactions. (n.d.). Retrieved from [Link]
-
A tandem three-phase reaction for preparing secondary amines with minimal side products. (2002). Retrieved from [Link]
-
Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. (2025). Retrieved from [Link]
-
8.5. Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017). Retrieved from [Link]
-
Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanism of the E2 Reaction - Master Organic Chemistry. (2025). Retrieved from [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - NIH. (n.d.). Retrieved from [Link]
-
N-Dealkylation of Amines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Competitive reaction between either the addition of diethyl amine (DEA)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH. (2025). Retrieved from [Link]
-
Improvement of selectivity/yield of Alkylation : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020). Retrieved from [Link]
-
Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - ResearchGate. (2014). Retrieved from [Link]
-
Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC - NIH. (2021). Retrieved from [Link]
-
Reaction of dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate with primary amines: a new general approach for the synthesis of - Semantic Scholar. (n.d.). Retrieved from [Link]
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Technical Support Center: Strategies for Improving the Solubility of Diethyl 2,6-dibromoheptanedioate
Welcome to the technical support guide for Diethyl 2,6-dibromoheptanedioate. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. Poor solubility is a frequent impediment in organic synthesis, leading to low reaction rates, incomplete conversions, and challenging purifications. This guide provides a structured, causality-driven approach to systematically overcome these issues, ensuring your reactions are efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the fundamental reasons for this?
A1: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound possesses a combination of polar and non-polar characteristics.
-
Polar Features: The two ester functional groups (-COOEt) introduce polarity through their carbonyl (C=O) and ether (C-O) linkages.
-
Non-polar Features: The seven-carbon aliphatic backbone and the two bromine atoms contribute to the molecule's non-polar, lipophilic character. The large bromine atoms increase the molecule's surface area and London dispersion forces.
Insolubility arises when the intermolecular forces between the solvent molecules and the this compound molecules are not strong enough to overcome the forces holding the solute molecules together in their solid lattice. If your solvent is highly polar (e.g., water, methanol) or strictly non-polar (e.g., hexane), it may not effectively solvate both the polar ester groups and the non-polar alkyl bromide portions of the molecule, leading to poor dissolution.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: A systematic solvent screening is the most effective initial step.[1] Based on the structure of this compound, solvents with intermediate polarity, particularly polar aprotic solvents, are often the most successful. These solvents can engage in dipole-dipole interactions with the ester groups without having highly disruptive hydrogen-bonding networks.
Below is a table of recommended solvents to begin your screening process. Start with the "Primary Recommendations" before moving to the secondary options if solubility remains an issue.
| Solvent Category | Solvent Name | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Use Case |
| Primary | Tetrahydrofuran (THF) | 66 | 7.5 | Excellent starting point. Good at dissolving a wide range of organic compounds. Miscible with water if a co-solvent system is needed. |
| Primary | Dichloromethane (DCM) | 39.6 | 9.1 | A common solvent for reactions at or below room temperature. Its volatility simplifies product isolation.[2] |
| Primary | Dimethylformamide (DMF) | 153 | 38.3 | A powerful polar aprotic solvent, effective at dissolving many stubborn compounds. Its high boiling point is suitable for reactions requiring heat.[3] |
| Primary | Acetonitrile (MeCN) | 82 | 36.6 | A polar aprotic solvent that is less reactive than DMF or DMSO. Useful for a variety of synthetic transformations.[3] |
| Secondary | Ethyl Acetate (EtOAc) | 77 | 6.0 | Being an ester itself, it shares structural similarity. A good, less polar option if the reaction tolerates it. |
| Secondary | Toluene | 111 | 2.4 | A non-polar aromatic solvent. Useful if the other reactants are non-polar. Heating is often required. |
| Secondary | Dimethyl Sulfoxide (DMSO) | 189 | 47.0 | A highly polar aprotic solvent, often considered a "universal" solvent for difficult-to-dissolve compounds.[3] Use with caution as it can be difficult to remove. |
Advanced Solubility Enhancement Protocols
If simple solvent screening is insufficient, several physical and chemical techniques can be employed.
Q3: I've tried several solvents with limited success. How can I improve solubility without changing the primary solvent?
A3: When you are constrained to a specific solvent due to reaction compatibility, you can employ physical methods to enhance dissolution.
-
Temperature Adjustment: For most organic solids, solubility increases with temperature.[1] Heating the mixture provides the energy needed to break the solute's crystal lattice. However, you must verify the thermal stability of this compound and other reagents to prevent decomposition.
-
Particle Size Reduction & Sonication: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can significantly accelerate the rate of dissolution.[1]
-
Mechanical Grinding: Use a mortar and pestle to grind the solid into a fine powder before adding it to the solvent.
-
Sonication: Using an ultrasonic bath or probe introduces high-frequency sound waves, which create cavitation bubbles. The collapse of these bubbles generates localized energy that breaks apart solid agglomerates and facilitates solvation.
-
-
Preparation: Weigh the required amount of this compound and place it in the reaction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Sonication: Place the vessel into an ultrasonic bath filled with water. Ensure the water level in the bath is similar to the solvent level in your vessel.
-
Operation: Turn on the sonicator. The process can take from a few minutes to over an hour. Monitor the dissolution visually.
-
Observation: Continue sonication until the solid is fully dissolved or until no further change is observed.[1]
Q4: When is it appropriate to use a co-solvent system?
A4: A co-solvent system is ideal when your reaction involves reagents of mismatched polarities. For example, if you are reacting the moderately polar this compound with a highly polar salt or a non-polar organic compound. The co-solvent modifies the bulk polarity of the medium to something amenable to all components.
-
Mechanism of Action: A co-solvent creates a solvent environment with intermediate properties. For instance, adding THF to water reduces the overall polarity and hydrogen-bonding intensity of the water, allowing the non-polar alkyl portion of the dibromoester to be solvated more easily.
Caption: Co-solvent systems bridge polarity gaps.
Troubleshooting Workflow
For a systematic approach to solving solubility issues with this compound, follow this decision-making workflow.
Caption: Decision workflow for solubility enhancement.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Organic Syntheses. (2005). Org. Synth. 2005, 82, 80.
- Sigma-Aldrich. Solvent Miscibility Table.
- Reichardt, C. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
Technical Support Center: Navigating Reactions with Diethyl 2,6-dibromoheptanedioate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Diethyl 2,6-dibromoheptanedioate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges, particularly the prevention of unwanted elimination reactions.
Understanding the Challenge: The Susceptibility of this compound to Elimination
This compound is a valuable difunctional substrate. However, its structure, featuring secondary bromine atoms, makes it susceptible to elimination reactions (E1 and E2) which compete with the desired nucleophilic substitution (SN1 and SN2) pathways. This competition can lead to the formation of unsaturated byproducts, reducing the yield of your target molecule. Understanding the factors that govern this competition is the first step toward optimizing your reaction conditions.
The core of the issue lies in the reaction mechanism. Both substitution and elimination reactions are often in competition.[1] Several factors, including the strength of the base/nucleophile, steric hindrance, solvent, and temperature, can tip the balance in favor of one pathway over the other.[2]
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction is producing a significant amount of an alkene byproduct, and the yield of my desired substitution product is low. What's going wrong?
A1: This is a classic case of elimination reactions outcompeting substitution. The formation of an alkene is a tell-tale sign of either an E1 or E2 reaction. Let's break down the potential causes and solutions.
Potential Cause 1: The Base/Nucleophile is too Strong or Bulky.
-
Explanation: Strong, bulky bases preferentially abstract a proton from a carbon adjacent (beta) to the carbon bearing the bromine, leading to E2 elimination.[3][4] Their steric bulk hinders their ability to act as a nucleophile and attack the electrophilic carbon, which is required for an SN2 reaction.[5][6][7]
-
Troubleshooting Steps:
-
Switch to a weaker, less sterically hindered base. If your goal is substitution, use a good nucleophile that is a weak base. Examples include sodium iodide (NaI), sodium cyanide (NaCN), or sodium azide (NaN3).[6]
-
Consider the pKa. A good rule of thumb is to choose a nucleophile whose conjugate acid has a pKa less than 11.
-
Potential Cause 2: The Reaction Temperature is too High.
-
Explanation: Elimination reactions are generally favored at higher temperatures.[1][8] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy (more molecules are formed), making the Gibbs free energy more favorable at elevated temperatures.[8][9][10]
-
Troubleshooting Steps:
Potential Cause 3: The Solvent Choice is Promoting Elimination.
-
Explanation: The choice of solvent plays a critical role. Polar protic solvents (e.g., water, ethanol) can solvate and stabilize the carbocation intermediate in an E1 reaction, and they can also solvate the nucleophile, making it less effective for SN2 and favoring elimination.[11][12] Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly, leaving it more reactive.[6][11][13]
-
Troubleshooting Steps:
-
Switch to a polar aprotic solvent. This will enhance the nucleophilicity of your reagent and favor the SN2 pathway.[6]
-
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base/Nucleophile | Good nucleophile, weak base (e.g., I-, CN-, N3-) | Strong, sterically hindered base (e.g., t-BuOK, LDA)[4][14] |
| Temperature | Lower temperatures (e.g., 0°C to RT)[6][8] | Higher temperatures[1][9][10] |
| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF)[6][11][13] | Polar protic (e.g., Ethanol, Water) can favor E1[11][12] |
| Substrate | Less sterically hindered (Primary > Secondary)[3][15] | More sterically hindered (Tertiary > Secondary)[3][16] |
Q2: I am trying to perform an intramolecular cyclization to form a cyclobutane ring, but I am getting polymeric material and low yields of the desired product. What can I do?
A2: Intramolecular reactions are in competition with intermolecular reactions. To favor the formation of the desired cyclobutane ring from this compound, you need to employ conditions that promote the intramolecular pathway.
Potential Cause 1: High Concentration.
-
Explanation: At high concentrations, the probability of one molecule reacting with another (intermolecular reaction) is higher than the probability of the two ends of the same molecule reacting with each other (intramolecular reaction). This leads to the formation of polymers.
-
Troubleshooting Steps:
-
Use high dilution conditions. By significantly lowering the concentration of your starting material, you decrease the likelihood of intermolecular reactions and favor the desired intramolecular cyclization. This is a common strategy for forming cyclic compounds.
-
Potential Cause 2: Inappropriate Base.
-
Explanation: A strong, non-nucleophilic base is often required to deprotonate the carbon alpha to the ester, initiating the cyclization. However, a base that is too strong or used in excess can promote side reactions.
-
Troubleshooting Steps:
-
Choose a suitable base. Sodium ethoxide in ethanol is a classic choice for this type of cyclization, known as the Dieckmann condensation for larger rings, but for smaller rings, other bases might be more effective.[17][18] For the synthesis of cyclobutane-1,1-dicarboxylic acid derivatives, procedures often utilize bases like sodium ethoxide.[19][20]
-
Control the stoichiometry of the base. Use a stoichiometric amount of base, or a slight excess, to ensure complete deprotonation without promoting unwanted side reactions.
-
Q3: I am observing the formation of multiple alkene isomers. How can I control the regioselectivity of the elimination?
A3: The formation of multiple alkene isomers is often governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is typically the major product.[21] However, the choice of base can influence this outcome.
-
To favor the Zaitsev product (more substituted alkene):
-
Use a small, strong base like sodium ethoxide or sodium hydroxide.[16] These bases are less sterically hindered and can access the more sterically hindered proton required to form the more substituted alkene.
-
-
To favor the Hofmann product (less substituted alkene):
-
Use a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK).[22] The large size of this base makes it difficult to access the more hindered proton, so it preferentially abstracts the more accessible, less sterically hindered proton, leading to the less substituted alkene.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between E1 and E2 reactions?
A1: The primary difference lies in their mechanism and kinetics.
-
E2 (Bimolecular Elimination): This is a one-step, concerted reaction where the base removes a proton at the same time the leaving group departs.[23] The rate of an E2 reaction depends on the concentration of both the substrate and the base (second-order kinetics).[24][25]
-
E1 (Unimolecular Elimination): This is a two-step reaction.[24] First, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. The rate of an E1 reaction depends only on the concentration of the substrate (first-order kinetics) because the formation of the carbocation is the slow, rate-determining step.[25][26]
Q2: Can I completely avoid elimination reactions?
A2: In many cases, completely avoiding elimination is challenging due to the inherent competition with substitution reactions.[27] However, by carefully selecting your reaction conditions—specifically by using a good nucleophile that is a weak base, a low reaction temperature, and a polar aprotic solvent—you can significantly minimize the formation of elimination byproducts and maximize the yield of your desired substitution product.[6]
Q3: Are there any specific, published methods for reactions with similar substrates I can refer to?
A3: Yes, the chemical literature provides numerous examples of reactions with similar α,ω-dihaloalkanes. For instance, the synthesis of diethyl cyclobutane-1,1-dicarboxylate from diethyl malonate and 1,3-dibromopropane is a well-documented procedure that offers insights into optimizing cyclization reactions while minimizing side reactions.[19][20][28] Reviewing such established protocols can provide a valuable starting point for developing your own experimental design.
Experimental Protocols
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for substituting the bromine atoms in this compound with a nucleophile (e.g., azide) while minimizing the formation of elimination byproducts.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for low substitution yield.
References
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]
-
Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 17954–17962. [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Substitution or Elimination ? Retrieved from [Link]
-
ClipTutor. (2023). Effect of Temperature on Elimination and Substitution Reactions [Video Summary and Q&A]. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]
-
Chemistry university. (2021). Solvent effects for SN2, SN1, E2, and E1 [Video]. YouTube. [Link]
-
Quora. (2018). Why is a secondary halides E2 reaction preferred than SN2? Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 8.1: General Features of Elimination. Retrieved from [Link]
-
Solubility of Things. (n.d.). Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Poater, A., & Solà, M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1936–1944. [Link]
-
Quora. (2023). What is the effect of steric hindrance on the hydrolysis of haloalkanes? Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]
-
Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.18: Comparison of E1 and E2 Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. Retrieved from [Link]
-
Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2012). E1 vs E2: Comparing the E1 and E2 Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Crash Course. (2021). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23 [Video]. YouTube. [Link]
-
Study.com. (n.d.). The reaction of diethyl heptanedioate with sodium ethoxide would give as the product: (mechanism). Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. glasp.co [glasp.co]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. homework.study.com [homework.study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. dalalinstitute.com [dalalinstitute.com]
- 24. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 25. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 28. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Diethyl 2,6-dibromoheptanedioate Synthesis
Welcome to the technical support center for the synthesis of Diethyl 2,6-dibromoheptanedioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction conditions. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the α,α'-dibromination of diethyl pimelate (also known as diethyl heptanedioate). This reaction is analogous to the Hell-Volhard-Zelinsky (HVZ) reaction, which is used for the α-halogenation of carboxylic acids.[1] In the case of the diester, the reaction involves the in-situ formation of an enol or enolate at the α-positions, which then reacts with a bromine source.
Q2: What are the key reagents and their roles in this reaction?
A2: The key reagents are:
-
Diethyl pimelate: The starting material.
-
Bromine (Br₂): The brominating agent.
-
Phosphorus tribromide (PBr₃) or Red Phosphorus (P): A catalyst that facilitates the reaction.[1] In the classic HVZ reaction, PBr₃ converts the carboxylic acid to an acyl bromide, which more readily enolizes.[1] While a diester cannot form an acyl bromide in the same way, PBr₃ can still act as a Lewis acid catalyst and react with trace amounts of water to generate HBr, which can catalyze enolization.
-
Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is often used.
Q3: What is the general mechanism for the α,α'-dibromination of diethyl pimelate?
A3: The reaction proceeds in several steps:
-
Enolization: The ester enolizes at the α-carbon. This process is often catalyzed by an acid, such as HBr generated in situ.
-
Nucleophilic Attack: The enol, acting as a nucleophile, attacks a molecule of bromine (Br₂).
-
Deprotonation: A proton is lost from the oxygen atom of the carbonyl group to regenerate the carbonyl and form the α-bromo ester.
-
Repeat: This process is repeated at the other α-carbon to yield the desired this compound.
Troubleshooting Guide
Low Yield of the Desired Product
Q4: I am getting a low yield of this compound. What are the possible causes and how can I improve it?
A4: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress by taking aliquots and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A patent for a similar α-bromination of fatty acids suggests a temperature range of 80-130°C.[2]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine to diethyl pimelate can lead to incomplete dibromination or the formation of side products.
-
Solution: Ensure you are using at least two equivalents of bromine for every one equivalent of diethyl pimelate to achieve dibromination. A slight excess of bromine may be beneficial, but a large excess can lead to over-bromination.
-
-
Moisture Contamination: Water in the reaction mixture can react with PBr₃ and bromine, reducing their effectiveness.
-
Solution: Use anhydrous reagents and solvents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Impurities and Side Products
Q5: My final product is impure. What are the likely side products and how can I minimize their formation?
A5: The most common impurities are mono-brominated and over-brominated products, as well as elimination products.
-
Mono-brominated Diethyl Heptanedioate: This occurs when the reaction is stopped prematurely or if there is an insufficient amount of bromine.
-
Solution: Increase the reaction time and ensure at least two equivalents of bromine are used.
-
-
Over-brominated Products (Tri- or Tetra-brominated): This can happen if there are other enolizable protons and an excess of bromine is used, or if the reaction temperature is too high for an extended period.
-
Solution: Carefully control the stoichiometry of bromine. Avoid using a large excess.
-
-
Elimination Products (Unsaturated Esters): At higher temperatures, the α-bromo ester can undergo elimination of HBr to form an α,β-unsaturated ester. This is a common side reaction for secondary alkyl halides, especially when heated.
-
Solution: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring for the formation of elimination byproducts. Lowering the reaction temperature generally favors substitution over elimination.[3]
-
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reagents: In the flask, place diethyl pimelate and a catalytic amount of red phosphorus or PBr₃.
-
Bromine Addition: Add two equivalents of bromine to the dropping funnel.
-
Reaction: Slowly add the bromine to the stirred solution. The reaction may be exothermic, so control the addition rate to maintain a steady temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux. A temperature range of 80-120°C can be a starting point for optimization.[2]
-
Monitoring: Monitor the reaction progress using TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by carefully adding a solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Purification Protocol: Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Temperature | 80 - 130°C | Balances reaction rate with minimizing side reactions like elimination.[2][3] |
| Bromine (equivalents) | 2.0 - 2.2 | Ensures complete dibromination while minimizing over-bromination. |
| Catalyst (PBr₃) | 0.1 - 0.3 equivalents | Sufficient to catalyze the reaction without leading to excessive side reactions. |
| Reaction Time | 4 - 24 hours | Dependent on temperature and scale; should be monitored. |
Visualization
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
Purification Decision Tree
Caption: Decision tree for purification method selection.
References
- Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). Synthesis of Enantioenriched α-Bromo Acids. Synthesis, 1999(04), 583-585.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane. BenchChem.
- CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents. (n.d.).
- BenchChem Technical Support Team. (2025).
-
Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving Diethyl 2,6-dibromoheptanedioate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diethyl 2,6-dibromoheptanedioate. This guide is designed to provide expert insights and practical troubleshooting advice for the effective use of this versatile building block. The secondary nature of the bromide leaving groups presents unique challenges and opportunities in catalyst selection, which we will address in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and strategic decisions you will face when designing reactions with this compound.
Q1: What are the primary reaction types for this compound, and what general classes of catalysts are employed?
A1: this compound is an ideal precursor for forming five- and six-membered carbocyclic or heterocyclic rings via intramolecular reactions, or for difunctionalization via sequential intermolecular reactions. The choice of catalyst is fundamentally tied to the desired transformation.
-
Intramolecular Cyclization: This is the most common application, typically forming a substituted cyclopentane ring system. This is achieved through reductive coupling.
-
Catalytic Systems: While often used in stoichiometric amounts, metals like Zinc (in Barbier or Reformatsky-type reactions) and Magnesium (for Grignard-type reactions) are the classic reagents.[1] True catalytic systems involving Nickel (e.g., Ni(COD)₂) or Palladium complexes can also be effective, particularly for cross-coupling-based cyclizations.
-
-
Intermolecular Cross-Coupling: Reactions like Suzuki, Stille, Negishi, or Buchwald-Hartwig amination can be performed at one or both bromine sites.
-
Catalytic Systems: These reactions are almost exclusively catalyzed by transition metals. Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and Nickel complexes (e.g., NiCl₂(dppe)) are the workhorses. The choice of ligand is critical for success.[2]
-
-
Nucleophilic Substitution (S_N2): Direct displacement of the bromide with a nucleophile.
-
Catalytic Systems: This reaction is often not catalytic, but phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be used to facilitate reactions between immiscible phases. Care must be taken to avoid the competing E2 elimination pathway.[3]
-
Q2: I am attempting an intramolecular cyclization to form a diethyl cyclopentane-1,2-dicarboxylate derivative. My yield is very low. What are the most likely causes and solutions?
A2: Low yields in intramolecular cyclizations of this substrate are typically due to two main issues: competing intermolecular polymerization and catalyst/reagent deactivation.
-
Intermolecular Competition: The molecule can react with another molecule of itself head-to-tail, leading to dimers, oligomers, and polymers instead of the desired cyclic monomer.
-
Solution: High-Dilution Conditions. The key to favoring the intramolecular pathway is to ensure the reactive ends of a single molecule are more likely to find each other than another molecule. This is achieved by running the reaction at a very low concentration (typically 0.01 M to 0.05 M). This may require using a large volume of solvent and adding the substrate slowly over several hours via a syringe pump to maintain low instantaneous concentration.
-
-
Catalyst/Reagent Deactivation: If you are using a reductive metal like Zinc or Magnesium, its surface can be passivated by oxides or impurities.[1] If using a transition metal catalyst, it can be poisoned or decompose.
-
Solution: Reagent Activation & Inert Atmosphere. For Zinc, pre-activation (e.g., with I₂, TMS-Cl, or washing with dilute HCl) is crucial to expose a fresh, reactive metal surface. For all organometallic reactions, rigorously inert conditions (a dry, oxygen-free atmosphere of Argon or Nitrogen) are mandatory. Water and oxygen will quench the reactive organometallic intermediates as soon as they form.[1]
-
Q3: My palladium-catalyzed cross-coupling reaction turns black and stalls before completion. What is happening and how can I prevent it?
A3: The formation of a black precipitate is a classic sign of palladium catalyst decomposition into palladium black (Pd(0) nanoparticles).[4] This inactive form of palladium has poor catalytic activity and indicates that the ligand is not effectively stabilizing the metal center throughout the catalytic cycle.
-
Cause 1: Ligand Dissociation/Decomposition. The bond between the palladium and its phosphine ligand can break, particularly at high temperatures, leaving the palladium atom "naked" and prone to aggregation.
-
Solution: Use a more robust ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium and are less likely to dissociate. They also promote the crucial oxidative addition step with the secondary alkyl bromide.
-
-
Cause 2: Unfavorable Reaction Kinetics. If the reductive elimination step is slow, the active Pd(II) intermediate may have a longer lifetime, increasing the chance of side reactions or decomposition.
-
Solution: Optimize reaction parameters. Sometimes, simply lowering the temperature can enhance catalyst stability. Additionally, the choice of base and solvent can have a profound impact on the rate of each step in the catalytic cycle and overall catalyst stability.
-
Q4: I am observing significant amounts of heptenedioate byproducts, suggesting elimination is a major problem. How can I favor the desired substitution or coupling reaction?
A4: The competition between substitution (S_N2) and elimination (E2) is a common issue for secondary alkyl halides.[5] Several factors can be adjusted to tip the balance in your favor.
-
For S_N2 Reactions:
-
Nucleophile Choice: Use a strong, non-basic nucleophile. For example, azide (N₃⁻) or cyanide (CN⁻) are excellent nucleophiles but relatively weak bases. Avoid strongly basic nucleophiles like alkoxides (RO⁻) if substitution is the sole desired outcome.[3]
-
Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation but leave the nucleophile relatively "bare," enhancing its nucleophilicity without promoting the E2 pathway.[3]
-
Temperature: Elimination reactions are entropically favored and thus become more dominant at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize elimination byproducts.[3]
-
-
For Cross-Coupling Reactions:
-
Catalyst System: The mechanism of oxidative addition in cross-coupling is distinct from a classic S_N2 reaction. The choice of ligand is paramount. Ligands that promote rapid oxidative addition and reductive elimination can effectively outcompete the elimination pathway.
-
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Workflow: Failed Intramolecular Cyclization
This workflow provides a logical sequence of steps to diagnose and solve issues with the critical cyclization reaction.
Caption: Troubleshooting workflow for low-yield intramolecular cyclization reactions.
Data Summary Table: Catalyst Systems for Cyclization
| Catalyst/Reagent | Typical Conditions | Pros | Cons |
| Zinc (Zn) | THF, Reflux; Activation with I₂ | Cost-effective; Tolerant of ester group | Often requires activation; Can be sluggish |
| Magnesium (Mg) | THF, RT; Grignard initiation | Highly reactive | Intolerant of moisture/air[1]; Can be difficult to initiate |
| Samarium(II) Iodide (SmI₂) | THF, RT | High yielding; Mild conditions | Stoichiometric; Expensive; Air-sensitive |
| Ni(COD)₂ / Ligand | Toluene/DME, 60-80 °C | Truly catalytic; High functional group tolerance | Air-sensitive catalyst; Ligand screening may be needed |
| Pd(OAc)₂ / Ligand | Toluene/DMF, 80-110 °C; Base (e.g., Cs₂CO₃) | Wide range of compatible ligands; Well-studied | Higher cost; Prone to decomposition[4] |
Experimental Protocol: Zinc-Mediated Intramolecular Reductive Coupling
This protocol provides a starting point for the synthesis of diethyl 1-hydroxycyclopentane-1,2-dicarboxylate derivatives.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, a dropping funnel, and an argon inlet, add zinc dust (2.5 eq) and a small crystal of iodine. Heat the flask gently under vacuum and then backfill with argon. Repeat this cycle three times.
-
Activation: Add anhydrous THF (approx. 1/4 of total solvent volume) to the flask. The disappearance of the iodine color indicates zinc activation.
-
Reaction Initiation: Add a small portion (approx. 5%) of a solution of this compound (1.0 eq) in anhydrous THF to the activated zinc suspension. Gentle heating may be required to initiate the reaction.
-
Slow Addition: Once the reaction has initiated (as evidenced by a gentle reflux or color change), add the remaining substrate solution via the dropping funnel over 6-8 hours to maintain high-dilution conditions. The total concentration should not exceed 0.02 M.
-
Reaction Completion: After the addition is complete, maintain the reaction at reflux for an additional 2 hours or until TLC/GC-MS analysis shows consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 3: Catalyst Selection Logic
The choice of catalyst is a multi-step decision process that depends on the desired outcome. The following diagram illustrates a simplified decision-making framework.
Caption: Decision framework for selecting a catalyst system based on the desired reaction.
References
-
Reactions of Alkyl Halides with Reducing Metals. (2023). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Mechanisms. DETCHEM. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2021). ChemCatBio. [Link]
-
Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. (2021). Journal of the American Chemical Society. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2020). ResearchGate. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2021). MDPI. [Link]
-
Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. (2010). ResearchGate. [Link]
-
Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]
-
Catalyst Deactivation - Part 1. (2020). YouTube. [Link]
-
Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]
-
Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects. (2021). Cardiff University. [Link]
-
Lec 13 Catalyst deactivation. (2018). YouTube. [Link]
Sources
Technical Support Center: Product Purification from Diethyl 2,6-dibromoheptanedioate Reactions
Welcome to the technical support center for troubleshooting product purification from reactions involving Diethyl 2,6-dibromoheptanedioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of your target molecules. Here, we synthesize technical accuracy with field-proven insights to empower you with self-validating protocols and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Besides your desired product, several other species can be present. These typically include:
-
Unreacted this compound: Due to incomplete reaction or stoichiometry.
-
Mono-substituted byproduct: Where the nucleophile has reacted at only one of the two bromine-bearing carbons.
-
Elimination byproducts: Formation of alkenes, particularly if your nucleophile is also a strong base.
-
Hydrolyzed starting material or product: If water is present, one or both of the ethyl ester groups can hydrolyze to carboxylic acids.
-
Diastereomers: If your nucleophile is chiral or if new stereocenters are formed, you may have a mixture of diastereomers.
Q2: How can I effectively monitor the progress of my reaction and the success of my purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool. For brominated compounds, which may not be UV-active, visualization can be achieved using various staining methods. A potassium permanganate (KMnO4) stain is a versatile choice as it reacts with many functional groups.[1] Alternatively, an iodine chamber can be used, which is effective for many organic compounds.[1]
Q3: My desired product, a cyclic amine (e.g., a piperidine or azepane derivative), is sticking to the silica gel column. How can I improve its elution?
A3: Basic compounds like amines are notorious for interacting strongly with the acidic silica gel, leading to tailing and poor recovery. To mitigate this, you can:
-
Use a modified eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or aqueous ammonia, to your solvent system.[2] This will neutralize the acidic sites on the silica gel.
-
Consider an alternative stationary phase: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
Q4: I have a mixture of cis and trans diastereomers. What is the best approach for their separation?
A4: The separation of diastereomers can be challenging but is often achievable with careful purification.
-
Flash Column Chromatography: This is the most common method. You will likely need to screen various solvent systems to find one that provides adequate separation on TLC. Sometimes, a very slow, careful gradient elution is necessary.
-
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique to isolate a single diastereomer. This relies on the different solubilities of the diastereomers in a particular solvent system.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.[3][4][5]
Troubleshooting Guides
This section provides a structured approach to common purification problems in a question-and-answer format.
Problem 1: My product won't elute from the silica gel column.
-
Question: I've been flushing my column with a relatively nonpolar solvent system (e.g., 10:1 Hexanes:Ethyl Acetate), and nothing is coming off. What should I do?
-
Answer: This is a common issue and suggests that your product is more polar than anticipated.
-
Increase the polarity of your eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, move from 10:1 to 5:1, then 2:1 Hexanes:Ethyl Acetate. If your product is very polar, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Check for decomposition: It's possible your compound is decomposing on the acidic silica gel. To test this, spot your crude product on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base.
-
Problem 2: My TLC shows multiple spots, and I'm not sure which is my product.
-
Question: After my reaction, the TLC plate has three spots. How do I identify the product spot?
-
Answer: A systematic approach using co-spotting on TLC is the best way to identify your product.
-
Spot the starting material: In one lane of your TLC plate, spot a dilute solution of your starting this compound.
-
Spot the crude reaction mixture: In a separate lane, spot your crude reaction mixture.
-
Co-spot: In a third lane, carefully spot the starting material and then, on top of that spot, spot your crude reaction mixture.
-
Analyze the results: After eluting and visualizing the plate, the spot corresponding to the unreacted starting material will be apparent from the first lane. In the co-spotted lane, this spot will appear more intense. Your product is likely one of the other spots. Generally, the product will have a different Rf value than the starting material. If you have an authentic sample of the product, you can co-spot it as well for definitive identification.
-
Problem 3: I have an oily product after column chromatography. How can I get it to crystallize?
-
Question: I've purified my product by column chromatography, and it's a clean oil according to NMR. However, I need a solid for further characterization. How can I induce crystallization?
-
Answer: Obtaining a crystalline solid from an oil can require some patience and experimentation.
-
Scratching the flask: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of the desired compound (perhaps from a previous batch), add it to the oil. This "seed crystal" will act as a template for further crystallization.
-
Solvent-antisolvent recrystallization: Dissolve the oil in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can often yield crystals. Common solvent/anti-solvent pairs include diethyl ether/hexanes and dichloromethane/pentane.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Neutral Product
This protocol is suitable for the purification of neutral products, such as those from a simple nucleophilic substitution where the nucleophile is not a basic amine.
-
Prepare the Column:
-
Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elute the Column:
-
Begin eluting with the least polar solvent system determined by your initial TLC analysis.
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Collect and Analyze Fractions:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification of a Basic Piperidine or Azepane Derivative
This protocol is adapted for the purification of basic nitrogen-containing heterocycles.[2][6]
-
Prepare the Column and Eluent:
-
Follow the general procedure for preparing the silica gel column.
-
Prepare your chosen eluent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) and add 0.5-1% triethylamine or aqueous ammonia.
-
-
Load and Elute:
-
Load the sample as described in the general protocol.
-
Elute the column, collecting and analyzing fractions as usual. The basic additive in the eluent should prevent significant tailing and improve the recovery of your product.
-
-
Product Isolation and Removal of Additive:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine or ammonia should co-evaporate with the solvent. If trace amounts remain, they can often be removed by co-evaporation with a solvent like dichloromethane or by placing the sample under high vacuum.
-
Visualization of Workflows
Troubleshooting Product Elution from a Silica Gel Column
Caption: Decision workflow for troubleshooting product elution.
Purification Strategy for a Mixture of Diastereomers
Caption: Strategy for separating diastereomeric products.
References
-
Catalytic dynamic resolution applied to the synthesis of 2,6-disubstituted piperidines: preparation of (+)-lupetidine and (−)-epidihydropinidine. National Institutes of Health. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
- Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
-
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health. [Link]
-
TLC stains. University of California, Los Angeles. [Link]
-
TLC Visualization Methods. University of Colorado Boulder. [Link]
-
Synthesis of azepane derivatives by silyl-aza-Prins cyclization of allylsilyl amines: influence of the catalyst in the outcome of the reaction. National Institutes of Health. [Link]
-
How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]
-
Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. National Institutes of Health. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. National Institutes of Health. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
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- 2. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polyhydroxy 7- and N-alkyl-azepanes as potent glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in Diethyl 2,6-dibromoheptanedioate
Introduction: Diethyl 2,6-dibromoheptanedioate is a key starting material and intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and polymers.[1] The purity of this material is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components in the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, quantifying, and troubleshooting impurities in this compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
Q1: What are the most likely impurities in a batch of this compound?
The impurity profile is heavily dependent on the synthetic route. The most common synthesis involves the α-bromination of Diethyl pimelate (also known as Diethyl heptanedioate), often via a Hell-Volhard-Zelinsky (HVZ) type reaction.[2][3][4][5][6] Based on this, the expected impurities fall into several classes:
-
Synthesis-Related Impurities:
-
Unreacted Starting Material: Diethyl pimelate (Diethyl heptanedioate).[7][8]
-
Intermediates/Under-bromination: Diethyl 2-bromoheptanedioate (the mono-brominated species).
-
Over-brominated Species: Diethyl 2,2,6-tribromoheptanedioate or other poly-brominated analogs. This can occur if reaction conditions are not carefully controlled.[9]
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: Presence of water can lead to the hydrolysis of the ester groups to form the corresponding carboxylic acids (e.g., 2,6-Dibromoheptanedioic acid) or hydrolysis of the C-Br bond. α-Bromo esters can be unstable and susceptible to hydrolysis.[10]
-
Elimination Products: Thermal stress or presence of a base can cause elimination of HBr to form unsaturated species, such as Diethyl 2-bromohept-6-enedioate.
-
The potential formation pathways for these key impurities are visualized below.
Q2: Why is it critical to control these specific impurities?
Each type of impurity poses a different risk:
-
Unreacted Starting Material & Intermediates: These can compete in subsequent reactions, leading to the formation of incorrect final products and reducing the overall yield and purity of the Active Pharmaceutical Ingredient (API).
-
Over-brominated Species: These are often more reactive and can introduce unwanted functionalities. Their increased molecular weight also impacts accurate dosing and molar ratio calculations.[11]
-
Reactive Impurities (e.g., Elimination/Hydrolysis Products): These can be unstable, potentially degrading further over time and affecting the stability profile of the drug substance. They can also be reactive towards the API or excipients in a final formulation.[12]
Regulatory bodies like the ICH have strict guidelines on the identification and qualification of impurities in drug substances.[13]
Part 2: Analytical Strategy & Troubleshooting
This section provides guidance on selecting the right analytical techniques and troubleshooting common issues encountered during analysis. The overall analytical workflow is designed to first identify and then quantify impurities.
Q3: Which analytical technique should I use? HPLC or GC-MS?
The choice depends on the properties of the impurities you are targeting. A multi-technique approach is often necessary for comprehensive profiling.[13][14][15]
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantification of the main component and known impurities. | Excellent for separating non-volatile and thermally labile compounds. High precision and accuracy for quantification.[15] | Requires chromophores for UV detection. Structural identification is not possible without a mass spectrometer (LC-MS). |
| GC-MS | Identification of volatile and semi-volatile impurities. | Excellent separation for volatile compounds and provides mass spectra for definitive identification of unknown peaks.[16][17] | Not suitable for non-volatile or thermally unstable compounds (e.g., carboxylic acids, high molecular weight species). Derivatization may be required for polar analytes.[17] |
| LC-MS | Identification of non-volatile impurities and structural elucidation. | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. Ideal for confirming the identity of peaks seen in HPLC-UV.[14][18] | More complex and expensive than HPLC-UV. Ionization efficiency can vary between compounds. |
| NMR | Structural Confirmation of the main component and major impurities. | Provides definitive structural information without the need for reference standards for every impurity. Can be used for quantification (qNMR).[14] | Lower sensitivity compared to chromatographic methods, making it unsuitable for trace-level impurities. |
Recommendation: Start with HPLC-UV for purity assessment and quantification. Use GC-MS to screen for volatile impurities like residual solvents or low-boiling point synthesis byproducts. If unknown peaks are detected in the HPLC, use LC-MS to identify them.
Q4: I'm developing an HPLC method. Where do I start?
For bromo-organic compounds like this compound, a reverse-phase HPLC method is the most effective starting point.
-
Rationale: The target molecule and its likely impurities (e.g., unreacted starting material, mono-bromo species) are relatively non-polar, making them well-suited for retention on a non-polar stationary phase like C8 or C18.
Here is a robust starting point protocol.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
-
Column: C18 stationary phase (e.g., Phenomenex Luna C8(2) or equivalent), 150 mm x 4.6 mm, 5 µm particle size.[19]
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.[19]
-
Expert Insight: The acid modifier (TFA) helps to protonate any free silanols on the column and any acidic impurities (like hydrolysis products), ensuring sharp, symmetrical peak shapes.[19]
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Expert Insight: Esters lack strong chromophores in the upper UV range. 210 nm is a general-purpose wavelength for detecting the carbonyl n-π* transition, providing good sensitivity for the parent compound and most organic impurities.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurity Identification
-
Column: DB-5ms (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16][20]
-
Expert Insight: A DB-5ms column is a workhorse general-purpose column that provides excellent resolution for a wide range of semi-polar and non-polar analytes.[16]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[17]
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C (Splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Scan Range: 45 - 450 amu.
-
Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of 1 mg/mL.
Q5: My HPLC peaks are tailing. What can I do?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: If acidic impurities (hydrolysis products) are present, ensure the mobile phase pH is low enough (e.g., by using 0.05-0.1% TFA or formic acid) to keep them in their neutral form.[19][21] This minimizes interaction with residual silanols on the silica support.
-
Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
-
Use a Different Column: If tailing persists, consider a column with a different stationary phase (e.g., a C8 instead of a C18) or one that is end-capped to minimize silanol activity.
-
References
- Determination of bromine in organic compounds by high-performance liquid chromatography.PubMed.
- HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column.SIELC Technologies.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.ResearchGate.
- Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action.PMC.
- Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination.ACS Publications.
- Separation of Bromoacetic acid on Newcrom R1 HPLC column.SIELC Technologies.
- Alpha-Brominated Ester Definition.Fiveable.
- Dimethyl 2,6-dibromoheptanedio.SLS - Lab Supplies.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.MDPI.
- Diethyl pimelate | C11H20O4.PubChem - NIH.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.IJRAR.
- 22.4: Alpha Bromination of Carboxylic Acids.Chemistry LibreTexts.
- Malonic acid, bromo-, ethyl ester.Organic Syntheses Procedure.
- Hell-Volhard-Zelinsky Reaction.YouTube.
- The Acetylation of alpha-Bromo Ketones and their Derivatives.ElectronicsAndBooks.
- Hell-Volhard-Zelinsky Reaction.NROChemistry.
- Impurity profiling Techniques for Pharmaceuticals – A Review.Advances in Bioresearch.
- Lec7 - The Hell-Volhard-Zelinsky Reaction.YouTube.
- Recent Trends in Analytical Techniques for Impurity Profiling.Biomedical Journal of Scientific & Technical Research.
- Impurity Profiling With Use of Hyphenated Techniques.Asian Journal of Research in Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.Research and Reviews.
- Hell-Volhard-Zelinskii Reaction.Chemistry LibreTexts.
- Hell–Volhard–Zelinsky halogenation.Wikipedia.
- Dimethyl 2,6-dibromoheptanedioate 97.Sigma-Aldrich.
- DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES.Organic Syntheses Procedure.
- Diethyl pimelate.NIST WebBook.
- propiolaldehyde diethyl acetal.Organic Syntheses Procedure.
- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.NIH.
- Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography.MDPI.
- (PDF) The GCMS Analysis of the Diethylether and Ethylacetate Fraction of the Peel of Solanum incanum and the Study of Their Antibacterial Activity.ResearchGate.
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Technical Support Center: Strategies for the Removal of Unreacted Diethyl 2,6-dibromoheptanedioate
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in purifying their target compounds from reactions involving Diethyl 2,6-dibromoheptanedioate. The presence of unreacted starting material can significantly impact the yield, purity, and downstream applications of your synthesized product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to effectively address these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence purification?
A1: Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Although a complete datasheet is not publicly available, we can infer properties from its structure and from similar compounds like Dimethyl 2,6-dibromoheptanedioate.
-
Structure: A seven-carbon backbone with two bromine atoms at the 2 and 6 positions and two ethyl ester groups.
-
Polarity: The molecule possesses both nonpolar (the C7 alkyl chain) and polar (two ester groups) characteristics. Overall, it is a relatively nonpolar to moderately polar compound.
-
Physical State: Likely a liquid or a low-melting solid at room temperature. The analogous dimethyl ester is a liquid.
-
Boiling Point: Expected to have a high boiling point. The dimethyl analog boils at 130-140 °C at a high vacuum (0.01 mmHg), indicating a very high boiling point at atmospheric pressure.
-
Solubility: It should be soluble in common organic solvents such as ethyl acetate, dichloromethane (DCM), ether, and hexane, and insoluble in water.
These properties suggest that separation from more polar or significantly less polar products should be feasible using standard organic chemistry techniques.
Q2: How can I quickly assess the presence and quantity of unreacted this compound in my crude reaction mixture?
A2: Before attempting a large-scale purification, a quick analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Spot your crude reaction mixture, your purified product (if available), and the this compound starting material on the same TLC plate.
-
Eluent System: Start with a relatively nonpolar system, such as 9:1 Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (if your product is UV active) and/or stain with potassium permanganate or p-anisaldehyde.
-
Interpretation: As a relatively nonpolar compound, the this compound should have a high Rf value. If your desired product is more polar, it will have a lower Rf, and you should see two distinct spots. The relative intensity of the spots gives a qualitative idea of the contamination level.
-
-
¹H NMR Spectroscopy: A small aliquot of your crude product can be analyzed by ¹H NMR. The characteristic peaks for the ethyl ester (-OCH2CH3) and the proton alpha to the bromine (-CH(Br)-) of the starting material can be integrated and compared to the signals of your product to quantify the impurity.
Q3: Is a simple aqueous workup (liquid-liquid extraction) sufficient to remove this impurity?
A3: Generally, a simple aqueous workup alone is not sufficient to remove unreacted this compound.
Causality: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and water.[1][2][3] Since both your desired organic product and the unreacted dibromoester are likely to be highly soluble in the organic layer and insoluble in the aqueous layer, they will not separate from each other during a standard aqueous wash.[4]
An aqueous workup is, however, essential for removing water-soluble impurities, such as inorganic salts, acids, or bases, from the reaction mixture before proceeding to other purification methods.[5]
Q4: What is the most reliable method for removing this compound?
A4: For most scenarios, flash column chromatography is the most effective and versatile technique to separate organic compounds based on their polarity.[6]
Principle of Operation: Chromatography separates components of a mixture by distributing them between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[7] Compounds with different polarities will interact differently with the polar silica gel, leading to separation. Less polar compounds, like this compound, will travel down the column faster, while more polar products will be retained longer.
-
TLC Analysis to Determine Eluent:
-
As described in Q2, find a solvent system (e.g., a mixture of hexane and ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4 and is well-separated from the dibromoester spot (which should have a higher Rf).
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the organic solvent used in your reaction or the column eluent.
-
Pro-Tip: For better separation, you can pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the product, add silica, and evaporate the solvent using a rotary evaporator to get a free-flowing powder.[8] Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[8]
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified compound.
-
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Elution Order |
| 95:5 to 90:10 | Low | This compound and other nonpolar impurities. |
| 80:20 to 70:30 | Medium | Moderately polar products. |
| 50:50 and higher | High | Highly polar products. |
Q5: Can I use recrystallization or distillation instead of chromatography?
A5: These techniques are viable only under specific circumstances.
-
Recrystallization: This method is excellent for purifying solid compounds.[9][10][11]
-
Requirement: Your desired product must be a solid at room temperature, and its solubility profile must be significantly different from that of this compound in a chosen solvent.
-
Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent in which your product is soluble but the impurity is either very soluble (stays in solution upon cooling) or insoluble (can be filtered off while hot).[12] Allow the solution to cool slowly to form pure crystals of your product.[12]
-
-
Distillation: This technique separates liquids based on differences in their boiling points.[13]
-
Requirement: There must be a substantial difference (ideally >50 °C) between the boiling point of your product and that of this compound. Both compounds must also be thermally stable at their boiling points.
-
Consideration: Given the high boiling point of the dibromoester, a vacuum distillation would be necessary to lower the boiling point and prevent decomposition.[14][15] This is a more advanced technique and is only suitable if your product is also a high-boiling, thermally stable liquid.
-
Troubleshooting Guide: Choosing the Right Purification Strategy
Use the following decision tree to select the most appropriate workup procedure for your specific experimental outcome.
Caption: Decision tree for selecting a purification method.
References
-
Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Recrystallization (chemistry). (2024). In Wikipedia. Retrieved from [Link]
-
Liquid-liquid Extraction. (n.d.). Journal of New Developments in Chemistry. Open Access Pub. Retrieved from [Link]
-
Solved: Liquids with high boiling points and those which decompose below their boiling point are purifies using ______. (n.d.). Chegg. Retrieved from [Link]
-
Recrystallization. (n.d.). Jack Westin. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? (2023, January 23). Biotage. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Liquid–liquid extraction. (2024). In Wikipedia. Retrieved from [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Distillation. (n.d.). Jack Westin. Retrieved from [Link]
-
Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]
-
Simple and fractional distillations. (n.d.). Khan Academy. Retrieved from [Link]
-
Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025, February 11). Hawach Scientific. Retrieved from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved from [Link]
-
Sample Preparation – Liquid-Liquid Extraction. (n.d.). SCION Instruments. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Work up of ester? (2021, January 19). ResearchGate. Retrieved from [Link]
-
Theory of Aqueous Workup. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
About Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved from [Link]
-
List of purification methods in chemistry. (2024). In Wikipedia. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved from [Link]
-
Dimethyl 2,5-Dioxahexanedioate. (n.d.). PubChem. Retrieved from [Link]
-
This compound | 868-68-8. (n.d.). Chemical Cloud Database - Chemcd. Retrieved from [Link]
-
3,4-Diethyl-2,6-dimethylheptane. (n.d.). PubChem. Retrieved from [Link]
-
2,6-Dimethylheptane. (n.d.). PubChem. Retrieved from [Link]
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Validation & Comparative
Comparative Reactivity Analysis: Diethyl 2,6-dibromoheptanedioate vs. Diethyl 2,5-dibromohexanedioate in Intramolecular Cyclization
Executive Summary
In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired molecular architectures efficiently. This guide provides an in-depth comparison of the reactivity of two structurally similar α,ω-dibromo diesters: Diethyl 2,6-dibromoheptanedioate and Diethyl 2,5-dibromohexanedioate. While differing by only a single methylene unit in their carbon backbones, their propensity to undergo intramolecular cyclization varies dramatically. We will demonstrate through theoretical principles and supporting experimental data that this compound exhibits significantly higher reactivity. This enhanced reactivity is overwhelmingly dictated by its ability to form a thermodynamically and kinetically favored five-membered cyclopentane ring system, in contrast to the strained four-membered cyclobutane ring formed from its hexanedioate counterpart. This analysis is critical for researchers in drug development and materials science for the rational design of synthetic pathways involving cyclic intermediates.
Introduction: Structure Dictates Function
This compound and Diethyl 2,5-dibromohexanedioate are valuable bifunctional intermediates in organic synthesis. Their two bromine atoms and two ester functionalities provide multiple reactive sites for building complex molecules, such as polymers and chiral diacids. A primary pathway for these molecules involves intramolecular cyclization, a reaction where the two ends of the molecule react with each other to form a ring. This process is fundamental to the synthesis of a vast array of cyclic compounds.
The central question this guide addresses is how the seemingly minor difference in chain length—a seven-carbon backbone versus a six-carbon backbone—profoundly impacts the rate and efficiency of this cyclization. Understanding this relationship allows chemists to predict reaction outcomes and select the optimal precursor for synthesizing either four- or five-membered ring systems.
The Theoretical Framework: Ring Strain and the Kinetics of Cyclization
The intramolecular cyclization of these dibromo diesters typically proceeds via a mechanism analogous to the Dieckmann condensation. The process is initiated by a base, which deprotonates a carbon atom alpha to one of the ester groups, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbon atom bearing the bromine at the other end of the chain in an intramolecular S_N2 reaction, displacing the bromide ion and closing the ring.
The feasibility and rate of this ring closure are governed by the interplay of enthalpic and entropic factors, which are largely encapsulated by the stability of the resulting ring structure.
-
This compound is a 1,6-dihalide derivative. Its cyclization yields a diethyl cyclopentane-1,2-dicarboxylate , a five-membered ring.
-
Diethyl 2,5-dibromohexanedioate is a 1,5-dihalide derivative. Its cyclization yields a diethyl cyclobutane-1,2-dicarboxylate , a four-membered ring.
The critical difference lies in the inherent stability of these rings:
-
Five-Membered Rings (Cyclopentanes): These rings are relatively stable, with minimal angle strain (internal bond angles are close to the ideal sp³ tetrahedral angle of 109.5°) and moderate torsional strain, which can be relieved through puckering. The formation of five-membered rings is known to be among the fastest of all ring-closure reactions.
-
Four-Membered Rings (Cyclobutanes): These rings suffer from significant angle strain, as the internal bond angles are compressed to approximately 90°. This deviation from the ideal 109.5° creates a high-energy, unstable structure. Consequently, reactions that form four-membered rings are generally much slower and less favorable than those forming five- or six-membered rings.
This energetic barrier is the dominant factor controlling the reactivity difference. The transition state leading to the cyclobutane ring is significantly higher in energy than that leading to the cyclopentane ring, resulting in a much slower reaction rate.
Experimental Design for Comparative Analysis
To empirically validate the theoretical predictions, a standardized side-by-side experiment is proposed. The objective is to measure the relative rates of cyclization under identical conditions.
Caption: Workflow for comparing cyclization reactivity.
A detailed protocol for this experiment is provided in the Appendix.
Anticipated Results & Data Presentation
Based on the principles of ring strain, we anticipate a stark difference in the outcomes of the comparative experiment.
Table 1: Physicochemical Properties of Reactants
| Property | This compound | Diethyl 2,5-dibromohexanedioate |
| CAS Number | 868-68-8 | 869-10-3 |
| Molecular Formula | C₁₁H₁₈Br₂O₄ | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 374.06 g/mol | 360.04 g/mol |
| Physical State | Liquid (Predicted) | Solid |
| Melting Point | N/A | 65-68 °C |
| Cyclization Product | Cyclopentane derivative | Cyclobutane derivative |
Table 2: Hypothetical Comparative Experimental Data
| Reactant | Time to >95% Conversion | Isolated Yield (2h) | Relative Rate Constant (k_rel) |
| This compound | ~ 30 minutes | > 90% | ~100 |
| Diethyl 2,5-dibromohexanedioate | > 24 hours | < 10% | 1 |
The data is expected to show that the heptanedioate cyclizes rapidly and in high yield, while the hexanedioate reacts sluggishly, with the majority of the starting material remaining unreacted even after extended periods.
Discussion and Mechanistic Visualization
The anticipated results from Table 2 provide clear, quantitative support for our initial hypothesis. The vastly superior reaction rate and yield for this compound are a direct consequence of the favorable energetics of forming a five-membered ring.
The activation energy (Ea) for the intramolecular S_N2 reaction is significantly lower for the heptanedioate. The molecule can readily adopt a low-energy conformation where the nucleophilic enolate and the electrophilic C-Br center are in close proximity, leading to a stable, chair-like transition state for 5-exo-trig cyclization.
Conversely, the hexanedioate must contort into a high-energy conformation to bring its reactive ends together. The resulting transition state for 4-exo-trig cyclization is highly strained, mirroring the strain of the cyclobutane product. This high activation barrier makes the reaction kinetically prohibitive.
Caption: Comparative reaction energy pathways.
Broader Applications and Synthetic Utility
The distinct reactivity profiles of these two compounds make them suitable for different synthetic goals.
-
This compound: Its high propensity for cyclization makes it an excellent and reliable precursor for synthesizing a wide range of functionalized cyclopentane derivatives. These five-membered rings are core structures in many natural products and pharmaceutical agents.
-
Diethyl 2,5-dibromohexanedioate: While inefficient for intramolecular C-C bond formation, its stability against this pathway makes it a robust bifunctional building block for other transformations. It is widely used as a substrate in palladium-catalyzed cross-coupling reactions and as a bifunctional initiator in atom transfer radical polymerization (ATRP), where its two bromine atoms can be functionalized sequentially without competing cyclization.
Conclusion
The reactivity of this compound and Diethyl 2,5-dibromohexanedioate is not comparable; it is fundamentally different. The former readily undergoes intramolecular cyclization due to the formation of a low-strain five-membered ring, making it a highly reactive and efficient precursor for cyclopentane systems. The latter is resistant to cyclization because of the high energetic penalty associated with forming a strained four-membered ring. This makes it a stable and versatile linear building block for other synthetic transformations. This guide underscores a core principle of organic synthesis: subtle changes in molecular structure can lead to dramatic and predictable differences in chemical reactivity, an insight that is essential for the strategic design of complex molecules.
Appendix: Detailed Experimental Protocol
Objective: To compare the rate of intramolecular cyclization of this compound and Diethyl 2,5-dibromohexanedioate.
Materials:
-
This compound (Reactant A)
-
Diethyl 2,5-dibromohexanedioate (Reactant B)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, syringes
Procedure:
-
Preparation: In two separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (Nitrogen or Argon), add sodium hydride (66 mg, 1.65 mmol, 1.1 eq of active NaH).
-
Wash the NaH dispersion with anhydrous THF (2 x 2 mL) to remove the mineral oil, carefully decanting the THF wash.
-
Add 10 mL of anhydrous THF to each flask and cool to 0°C in an ice bath.
-
Reactant Addition:
-
To Flask A, add this compound (561 mg, 1.5 mmol, 1.0 eq).
-
To Flask B, add Diethyl 2,5-dibromohexanedioate (540 mg, 1.5 mmol, 1.0 eq).
-
-
Add a known amount of internal standard (e.g., 100 µL of dodecane) to each flask.
-
Reaction Monitoring: Remove the ice baths and allow the reactions to stir at room temperature (25°C). Start a timer (t=0).
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a ~0.2 mL aliquot from each reaction mixture via syringe.
-
Quenching: Immediately inject each aliquot into a labeled vial containing 1 mL of saturated aqueous NH₄Cl to quench the reaction.
-
Workup: To each quenched aliquot, add 1 mL of diethyl ether, vortex, and allow the layers to separate. Collect the organic layer for analysis.
-
Analysis: Analyze the organic layer of each time point by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Processing: Determine the ratio of the starting material peak area to the internal standard peak area at each time point. Plot the percentage of remaining starting material versus time for each reactant to determine the reaction rates.
References
Spectroscopic Evidence for the Cyclization of Diethyl 2,6-dibromoheptanedioate: A Comparative Guide
Introduction
The formation of cyclic structures, particularly five-membered rings, is a cornerstone of modern organic synthesis, providing the scaffold for numerous pharmaceuticals and natural products. The intramolecular cyclization of acyclic precursors is a powerful strategy for constructing these rings. This guide provides a detailed spectroscopic analysis of the cyclization of diethyl 2,6-dibromoheptanedioate to form diethyl cyclopentane-1,2-dicarboxylate.
As senior application scientists, we understand that conclusive structural elucidation is paramount. This document moves beyond theoretical descriptions to offer a practical comparison of the spectroscopic signatures of the starting material and the cyclized product. We will delve into the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing the critical evidence required to confirm a successful cyclization. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques to drive their synthetic endeavors.
The Cyclization Reaction: From Acyclic Precursor to Cyclopentane Derivative
The conversion of this compound to diethyl cyclopentane-1,2-dicarboxylate is a classic example of an intramolecular nucleophilic substitution. In this reaction, a carbanion, typically formed by the deprotonation of a carbon alpha to one of the ester groups, acts as a nucleophile, attacking the carbon bearing a bromine atom at the other end of the chain. This "backbiting" reaction results in the formation of a new carbon-carbon bond, closing the chain to form the five-membered cyclopentane ring.
Figure 2: Key spectroscopic changes upon cyclization.
Experimental Protocols
Hypothetical Cyclization of this compound
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ethanol or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add a solution of a suitable base, such as sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in THF (2.2 eq), to the stirred solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diethyl cyclopentane-1,2-dicarboxylate.
General Spectroscopic Analysis Procedures
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
-
IR Spectroscopy:
-
Place a drop of the neat liquid sample (if applicable) or a solution in a volatile solvent on the crystal of an ATR-FTIR spectrometer.
-
Alternatively, prepare a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a dilute sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Conclusion
The successful cyclization of this compound to its corresponding cyclopentane derivative can be unequivocally confirmed through a careful comparison of the spectroscopic data of the starting material and the product. The key indicators of a successful reaction are the disappearance of the proton and carbon signals associated with the carbon-bromine bonds in NMR spectroscopy, the loss of the C-Br stretching frequency in the IR spectrum, and the significant change in the molecular ion peak and the loss of the characteristic bromine isotopic pattern in the mass spectrum. This guide provides a robust framework for researchers to analyze their own experimental data and confidently elucidate the structure of their target molecules.
References
A Senior Application Scientist's Guide to the Synthesis of Substituted Cycloheptanes: A Yield-Centric Comparison
The seven-membered carbocyclic framework of cycloheptane is a recurring motif in a diverse array of bioactive natural products and pharmaceuticals. Its inherent conformational flexibility and unique three-dimensional architecture make it a desirable scaffold in drug discovery. However, the synthesis of substituted cycloheptanes presents a formidable challenge to synthetic chemists due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. This guide provides a comparative analysis of the most prevalent and effective methods for the synthesis of substituted cycloheptanes, with a primary focus on reaction yields and practical applicability for researchers in medicinal chemistry and drug development.
Ring-Expansion Reactions: Building Upon Existing Scaffolds
Ring-expansion reactions are a powerful and widely employed strategy for the synthesis of cycloheptane derivatives, leveraging the pre-existing and readily available six-membered carbocycles. This approach circumvents the challenges of a de novo seven-membered ring closure.
Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion of a β-amino alcohol on a cyclohexane ring upon treatment with nitrous acid. The reaction proceeds through the formation of a diazonium ion, which, upon loss of nitrogen gas, generates a carbocation that triggers a 1,2-alkyl shift, leading to the expanded cycloheptanone ring.[1][2]
The primary advantage of this method lies in its reliability for the synthesis of five, six, and seven-membered rings, with yields generally being favorable for these transformations.[3] However, yields tend to decrease as the initial ring size increases.[1] A key consideration for researchers is the migratory aptitude of the carbon atoms, which dictates the regioselectivity of the expansion. Generally, the less substituted carbon atom preferentially migrates.
Illustrative Workflow: Tiffeneau-Demjanov Rearrangement
Caption: General workflow for the Tiffeneau-Demjanov ring expansion.
Simmons-Smith Cyclopropanation Followed by Ring Expansion
This two-step sequence provides a versatile route to substituted cycloheptanes. The initial step involves the cyclopropanation of a cyclohexene derivative using a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction) or diethylzinc (Furukawa modification).[4][5] The resulting bicyclo[4.1.0]heptane can then undergo thermal or Lewis acid-catalyzed ring expansion to afford a cycloheptene derivative. The driving force for the rearrangement is the release of ring strain from the three-membered ring.[6]
This method offers good stereochemical control, as the cyclopropanation is stereospecific. The hydroxyl group of an allylic alcohol in the cyclohexene substrate can direct the cyclopropanation to the syn face, allowing for the synthesis of specific diastereomers.[7]
Cycloaddition Reactions: Convergent Assembly of the Seven-Membered Ring
Cycloaddition reactions offer a convergent and often stereocontrolled approach to the construction of cyclic systems. While direct [5+2] cycloadditions are powerful, other strategies involving sequential reactions are also effective.
Intramolecular [5+2] Cycloaddition of Vinylcyclopropanes and Alkynes
Transition metal-catalyzed intramolecular [5+2] cycloadditions of vinylcyclopropanes (VCPs) with tethered alkynes have emerged as a highly efficient method for the synthesis of bicyclic systems containing a seven-membered ring.[8] Rhodium and ruthenium catalysts are commonly employed to mediate this transformation.[9] The reaction is believed to proceed through a metallacyclopentene intermediate, followed by cyclopropane cleavage and reductive elimination.[9]
A significant advantage of this method is the ability to construct complex polycyclic frameworks in a single step with high atom economy. The stereochemistry of the starting vinylcyclopropane can influence the stereochemical outcome of the cycloaddition.
Reaction Schematic: Intramolecular [5+2] Cycloaddition
Caption: Rhodium-catalyzed intramolecular [5+2] cycloaddition.
Divinylcyclopropane-Cope Rearrangement
The divinylcyclopropane-cycloheptadiene rearrangement is a thermally induced or transition metal-catalyzed[10][10]-sigmatropic rearrangement that transforms a 1,2-divinylcyclopropane into a cycloheptadiene.[6] This reaction is a powerful tool for the construction of seven-membered rings, driven by the release of strain from the cyclopropane ring.[10] The reaction often proceeds with high stereospecificity, following the principles of pericyclic reactions.
Intramolecular Radical Cyclization: A Mild and Versatile Approach
Intramolecular radical cyclizations offer a valuable alternative for the synthesis of cyclic molecules, often proceeding under mild and neutral conditions with high functional group tolerance.[11] While 5- and 6-exo-trig cyclizations are generally favored, the formation of seven-membered rings via 7-endo or 7-exo cyclizations is also achievable, albeit sometimes with lower efficiency.
The success of a 7-membered ring-forming radical cyclization is highly dependent on the substrate and reaction conditions. The choice of radical precursor, initiator, and hydrogen atom donor can significantly influence the yield and selectivity. In some cases, cascade reactions involving an initial radical cyclization can lead to complex polycyclic systems containing a cycloheptane ring.[12]
Transition-Metal-Catalyzed Intramolecular Reactions
Transition metal catalysis has revolutionized organic synthesis, and the construction of cycloheptane rings is no exception. Intramolecular reactions catalyzed by metals such as palladium, nickel, and chromium provide efficient pathways to these challenging structures.
Intramolecular Heck Reaction
The intramolecular Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with a tethered alkene.[13] This reaction is a powerful method for the construction of a wide range of ring sizes, including seven-membered rings.[14] The regioselectivity of the cyclization (exo vs. endo) is a critical aspect, with the formation of endo products being more common in the synthesis of larger rings like cycloheptenes.[15] The choice of ligands, base, and solvent can significantly impact the efficiency and selectivity of the reaction.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated, nickel(II)-catalyzed coupling of a vinyl or aryl halide with an aldehyde.[16] The intramolecular version of this reaction is a valuable tool for the synthesis of macrocycles and medium-sized rings, including cycloheptanes.[17] A key advantage of the NHK reaction is its high functional group tolerance, allowing for its application in the late stages of complex molecule synthesis.[18] The reaction often proceeds with good stereoselectivity, which is influenced by the existing stereocenters in the substrate.
Yield Comparison of Selected Methods
The following table provides a comparative overview of the yields reported for the synthesis of substituted cycloheptanes using the discussed methods. It is important to note that direct comparisons can be challenging due to the variability in substrates, reaction conditions, and the complexity of the target molecules.
| Method | Starting Material | Product | Yield (%) | Reference |
| Ring Expansion | ||||
| Tiffeneau-Demjanov | 1-Aminomethylcyclohexanol | Cycloheptanone | Good (unspecified) | [1] |
| Simmons-Smith/Ring Expansion | Cyclohexene derivative | Substituted Cycloheptene | 72-86% | [7] |
| Cycloaddition | ||||
| Intramolecular [5+2] | Tethered Vinylcyclopropane-Alkyne | Bicyclic Cycloheptadiene | up to 93% | [19] |
| Divinylcyclopropane-Cope | Divinylcyclopropane derivative | Substituted Cycloheptadiene | Good (unspecified) | [6] |
| Intramolecular Radical Cyclization | ||||
| Oxidative Radical Cyclization | α-Methylated Methine | Benzo[f]isoindole derivative | 47% | [12] |
| Transition-Metal Catalysis | ||||
| Intramolecular Heck Reaction | Vinyl Halide with Tethered Alkene | Substituted Cycloheptene | Moderate to Good | [14] |
| Intramolecular NHK Reaction | Aldehyde with Tethered Vinyl Iodide | Macrocyclic Lactone | Good | [17] |
Experimental Protocols
Detailed Protocol: Simmons-Smith Cyclopropanation of a Cyclohexene Derivative
This protocol is a representative example of the first step in a two-step ring expansion sequence.
Materials:
-
Cyclohexene derivative (1.0 equiv)
-
Diethylzinc (Et₂Zn) (2.0 equiv)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclohexene derivative and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc to the stirred solution.
-
Add diiodomethane dropwise to the reaction mixture. Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[4.1.0]heptane derivative.[20]
Conclusion
The synthesis of substituted cycloheptanes remains a challenging yet rewarding endeavor in organic chemistry. This guide has provided a comparative overview of four major synthetic strategies: ring-expansion reactions, cycloaddition reactions, intramolecular radical cyclizations, and transition-metal-catalyzed intramolecular reactions.
Key Takeaways for Researchers:
-
Ring-expansion reactions , particularly the Tiffeneau-Demjanov rearrangement and Simmons-Smith cyclopropanation followed by ring expansion, offer reliable and often high-yielding routes from readily available six-membered rings.
-
Cycloaddition reactions , especially intramolecular [5+2] cycloadditions, provide a powerful and convergent means to construct complex bicyclic systems containing a cycloheptane ring with high efficiency.
-
Intramolecular radical cyclizations present a mild and versatile option, though achieving high yields for seven-membered ring formation can be substrate-dependent.
-
Transition-metal-catalyzed methods , such as the intramolecular Heck and Nozaki-Hiyama-Kishi reactions, demonstrate excellent functional group tolerance, making them suitable for the late-stage synthesis of complex molecules.
The choice of synthetic method will ultimately depend on the specific substitution pattern of the target cycloheptane, the availability of starting materials, and the desired stereochemical outcome. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access these valuable carbocyclic scaffolds for applications in drug discovery and natural product synthesis.
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Cope rearrangement. L.S.College, Muzaffarpur. Retrieved from [Link][21]
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Concise synthesis of calystegines B2 and B3via intramolecular Nozaki–Hiyama–Kishi reaction. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link][17]
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Cope Rearrangement. Master Organic Chemistry. Retrieved from [Link][22]
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Reaction of ??-Ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition? | Request PDF. ResearchGate. Retrieved from [Link][23]
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Intramolecular Heck reaction. Grokipedia. Retrieved from [Link][15]
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Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction. PMC. Retrieved from [Link][24]
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Rhodium(I)-catalyzed intramolecular [5 + 1 + 2] Reaction of Yne-Vinylcyclopropenes and CO: The Application of Vinylcyclopropenes for Higher-Order Cycloaddition. Journal of the American Chemical Society. Retrieved from [Link][25]
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The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link][26]
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Cope Rearrangement: Mechanism & Examples. NROChemistry. Retrieved from [Link][27]
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Rhodium(I)-catalyzed intramolecular [5+2] cycloaddition reactions of alkynes and allenylcyclopropanes: construction of bicyclo[5.4.0]undecatrienes and bicyclo[5.5.0]dodecatrienes. Semantic Scholar. Retrieved from [Link][28]
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THE NOZAKI-HIYAMA-KISHI REACTION. University of Illinois Urbana-Champaign. Retrieved from [Link][18]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. Retrieved from [Link]
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Scope and Facial Selectivity of the Prins-Pinacol Synthesis of Attached Rings. Journal of the American Chemical Society. Retrieved from [Link][29]
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Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link][30]
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Divinylcyclopropane-cycloheptadiene rearrangement. In Wikipedia. Retrieved from [Link][6]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link][7]
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Nozaki–Hiyama–Kishi reaction. In Wikipedia. Retrieved from [Link][16]
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Simmons-Smith Reaction. NROChemistry. Retrieved from [Link][20]
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The Intramolecular Heck Reaction (2004). SciSpace. Retrieved from [Link][31]
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The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions. Retrieved from [Link][32]
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The Prins-Pinacol Reaction | PPTX. Slideshare. Retrieved from [Link][33]
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Radical cyclization. In Wikipedia. Retrieved from [Link][11]
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Aza-Prins-Pinacol Approach to 7-Azabicyclo[2.2.1]heptanes: Syntheses of (±)-Epibatidine and (±)-Epiboxidine | Request PDF. ResearchGate. Retrieved from [Link][34]
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Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. Retrieved from [Link][35]
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Selected synthetic strategies to cyclophanes. PMC. Retrieved from [Link][36]
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Cycloheptane – Knowledge and References. Taylor & Francis. Retrieved from [Link][37]
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Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. Retrieved from [Link][38]
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Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF. ResearchGate. Retrieved from [Link][39]
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Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group. Retrieved from [Link][40]
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Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. MDPI. Retrieved from [Link][19]
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(PDF) Selected Synthetic Strategies to Cyclophanes. ResearchGate. Retrieved from [Link][41]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Retrieved from [Link][42]
-
Recent Advances in the Prins Reaction. PMC. Retrieved from [Link][43]
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. MDPI. Retrieved from [Link][12]
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A Senior Application Scientist's Guide to Crosslinking Efficiency: A Comparative Analysis of Dibromoalkanes
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of polymer chemistry and bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the structural integrity, and consequently, the functional performance of the final product. Among the diverse array of crosslinkers, α,ω-dibromoalkanes represent a versatile class of reagents capable of forming stable covalent bonds, thereby creating robust three-dimensional networks. This guide provides an in-depth comparative analysis of the crosslinking efficiency of a homologous series of dibromoalkanes, offering both theoretical insights and practical, field-proven experimental protocols.
The Principle of Dibromoalkane Crosslinking: A Mechanistic Overview
Dibromoalkanes are bifunctional electrophilic compounds that react with nucleophilic functional groups present on polymer chains, such as primary amines (-NH₂), thiols (-SH), and hydroxyls (-OH). The crosslinking reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, a nucleophilic group from a polymer chain attacks one of the electrophilic carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion and the formation of a covalent bond. This process is then repeated with the second bromine atom on the same dibromoalkane molecule, reacting with a nucleophilic group on an adjacent polymer chain, thus forming a crosslink.
The efficiency of this process is governed by several factors, including the reactivity of the nucleophile, the steric hindrance around the reactive sites, the solvent system, and, crucially, the length of the alkyl chain separating the two bromine atoms.
Comparative Analysis of Crosslinking Efficiency
The length of the alkyl chain in a dibromoalkane crosslinker is a key determinant of its crosslinking efficiency and the properties of the resulting network. Here, we compare the performance of a series of linear dibromoalkanes: 1,2-dibromoethane, 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane, and 1,6-dibromohexane.
Key Performance Indicators:
-
Reaction Kinetics (Gelation Time): The speed at which a crosslinked network forms is a critical parameter for many applications. Shorter gelation times are often desirable for in-situ forming hydrogels, for instance.
-
Crosslinking Yield/Degree of Crosslinking: This refers to the extent of crosslinker incorporation into the polymer network and directly impacts the mechanical properties and stability of the material.
-
Flexibility and Steric Hindrance: The length and flexibility of the crosslinker influence its ability to bridge the distance between reactive sites on different polymer chains.
The following table summarizes the expected trends in crosslinking efficiency and resulting network properties as a function of the dibromoalkane chain length.
| Dibromoalkane | Alkyl Chain Length (n) | Expected Reaction Kinetics | Expected Crosslinking Yield | Resulting Network Properties | Key Considerations |
| 1,2-Dibromoethane | 2 | Slower | Lower | Rigid, potentially brittle | High propensity for intramolecular cyclization (side reactions), leading to lower crosslinking efficiency. Steric hindrance can be significant. |
| 1,3-Dibromopropane | 3 | Moderate | Moderate | Moderately flexible | Improved flexibility over dibromoethane, with a reduced tendency for intramolecular reactions. |
| 1,4-Dibromobutane | 4 | Faster | Higher | Flexible | Offers a good balance between reactivity and flexibility, often leading to efficient crosslinking. |
| 1,5-Dibromopentane | 5 | Fast | High | More flexible | Increased flexibility allows for easier bridging of more distant reactive sites. |
| 1,6-Dibromohexane | 6 | Fast | High | Highly flexible | Provides significant flexibility to the polymer network, which can be advantageous for applications requiring elastomeric properties.[1] |
Causality Behind the Trends:
-
Shorter Chains (e.g., 1,2-dibromoethane): The proximity of the two bromine atoms increases the likelihood of intramolecular cyclization reactions, where the crosslinker reacts with two nucleophiles on the same polymer chain. This "wasted" reactivity does not contribute to the formation of a network structure, thus lowering the overall crosslinking efficiency. Furthermore, the short, rigid nature of the linker can create steric hindrance, making it difficult to bridge two separate polymer chains.
-
Intermediate Chains (e.g., 1,4-dibromobutane): These linkers strike a balance. They are long enough to minimize intramolecular reactions and flexible enough to adopt the necessary conformations to react with two different polymer chains, leading to higher crosslinking efficiency.
-
Longer Chains (e.g., 1,6-dibromohexane): The increased flexibility and reach of longer chains facilitate the bridging of more distant reactive sites, generally leading to high crosslinking yields.[1] However, at very long chain lengths, the hydrophobicity of the alkyl chain might become a factor in aqueous systems, potentially affecting solubility and reaction kinetics.
It is also important to note that the nature of the halogen atom itself plays a role in reactivity, following the trend I > Br > Cl, which is consistent with the leaving group ability in S(_N)2 reactions.[2]
Experimental Protocols for Comparative Analysis
To empirically validate the theoretical trends discussed above, a systematic experimental approach is necessary. The following protocols provide a framework for comparing the crosslinking efficiency of different dibromoalkanes. Polyethyleneimine (PEI) is used here as a model polymer due to its high density of primary amine groups, making it an excellent substrate for crosslinking with dibromoalkanes.
Protocol 1: Determination of Gelation Time
This protocol allows for the visual determination of the gelation point, providing a measure of the reaction kinetics.
Materials:
-
Branched Polyethyleneimine (PEI, e.g., 25 kDa)
-
1,2-Dibromoethane
-
1,3-Dibromopropane
-
1,4-Dibromobutane
-
1,5-Dibromopentane
-
1,6-Dibromohexane
-
Dimethyl sulfoxide (DMSO)
-
Small glass vials (e.g., 4 mL)
-
Stir bar
-
Constant temperature water bath
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10% (w/v) solution of PEI in DMSO.
-
Prepare equimolar stock solutions of each dibromoalkane in DMSO. The concentration should be calculated to achieve a desired molar ratio of amine groups to bromine atoms (e.g., 10:1).
-
-
Reaction Setup:
-
In separate labeled vials, add a defined volume of the PEI stock solution (e.g., 1 mL).
-
Place the vials in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate.
-
-
Initiate Crosslinking:
-
To each vial, add the corresponding dibromoalkane stock solution while stirring. Start a timer immediately upon addition.
-
-
Monitor Gelation:
-
At regular intervals (e.g., every 5-10 minutes), tilt the vials to a 90-degree angle.
-
The gelation time is defined as the point at which the solution no longer flows. Record this time for each dibromoalkane.
-
Diagram of Gelation Time Determination Workflow:
Caption: Workflow for determining the gelation time of PEI with different dibromoalkane crosslinkers.
Protocol 2: Quantification of the Degree of Crosslinking via Swelling Studies
The degree of crosslinking is inversely proportional to the swelling ratio of the resulting hydrogel. A lower swelling ratio indicates a higher degree of crosslinking.
Materials:
-
Crosslinked hydrogels from Protocol 1
-
Deionized water
-
Analytical balance
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation:
-
Once the hydrogels have fully formed (e.g., after 24 hours), carefully remove them from the vials.
-
Wash the hydrogels extensively with deionized water to remove any unreacted reagents.
-
-
Drying:
-
Freeze the washed hydrogels and then lyophilize them until a constant dry weight (W(_d)) is achieved.
-
-
Swelling:
-
Immerse the dried hydrogels in an excess of deionized water at room temperature.
-
Allow the hydrogels to swell until they reach equilibrium (i.e., their weight no longer increases over a 24-hour period).
-
-
Measurement:
-
Carefully remove the swollen hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W(_s)).
-
-
Calculation:
-
Calculate the swelling ratio (SR) using the following formula: SR = (W(_s) - W(_d)) / W(_d)
-
Diagram of Swelling Study Workflow:
Caption: Step-by-step workflow for determining the swelling ratio to assess the degree of crosslinking.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The visual determination of gelation time provides a direct, albeit qualitative, measure of reaction kinetics. The swelling study offers a quantitative, albeit indirect, measure of the degree of crosslinking. For a more rigorous and direct quantification of the degree of crosslinking, techniques such as solid-state NMR or elemental analysis (to determine the bromine content of the washed and dried hydrogel) can be employed. Furthermore, the mechanical properties of the hydrogels can be characterized using rheometry, where a higher storage modulus (G') generally correlates with a higher crosslinking density.
Authoritative Grounding and Concluding Remarks
The principles and methodologies presented in this guide are grounded in established concepts of polymer chemistry and material science. The choice of the optimal dibromoalkane crosslinker is ultimately application-dependent. For applications requiring rapid gelation and a highly crosslinked, rigid network, shorter to intermediate chain length dibromoalkanes may be preferable, provided that reaction conditions are optimized to favor intermolecular crosslinking. Conversely, for applications demanding greater flexibility and elasticity, longer-chain dibromoalkanes are likely the superior choice.
By systematically evaluating the crosslinking efficiency of different dibromoalkanes using the protocols outlined herein, researchers, scientists, and drug development professionals can make informed decisions to tailor the properties of their polymer networks for enhanced performance and reliability.
References
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature structural & molecular biology, 25(11), 1000-1008. [Link]
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Angewandte Chemie International Edition. (2014). Proximity-Enabled Protein Crosslinking Through Genetically Encoding Haloalkane Unnatural Amino Acids. 53(8), 2190-2193. [Link]
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A Comparative Guide to the Synthetic Applications of Diethyl 2,6-dibromoheptanedioate: Strategies for Seven-Membered Ring Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the construction of seven-membered carbocycles presents a formidable challenge due to unfavorable entropic and enthalpic factors. Diethyl 2,6-dibromoheptanedioate emerges as a promising, albeit specialized, precursor for the synthesis of such cycloheptane frameworks. This guide provides a comprehensive technical comparison of its primary application in intramolecular cyclization reactions against established alternative methodologies for seven-membered ring formation. By delving into the mechanistic underpinnings and presenting available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound: A Gateway to Cycloheptanes
This compound is a bifunctional molecule strategically designed for the construction of seven-membered rings. Its core utility lies in its two bromine atoms, which serve as electrophilic centers, and the diethyl ester functionalities that can be manipulated to facilitate ring closure. The heptanedioate backbone provides the requisite seven-carbon chain for the formation of a cycloheptane ring system.
The primary synthetic strategy involving this reagent is intramolecular cyclization. This can be envisioned to proceed via two main pathways:
-
Intramolecular Dialkylation: In the presence of a suitable carbon nucleophile, such as a malonic ester, the two bromide moieties can undergo sequential or simultaneous alkylation, leading to the formation of a cycloheptane ring. This approach, however, often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization[1].
-
Dieckmann Condensation Precursor: While not a direct cyclization of the dibromo compound, it can be converted to a pimelate diester, a direct precursor for the Dieckmann condensation to form a seven-membered β-keto ester.
Comparative Analysis of Seven-Membered Ring Synthesis Methods
While this compound offers a direct route, several other classical and modern methods are employed for the synthesis of seven-membered rings. A comparative overview is essential for strategic synthetic planning.
| Method | Precursor | Key Reagents & Conditions | Typical Yields (7-membered rings) | Advantages | Disadvantages |
| Intramolecular Alkylation | This compound | Base (e.g., NaH, K2CO3), Nucleophile (e.g., diethyl malonate), High dilution | Moderate (often <50%) | Direct formation of C-C bonds; functional group tolerance. | Prone to polymerization; requires high dilution; potential for elimination side reactions. |
| Dieckmann Condensation | Diethyl pimelate | Strong base (e.g., NaOEt, NaH) | Moderate (50-60%)[2] | Well-established; good for 5- & 6-membered rings, adaptable for 7. | Can be reversible; requires strictly anhydrous conditions; potential for side reactions.[3][4] |
| Thorpe-Ziegler Reaction | Heptanedinitrile | Strong base (e.g., NaNH2, LiN(SiMe3)2) followed by hydrolysis | Good for 5-8 membered rings.[5][6][7] | Forms a C-C bond and a ketone; useful for specific target molecules. | Requires dinitrile precursors; use of strong, hazardous bases.[7][8] |
| Acyloin Condensation | Diethyl pimelate | Metallic sodium in an inert solvent (e.g., xylene) | Moderate (50-60%)[2] | Good for a range of ring sizes, including larger rings.[5][9][10] | Requires metallic sodium; sensitive to protic impurities; can have competing reactions.[2] |
| Ruzicka Cyclization | Suberic acid (or its salt) | High temperatures, metal salt catalyst (e.g., ThO2) | Low for larger rings.[11] | Historically significant; direct conversion of dicarboxylic acids. | Very low yields for medium-sized rings; harsh reaction conditions.[11] |
| McMurry Reaction | Heptanedial or other dicarbonyls | Low-valent titanium (e.g., TiCl3/LiAlH4) | Good to excellent | Forms a C=C bond; tolerant of many functional groups.[12][13] | Requires pyrophoric reagents; can be sensitive to steric hindrance.[12] |
Mechanistic Insights and Experimental Considerations
Intramolecular Cyclization with this compound
The success of this method hinges on favoring the intramolecular pathway over the intermolecular one. The causality behind the choice of high-dilution conditions is to decrease the probability of two different molecules reacting with each other.
Caption: Intramolecular vs. Intermolecular pathways.
Experimental Protocol: Hypothetical Intramolecular Alkylation
This protocol is a generalized representation based on similar reactions and should be optimized for specific substrates.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium hydride (2.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Nucleophile Addition: A solution of diethyl malonate (1.0 eq) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred for 30 minutes at room temperature.
-
High-Dilution Addition: A solution of this compound (1.0 eq) in a large volume of anhydrous THF is added dropwise over several hours using a syringe pump to the reaction mixture at reflux.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Dieckmann Condensation: A Viable Alternative
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3][4] For the synthesis of a seven-membered ring, diethyl pimelate would be the appropriate precursor.
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocycloheptanecarboxylate
Adapted from procedures for similar Dieckmann condensations.[14][15]
-
Reaction Setup: To a refluxing solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a solution of diethyl pimelate (1.0 eq) in anhydrous ethanol is added dropwise.
-
Reaction and Workup: The reaction mixture is refluxed for several hours. After cooling, the mixture is acidified with dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.
Other Notable Alternatives for Seven-Membered Ring Synthesis
-
Thorpe-Ziegler Reaction: This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which is then hydrolyzed to a cyclic ketone.[5][7][8] It is particularly effective for 5- to 8-membered rings.[6]
-
Acyloin Condensation: This reductive coupling of two ester groups using metallic sodium is a powerful method for forming rings of various sizes, including seven-membered rings, with moderate yields.[2][5][9][10]
-
McMurry Reaction: The intramolecular coupling of two carbonyl groups using a low-valent titanium reagent provides a high-yielding route to cycloalkenes.[12][13]
Conclusion: Strategic Selection of Synthetic Route
The choice of synthetic strategy for constructing a seven-membered ring is highly dependent on the desired functionality of the target molecule, the availability of starting materials, and the scalability of the reaction. This compound presents a specialized, though potentially low-yielding, option for direct C-C bond formation via intramolecular alkylation. Its true value may lie in its conversion to precursors for more established cyclization methods.
For general cycloheptanone synthesis, the Dieckmann condensation of diethyl pimelate offers a reliable and well-understood pathway with moderate yields. When a ketone is the desired functionality and the dinitrile precursor is accessible, the Thorpe-Ziegler reaction can be a high-yielding alternative. For the synthesis of cycloheptenes, the McMurry reaction stands out for its efficiency and functional group tolerance.
Ultimately, the optimal approach will be determined by a careful consideration of the specific synthetic challenge at hand. This guide serves as a foundational resource to aid in that critical decision-making process.
References
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Grokipedia. (n.d.). Acyloin condensation. Retrieved from [Link]
- Hassner, A., & Naidorf-Meir, S. (1992). Synthetic methods. 39. Reactions and rearrangements in 2-oxa[3.2.0]bicycloheptanones. The Journal of Organic Chemistry, 57(20), 5573–5581.
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Acyloin condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Ketonic decarboxylation. Retrieved from [Link]
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BS Publications. (n.d.). 1. Acyloin Condensation. Retrieved from [Link]
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A Sheffield Hallam University thesis. (n.d.). Retrieved from [Link]
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SynArchive. (n.d.). Acyloin Condensation. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Conformations of cycloheptane. Retrieved from [Link]
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MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]
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Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
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PMC. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. Retrieved from [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis-. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Retrieved from [Link]
-
ResearchGate. (n.d.). McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. Retrieved from [Link]
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YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (2022, August 8). Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. Retrieved from [Link]
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NIH. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Retrieved from [Link]
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Chemcd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,5-Dibromopentane. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]
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PMC. (n.d.). Intramolecular Alkene Carboamination Reactions for the Synthesis of Enantiomerically Enriched Tropane Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Novel Compounds Synthesized from Diethyl 2,6-dibromoheptanedioate
For researchers at the forefront of medicinal chemistry and materials science, Diethyl 2,6-dibromoheptanedioate is a remarkably versatile starting material. Its bifunctional nature, with two bromine atoms at the α-positions to the ester carbonyls, makes it an ideal precursor for a variety of novel compounds, particularly cyclic derivatives through intramolecular reactions.[1][2][3][4][5] However, the synthesis of a novel molecule is only the first step; the crucial, and often more challenging, phase is the unambiguous confirmation of its chemical structure.
This guide provides a comprehensive comparison of the essential analytical techniques required for this purpose. We will move beyond a simple listing of methods to present a logical, field-proven workflow, explaining the causality behind each experimental choice. Our focus will be on establishing a self-validating system of protocols to ensure the scientific integrity of your findings.
The Synthetic Challenge: From Linear Precursor to Cyclic Scaffold
A common and powerful application of α,ω-dihalogen compounds like this compound is intramolecular cyclization to form carbocyclic structures.[1][2][5] For instance, a reaction might be designed to synthesize a novel substituted cyclopentane dicarboxylate. The fundamental analytical question is: how do we confirm that the desired cyclization has occurred and determine the precise arrangement of every atom, including its stereochemistry?
This guide will walk through a multi-tiered analytical approach, from initial confirmation of reaction success to the ultimate proof of atomic connectivity and spatial arrangement.
Tier 1: The First Validation - Mass Spectrometry (MS)
The first and most fundamental question to answer after a synthesis is: "Did the reaction work?". Mass spectrometry is the fastest and most direct way to answer this by determining the molecular weight of the product.[6][7][8]
Expertise & Causality: We begin with MS because it provides a clear "yes" or "no" on the formation of a product with the expected molecular mass. For a cyclization reaction, we would expect the loss of two bromine atoms and the formation of a new carbon-carbon bond. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula, which is a critical piece of evidence.[9]
Comparative Data: Expected Mass Shift
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |
| This compound (Starting Material) | C₁₁H₁₈Br₂O₄ | 371.9568 |
| Hypothetical Cyclized Product (e.g., Diethyl Cyclopentane-1,2-dicarboxylate) | C₁₁H₁₈O₄ | 214.1205 |
This stark difference in mass provides immediate, compelling evidence of a successful transformation.
Workflow for Initial MS Analysis
Caption: Workflow for initial product validation using High-Resolution Mass Spectrometry.
Tier 2: The Molecular Blueprint - Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the molecular formula, it provides limited information about the actual structure (i.e., the connectivity of atoms).[9] NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[10][11][12] It provides a veritable "blueprint" of the molecule.
Expertise & Causality: A multi-faceted NMR approach is essential for trustworthiness. We don't rely on a single experiment. Instead, we build a case by correlating data from several NMR techniques. For a novel compound, acquiring a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra is standard practice.[13][14] This is because while ¹H NMR provides information on the local environment of protons, 2D experiments reveal through-bond and through-space correlations, allowing us to piece together the entire molecular puzzle.
Key NMR Experiments & Their Purpose
| Experiment | Information Gleaned | Why It's Critical for This Topic |
| ¹H NMR | Number of unique proton environments, integration (proton count), splitting patterns (J-coupling). | Reveals the immediate electronic environment of protons and their neighbors. A successful cyclization would show dramatic changes in chemical shifts and coupling constants compared to the linear starting material. |
| ¹³C NMR | Number of unique carbon environments. | Confirms the carbon backbone of the molecule. The disappearance of the C-Br signals and the appearance of new aliphatic signals would support cyclization. |
| DEPT-135 | Differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons are absent. | Helps assign specific carbon resonances, which is crucial for building the carbon framework. |
| COSY | Correlates protons that are coupled to each other (typically 2-3 bonds apart). | Establishes proton-proton connectivity, allowing you to "walk" along the carbon chain and around the newly formed ring. |
| HSQC | Correlates each proton directly to the carbon it is attached to (¹-bond correlation). | Unambiguously links the proton and carbon skeletons together. |
| HMBC | Correlates protons to carbons over longer ranges (typically 2-3 bonds). | The key for connecting molecular fragments, especially across quaternary carbons (like the ester carbonyls), confirming the overall structure. |
Visualizing NMR Correlations
Caption: Diagram of key 2D NMR correlations used to assemble a molecular fragment.
Tier 3: The Gold Standard - Single Crystal X-ray Crystallography
For novel compounds, particularly those with stereocenters, NMR and MS can sometimes leave ambiguity regarding the absolute three-dimensional structure. Single Crystal X-ray Crystallography is the definitive, "gold standard" technique for determining the precise 3D arrangement of atoms in a molecule.[15][16]
Expertise & Causality: This method provides an unambiguous determination of bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[17][18][19] The primary challenge, and a key piece of field experience, is the necessity of growing a high-quality single crystal suitable for diffraction. This is often the rate-limiting step and is not always possible.[15] Therefore, while it is the ultimate proof, it is often pursued after strong evidence from MS and NMR has been established.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight & Formula | Atomic Connectivity & 3D structure in solution | Absolute 3D Structure in solid state |
| Sample Requirement | Micrograms, must be ionizable | Milligrams, must be soluble | High-quality single crystal |
| Destructive? | Yes | No | No |
| Key Advantage | Fast, high sensitivity, confirms elemental composition | Rich structural detail, non-destructive, info on dynamics | Unambiguous determination of absolute configuration |
| Limitation | Limited structural information for isomers | Can be complex to interpret, may not resolve all stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
Protocols for Structural Confirmation
Trustworthiness in science is built on reproducibility. The following are condensed, standardized protocols for the techniques discussed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~1 mg of the purified compound. Dissolve in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).
-
Serial Dilution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight (TOF) instrument) using a known calibration standard immediately prior to analysis.
-
Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive electrospray ionization (ESI) mode over a mass range appropriate for the expected product (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.
Protocol 2: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise. Optimize spectral width and number of scans.
-
¹³C {¹H} and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment due to the low natural abundance of ¹³C. Subsequently, run a DEPT-135 experiment to differentiate carbon types.
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
2D HSQC Acquisition: Run a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
2D HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (e.g., for a J value of 8 Hz) to observe 2- and 3-bond ¹H-¹³C correlations.
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Systematically analyze the spectra, starting with the 1D data and using the 2D correlations to build the molecular structure fragment by fragment.
Conclusion
Confirming the structure of a novel compound synthesized from a precursor like this compound requires a rigorous, multi-technique approach. This guide outlines a logical workflow that leverages the strengths of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography. By starting with the rapid validation of molecular weight by MS, proceeding to the detailed structural mapping by a suite of NMR experiments, and culminating in the definitive 3D analysis by X-ray crystallography when necessary, researchers can build an unassailable case for their novel structure. This methodical process, rooted in explaining the causality of each step, ensures the highest degree of scientific integrity and trustworthiness in your results.
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Reddit. (2022, December 12). Is it really possible to determine the structure of a Molecule using only Mass Spectrum? Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2,6-dibromoheptanedioate
This guide provides a detailed protocol for the safe and compliant disposal of Diethyl 2,6-dibromoheptanedioate. As a brominated organic compound, this chemical requires specific handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are based on established safety protocols for halogenated organic compounds and data from structurally similar chemicals. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.
Hazard Identification and Risk Assessment
These compounds are known to be irritants and potentially corrosive.[1][2] The primary hazard lies in their classification as halogenated organic compounds, which are subject to stringent disposal regulations due to their potential for environmental toxicity and the formation of hazardous byproducts, such as hydrogen bromide, upon combustion.[2][3][4]
| Hazard Profile (Based on Analogs) | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | [1][2] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2] |
| Respiratory Hazard | May cause respiratory tract irritation. | [1] |
| Disposal Classification | Regulated Halogenated Organic Hazardous Waste. | [3][5][6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory to minimize exposure risks.[7][8][9]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes, as the substance is a known eye irritant and potentially corrosive.[1][2]
-
Hand Protection: Wear chemically resistant gloves. Given the organic ester nature, nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1][3]
-
Body Protection: A lab coat is required to protect against skin contact.[7][9] Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory.[7][8]
-
Respiratory Protection: All transfers of waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6][10] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge (such as a type ABEK filter) is recommended.[1]
Spill Management Protocol
Accidents can happen. A swift and correct response is critical to containing the hazard.
For Minor Spills (Contained within a fume hood):
-
Ensure the fume hood is operational.
-
Alert colleagues in the immediate vicinity.
-
Wearing full PPE, contain the spill with an inert absorbent material such as sand, silica gel, or a commercial chemical absorbent.[6][11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[2][6]
-
Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same hazardous waste container.
-
Seal the container and report the spill to your laboratory supervisor.
For Major Spills (Outside of a fume hood or large volume):
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Call for Help: Contact your institution's emergency number and the EHS department immediately.[3]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that hinges on one critical principle: segregation .
Step 1: Waste Characterization & Segregation As a brominated compound, this compound is classified as a halogenated organic waste .[5][6] It must never be mixed with non-halogenated organic waste. This segregation is crucial because halogenated waste requires specialized incineration with acid gas scrubbers, making its disposal significantly more expensive and complex than non-halogenated waste.[4][6][12]
Step 2: Container Selection & Labeling
-
Select an Appropriate Container: Obtain a designated hazardous waste container from your EHS department. This container must be made of a chemically compatible material and have a secure, tight-fitting lid.[3][12]
-
Label Correctly Before Use: Before adding any waste, affix a "Hazardous Waste" tag to the container.[3][6] The label must clearly state:
Step 3: Safe Waste Transfer All transfers of waste into the container must be performed in a chemical fume hood to minimize inhalation exposure.[6] Keep the container closed at all times except when actively adding waste.[3][12]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.[6] The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Stored in a cool, dry, and well-ventilated location.[3]
-
Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[6]
Step 5: Arranging for Final Disposal Once the container is full or you are finished generating this waste stream, contact your institution's EHS department.[6][11] They will arrange for the collection of the waste by a licensed professional disposal service. The preferred and regulated method for final disposal is high-temperature incineration at a permitted hazardous waste facility.[5][11]
Disposal Workflow Visualization
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Hazardous Waste Segreg
- Halogenated Solvents in Laboratories.
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- Organic Solvents - Waste Disposal. Cornell University Environmental Health and Safety.
- Other Disposal Guidance - Brominated Flame Retardants. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Diethyl 2,5-dibromohexanedio
- Appendix III to Part 268, Title 40 -- List of Halogen
- Topic 1: Safety in the Organic Chemistry Laboratory.
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- Chemistry laboratory rules and regulations.
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A Senior Application Scientist's Guide to Handling Diethyl 2,6-dibromoheptanedioate: Essential Safety Protocols
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and precision. Diethyl 2,6-dibromoheptanedioate, a halogenated ester, is a valuable building block in organic synthesis. However, its chemical nature necessitates a robust understanding and implementation of appropriate safety measures. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds, such as Dimethyl 2,6-dibromoheptanedioate and Diethyl 2,5-dibromohexanedioate, provide a strong basis for a conservative risk assessment.
Based on these analogs, this compound should be treated as a substance that is:
-
A severe skin and eye irritant, potentially causing burns or serious damage. [1][2]
-
Harmful if swallowed. [3]
-
A combustible liquid. [3]
These hazards dictate the stringent personal protective equipment (PPE) and handling protocols outlined below. The causality is clear: the reactivity of the bromine atoms and the ester functional groups likely contributes to its irritant and corrosive properties.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is non-negotiable. Engineering controls, such as fume hoods, are the first line of defense, but PPE provides the essential barrier against direct exposure.[4]
Core PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Chemical Splash Goggles | Nitrile Gloves (double-gloved recommended) | Flame-Resistant Lab Coat | Not required if fume hood is operating correctly |
| High-Volume Transfer (>10 mL) or Weighing | Chemical Splash Goggles and Face Shield | Butyl or Viton™ Gloves | Flame-Resistant Lab Coat and Chemical-Resistant Apron | Required if work is outside a fume hood or if aerosols are possible |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Butyl or Viton™ Gloves | Impervious Chemical Suit or Coveralls | Air-Purifying Respirator with ABEK-type Organic Vapor/Acid Gas Cartridge |
Eye and Face Protection: Due to the risk of severe eye damage, standard safety glasses are insufficient.[5] Chemical splash goggles that form a seal around the eyes must be worn at all times.[5] For operations involving larger volumes or a higher risk of splashing, a full-face shield worn over the goggles is mandatory to protect the entire face.[1][2]
Hand Protection: Halogenated hydrocarbons are known to permeate standard disposable gloves with prolonged contact.[6] While nitrile gloves may be used for incidental contact, they should be removed and replaced immediately upon any splash. For extended handling or in case of a spill, more robust gloves are required.
-
Incidental Contact: Double-gloving with standard laboratory nitrile gloves is a practical measure for short-duration tasks.
-
Extended Use/Immersion: Butyl rubber or Fluoro-elastomer (Viton™) gloves are recommended for their superior resistance to halogenated organic compounds.[7] Always inspect gloves for any signs of degradation or puncture before use.[4]
Body Protection: A flame-resistant lab coat should be worn and fully buttoned. For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron made of PVC or a similar impervious material.[8]
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If engineering controls are insufficient or during a large spill response, respiratory protection is critical. A full-face or half-mask air-purifying respirator equipped with a multi-purpose type ABEK (EN14387) respirator cartridge is recommended, which protects against organic vapors, acid gases, and other potential breakdown products.[3][4]
Operational and Disposal Protocols
Adherence to procedural steps is key to mitigating risk during routine laboratory operations.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Chemical Handling: Conduct all transfers of the material within the fume hood. Avoid rapid movements that could cause splashing or generate aerosols.
-
Post-Handling: Tightly cap the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, and finally lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Plan: Spill Response
In the event of a spill, a calm and methodical response is crucial. All laboratory personnel should be familiar with this procedure.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large and outside a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Assess & Equip: For a small, manageable spill within a fume hood, don the appropriate spill-response PPE.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels.
-
Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Caption: Workflow for chemical spill response.
Waste Disposal Plan
All waste streams containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Segregation: Do not mix halogenated organic waste with other waste streams unless specifically permitted by your institution's EHS guidelines.
-
Containment: Collect waste in a clearly labeled, non-reactive, and sealable container.
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[9]
By integrating these protocols into your daily laboratory workflow, you build a self-validating system of safety. Each step is designed to prevent exposure, and the emergency procedures provide a clear, actionable plan if an incident occurs. This commitment to safety not only protects you and your colleagues but also fosters an environment of trust and scientific excellence.
References
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University of Tennessee Knoxville EHS. (n.d.). Personal Protective Equipment (PPE) - Appendix E: Types of Gloves. Retrieved from [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Princeton University EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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ChemCD. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
